molecular formula C22H28O8 B15595838 Eupalinolide H

Eupalinolide H

Cat. No.: B15595838
M. Wt: 420.5 g/mol
InChI Key: INXZZSZBRLXKNT-GOQZSDNESA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Eupalinolide H is a useful research compound. Its molecular formula is C22H28O8 and its molecular weight is 420.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C22H28O8

Molecular Weight

420.5 g/mol

IUPAC Name

[(6E,10Z)-9-acetyloxy-6-(hydroxymethyl)-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate

InChI

InChI=1S/C22H28O8/c1-12(7-8-23)21(26)29-19-10-16(11-24)5-6-17(28-15(4)25)13(2)9-18-20(19)14(3)22(27)30-18/h5,7,9,17-20,23-24H,3,6,8,10-11H2,1-2,4H3/b12-7+,13-9-,16-5+

InChI Key

INXZZSZBRLXKNT-GOQZSDNESA-N

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to Eupalinolides L and M: Novel Anti-Inflammatory Sesquiterpene Lactones from Eupatorium lindleyanum DC.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of two novel sesquiterpene lactones, eupalinolide L and eupalinolide M, isolated from the traditional medicinal plant Eupatorium lindleyanum DC. This guide details their isolation, structural elucidation, biological activity, and the experimental protocols utilized in their characterization, offering a resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Introduction and Background

Eupatorium lindleyanum DC., a member of the Asteraceae family, has a history of use in traditional Asian medicine for treating inflammatory conditions such as tracheitis and tonsillitis[1][2]. The therapeutic potential of this plant is largely attributed to its rich content of sesquiterpene lactones, a class of C15 terpenoids known for a wide spectrum of biological activities[3][4]. Recent investigations into the anti-inflammatory constituents of E. lindleyanum have led to the isolation and characterization of several novel compounds, including eupalinolide L (1) and eupalinolide M (2)[1][2]. These compounds have demonstrated significant anti-inflammatory properties, positioning them as promising candidates for further drug development.

Isolation and Structure Elucidation

Eupalinolides L and M were isolated from the aerial parts of E. lindleyanum. The structural determination of these novel compounds was accomplished through extensive spectroscopic analysis, primarily utilizing 1D and 2D Nuclear Magnetic Resonance (NMR) techniques and High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)[1][2].

General Isolation Workflow

The isolation process involves a multi-step chromatographic purification of the plant extract. An overview of this workflow is presented below.

G plant Air-dried E. lindleyanum (Aerial Parts) extract 95% EtOH Extract plant->extract partition Suspension in H₂O & Partition with EtOAc extract->partition EtOAc_fraction EtOAc Fraction partition->EtOAc_fraction silica_gel Silica Gel Column (Petroleum Ether/EtOAc) EtOAc_fraction->silica_gel mplc MPLC (C18 silica gel) (MeOH/H₂O) silica_gel->mplc prep_hplc Preparative HPLC (MeOH/H₂O) mplc->prep_hplc compounds Eupalinolide L (1) Eupalinolide M (2) prep_hplc->compounds

Caption: General workflow for the isolation of eupalinolides L and M.

Structural Characteristics

Eupalinolide L (1) was identified as 3α-acetoxy-8β-hydroxy-14-oxo-germacra-4(5),10(1),11(13)-trien-6,12-olide. Eupalinolide M (2) was identified as 3α,14-diacetoxy-8β-hydroxy-germacra-4(5),10(1),11(13)-trien-6,12-olide[2].

Quantitative Data

The structural assignments of eupalinolides L and M are supported by the following spectroscopic data.

Physicochemical Properties
CompoundFormulaMolecular WeightHR-ESI-MS [M+Na]⁺ (m/z)
Eupalinolide L (1) C₁₇H₁₈O₆318.32341.0999
Eupalinolide M (2) C₁₉H₂₂O₇362.37385.1258
¹H and ¹³C NMR Spectroscopic Data

The following tables summarize the NMR data for eupalinolides L and M, recorded in CDCl₃. Chemical shifts (δ) are reported in ppm and coupling constants (J) are in Hz[2].

Table 1: ¹H and ¹³C NMR Data for Eupalinolide L (1)

Position δC (ppm) δH (ppm, mult., J in Hz)
1 126.91 5.302 (1H, d, 9.6)
35.84 2.389 (1H, m)
2.189 (1H, m)
3 70.36 5.530 (1H, brs)
4 135.10
5 134.82 5.234 (1H, d, 9.6)
6 77.85 4.206 (1H, m)
7 51.53 3.235 (1H, m)
8 70.62 4.542 (1H, d, 9.6)
9 49.38 2.650 (1H, m)
10 139.10
11 139.05
12 170.30
13a 121.50 6.289 (1H, d, 3)
13b 5.726 (1H, d, 2.4)
14 194.02 9.510 (1H, s)
15 16.51 1.838 (3H, s)
OAc-3 170.15

| | 21.05 | 2.072 (3H, s) |

Table 2: ¹H and ¹³C NMR Data for Eupalinolide M (2)

Position δC (ppm) δH (ppm, mult., J in Hz)
1 129.28 5.087 (1H, d, 9.6)
36.21 2.371 (1H, m)
2.189 (1H, m)
3 70.44 5.498 (1H, brs)
4 134.82
5 135.25 5.174 (1H, d, 9.6)
6 77.98 4.195 (1H, t, 9.6)
7 51.52 3.235 (1H, m)
8 70.62 4.542 (1H, d, 9.6)
9 49.38 2.650 (1H, m)
10 139.05
11 139.05
12 169.99
13a 121.50 6.289 (1H, d, 3)
13b 5.726 (1H, d, 2)
14 60.15 4.700 (2H, s)
15 16.51 1.838 (3H, s)
OAc-3 170.15
21.05 2.072 (3H, s)
OAc-14 170.47

| | 20.91 | 2.083 (3H, s) |

Biological Activity and Mechanism of Action

In Vitro Anti-inflammatory Activity

Eupalinolides L and M, along with other isolated sesquiterpene lactones, were evaluated for their anti-inflammatory effects in lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells[1][2]. Both compounds demonstrated excellent anti-inflammatory activity by significantly reducing the production of the pro-inflammatory cytokines Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6)[1][2].

The production of TNF-α and IL-6 is a hallmark of the inflammatory response, often mediated by the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway[5][6]. LPS, a component of gram-negative bacteria, binds to Toll-like receptor 4 (TLR4) on macrophages, initiating a signaling cascade that leads to the activation of the IκB kinase (IKK) complex[7][8]. IKK then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and proteasomal degradation. This releases the NF-κB (p50/p65) dimer, allowing it to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including TNF-α and IL-6[7][9]. The ability of eupalinolides L and M to suppress TNF-α and IL-6 production suggests they may interfere with this pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates NFkB_IκB IκBα p50/p65 IKK->NFkB_IκB:f0 Phosphorylates IκB IκBα NFkB_inactive p50/p65 (Inactive) Proteasome Proteasome Degradation NFkB_IκB:f0->Proteasome Ubiquitination NFkB_active p50/p65 (Active) NFkB_IκB:f1->NFkB_active Release Eupalinolides Eupalinolide L & M Eupalinolides->IKK Inhibition? Eupalinolides->NFkB_active Inhibition? DNA DNA NFkB_active->DNA Translocates & Binds Cytokines Pro-inflammatory Genes (TNF-α, IL-6) DNA->Cytokines Transcription

Caption: Proposed mechanism of action via inhibition of the NF-κB pathway.

Experimental Protocols

Plant Material and Extraction

The aerial parts of E. lindleyanum were collected, air-dried, and powdered. The powdered material (e.g., 10 kg) was macerated with 95% ethanol at room temperature. The solvent was evaporated under reduced pressure to yield a crude extract[2].

Isolation and Purification
  • Solvent Partitioning: The crude extract was suspended in water and partitioned successively with ethyl acetate (EtOAc).

  • Silica Gel Chromatography: The EtOAc-soluble fraction was subjected to column chromatography on a silica gel column, eluting with a gradient of petroleum ether-EtOAc to yield several primary fractions.

  • Medium-Pressure Liquid Chromatography (MPLC): Fractions showing promise were further purified using MPLC on a C18 reversed-phase silica gel column with a methanol-water gradient.

  • Preparative High-Performance Liquid Chromatography (HPLC): Final purification of sub-fractions was achieved by preparative HPLC (C18 column) with a methanol-water mobile phase to yield pure compounds 1 and 2[2].

Cell Culture and Viability Assay

Murine macrophage RAW 264.7 cells were cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator. Cell viability after treatment with the compounds was assessed using the MTT assay to ensure non-toxic concentrations were used for subsequent experiments.

Measurement of TNF-α and IL-6
  • RAW 264.7 cells were seeded in 96-well plates at a density of 1 x 10⁵ cells/well and allowed to adhere.

  • Cells were pre-treated with various concentrations of eupalinolides L and M for 1 hour.

  • Inflammation was induced by stimulating the cells with lipopolysaccharide (LPS, 1 µg/mL) for 24 hours.

  • The cell culture supernatant was collected.

  • The concentrations of TNF-α and IL-6 in the supernatant were quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions[2].

Conclusion and Future Directions

Eupalinolides L and M are novel sesquiterpene lactones from E. lindleyanum with potent anti-inflammatory activities. Their ability to significantly inhibit the production of key pro-inflammatory cytokines, TNF-α and IL-6, suggests that their mechanism of action likely involves the modulation of critical inflammatory signaling cascades, such as the NF-κB pathway. These findings underscore the potential of these natural products as lead compounds for the development of new anti-inflammatory agents. Further research is warranted to fully elucidate their molecular targets, confirm their mechanism of action, and evaluate their efficacy and safety in in vivo models of inflammation.

References

Eupalinolide H: A Technical Guide to Solubility and Stability Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eupalinolide H is a sesquiterpene lactone, a class of natural products known for their diverse and potent biological activities. As with any compound under investigation for pharmaceutical development, a thorough understanding of its physicochemical properties is paramount. This technical guide provides a comprehensive overview of the available information on the solubility and stability of this compound. Due to the limited publicly available quantitative data for this specific compound, this guide also furnishes detailed, generalized experimental protocols for researchers to conduct their own solubility and stability assessments. These protocols are based on established industry guidelines and practices.

This compound: Compound Profile

This compound is a sesquiterpenoid isolated from the herb Eupatorium lindleyanum DC.[1] Like many sesquiterpene lactones, its biological activity is often attributed to the presence of reactive chemical moieties, such as the α-methylene-γ-lactone group.[2][3][4][5] This reactive nature, however, can also contribute to its chemical instability.

Solubility Profile of this compound

Quantitative solubility data for this compound is not extensively documented in publicly accessible literature. However, qualitative information and data for analogous compounds provide a starting point for researchers.

Qualitative Solubility Data

The following table summarizes the known solvents for this compound. It is important to note that these are general statements of solubility and do not provide concentrations.

SolventSolubility Noted
ChloroformSoluble[1]
DichloromethaneSoluble[1]
Ethyl AcetateSoluble[1]
Dimethyl Sulfoxide (DMSO)Soluble[1]
AcetoneSoluble[1]

For comparison, related sesquiterpene lactones like Eupalinolide A and K show significant solubility in DMSO, with concentrations of 30 mg/mL and 50 mg/mL respectively being reported.[6][7][8] This suggests that DMSO is a suitable solvent for preparing stock solutions of this compound.

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound.

Objective: To determine the saturation solubility of this compound in a specific solvent system (e.g., water, buffers of different pH, organic solvents).

Materials:

  • This compound powder

  • Selected solvent(s)

  • Vials with screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Calibrated analytical balance

  • HPLC with a suitable validated analytical method for this compound

  • Syringe filters (e.g., 0.22 µm)

Methodology:

  • Add an excess amount of this compound powder to a vial containing a known volume of the desired solvent. The excess solid should be clearly visible.

  • Tightly cap the vials to prevent solvent evaporation.

  • Place the vials in an orbital shaker set at a constant temperature (e.g., 25°C or 37°C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After agitation, allow the vials to stand to let the undissolved solid settle.

  • Centrifuge the samples to further separate the solid from the supernatant.

  • Carefully withdraw an aliquot of the clear supernatant and filter it through a syringe filter to remove any remaining solid particles.

  • Dilute the filtered supernatant with a suitable solvent to a concentration within the calibration range of the analytical method.

  • Quantify the concentration of this compound in the diluted sample using a validated HPLC method.

  • Calculate the original solubility by accounting for the dilution factor.

The following diagram illustrates the workflow for this protocol.

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess this compound to solvent B Cap vial A->B C Agitate at constant temperature (24-48h) B->C D Let solid settle C->D E Centrifuge sample D->E F Filter supernatant E->F G Dilute aliquot F->G H Quantify by HPLC G->H I Calculate Solubility H->I

Caption: Workflow for Solubility Determination using the Shake-Flask Method.

Stability Profile of this compound

The stability of a pharmaceutical compound is a critical attribute that influences its development, formulation, and storage. While specific stability data for this compound is scarce, its chemical structure, particularly the α-methylene-γ-lactone moiety, suggests potential susceptibility to degradation.

Storage Recommendations

The following storage conditions are recommended for this compound based on supplier data.

FormStorage TemperatureDuration
Solid Powder2-8°C[1]Up to 24 months[1]
Stock Solutions-20°C[1]Up to 2 weeks[1]

For other sesquiterpene lactones, long-term storage of solutions is often recommended at -80°C.[6][7][9]

Potential Degradation Pathways

The α,β-unsaturated carbonyl group within the α-methylene-γ-lactone structure of this compound is an electrophilic Michael acceptor.[5] This makes it susceptible to nucleophilic attack, which could be a primary degradation pathway. Potential nucleophiles include water (hydrolysis), alcohols, and thiols. The ester groups present in the molecule are also susceptible to hydrolysis, especially under acidic or basic conditions.[10]

Experimental Protocol for Forced Degradation Studies

Forced degradation (stress testing) studies are essential to identify potential degradation products and establish the stability-indicating nature of analytical methods.[11][12][13]

Objective: To investigate the degradation of this compound under various stress conditions (hydrolysis, oxidation, photolysis, and thermal stress).

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • High-purity water

  • Suitable organic solvent for stock solution (e.g., acetonitrile or methanol)

  • pH meter

  • Temperature-controlled oven

  • Photostability chamber compliant with ICH Q1B guidelines[14][15][16]

  • HPLC with a photodiode array (PDA) or mass spectrometry (MS) detector

Methodology: A stock solution of this compound (e.g., 1 mg/mL) is prepared in an appropriate solvent. Aliquots of this stock solution are then subjected to the following stress conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at a controlled temperature (e.g., 60°C).

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature or slightly elevated temperature.

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.

  • Thermal Degradation: Evaporate the solvent from the stock solution to obtain a solid film and expose it to high temperature (e.g., 80°C) in an oven.

  • Photolytic Degradation: Expose the stock solution in a transparent container to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[14][15][16] A dark control sample should be stored under the same conditions but protected from light.

Samples from each stress condition should be analyzed at various time points. The analysis by HPLC-PDA/MS will help to separate the parent drug from any degradation products and to assess the peak purity of the parent drug.

The following diagram illustrates the workflow for a forced degradation study.

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation A Prepare this compound Stock Solution B Acid Hydrolysis (e.g., 0.1M HCl, 60°C) A->B C Base Hydrolysis (e.g., 0.1M NaOH, RT) A->C D Oxidation (e.g., 3% H₂O₂, RT) A->D E Thermal Stress (e.g., 80°C) A->E F Photolytic Stress (ICH Q1B) A->F G Sample at Time Points B->G C->G D->G E->G F->G H Analyze by HPLC-PDA/MS G->H I Identify Degradants H->I J Determine Degradation Pathway H->J K Assess Method Specificity H->K

Caption: General Workflow for Forced Degradation Studies.

Conclusion

While specific quantitative data on the solubility and stability of this compound are limited in the public domain, this guide provides researchers with the foundational knowledge and detailed experimental protocols necessary to perform these critical studies. The qualitative solubility information and storage recommendations offer a starting point for handling the compound. The provided workflows for solubility determination and forced degradation studies are robust and based on standard pharmaceutical industry practices. Understanding the inherent reactivity of the sesquiterpene lactone structure is key to anticipating potential stability challenges and developing appropriate analytical methods and formulations. The protocols and information herein should empower researchers to generate the necessary data to advance the development of this compound.

References

Eupalinolide Biological Activity Screening: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This technical guide provides a comprehensive overview of the biological activities of several Eupalinolide compounds as reported in recent scientific literature. Despite a thorough search, specific biological activity data for Eupalinolide H is not available in the public domain. Therefore, this document focuses on the well-documented activities of other members of the Eupalinolide family, namely Eupalinolide A, B, J, and O, to provide researchers, scientists, and drug development professionals with a valuable comparative resource.

This guide summarizes key quantitative data, details experimental protocols for cited assays, and visualizes the involved signaling pathways to facilitate a deeper understanding of the therapeutic potential of these natural compounds.

Eupalinolide A

Eupalinolide A has demonstrated significant anti-cancer properties, particularly in non-small cell lung cancer (NSCLC) and hepatocellular carcinoma. Its mechanisms of action include the induction of apoptosis, ferroptosis, and autophagy, as well as the inhibition of cell proliferation and migration.

Quantitative Data Summary
Biological ActivityCell Line(s)Concentration/DosageObserved EffectCitation(s)
Inhibition of Cell Proliferation A549, H129910, 20, 30 µMDose-dependent reduction in cell viability.[1]
Cell Cycle Arrest A54920 µMIncrease in G2/M phase cells from 2.91% to 21.99%.[1][2]
H129920 µMIncrease in G2/M phase cells from 8.22% to 18.91%.[1][2]
Apoptosis Induction A54920 µMIncrease in total apoptotic rate from 1.79% to 47.29%.[1][2]
H129920 µMIncrease in total apoptotic rate from 4.66% to 44.43%.[1][2]
Ferroptosis Induction A549Not Specified2.46-fold increase in ROS production.[1][2]
H1299Not Specified1.32-fold increase in ROS production.[1][2]
Inhibition of Tumor Growth (in vivo) Nude mouse xenograft25 mg/kgOver 60% decrease in tumor weight and volume.[2]
Autophagy Induction MHCC97-L, HCCLM37, 14, 28 µMSignificant inhibition of cell proliferation and migration via autophagy.[3][4]
Experimental Protocols

Cell Viability Assay (CCK-8):

  • Seed A549 and H1299 cells into 96-well plates at a density of 5 × 10³ cells/well and incubate until approximately 90% confluent.[1]

  • Treat the cells with Eupalinolide A (10, 20, or 30 µM) for 48 hours.[1]

  • Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate at 37°C for 1.5 hours.[1]

  • Measure the absorbance at 450 nm using a microplate reader.[1]

Cell Cycle Analysis:

  • Treat A549 and H1299 cells with Eupalinolide A for 24 hours.[1]

  • Harvest the cells, wash three times with sterile PBS, and fix with 75% ethanol at 4°C overnight.[1]

  • Wash the cells three times with pre-cooled PBS to remove ethanol.[1]

  • Incubate the cells with a mixture of propidium iodide (PI) and RNase A (9:1 ratio) in 500 µL of PBS for 1 hour.[1]

  • Analyze the cell cycle distribution using a flow cytometer.[1]

Non-target Metabolomics:

  • Seed cells into a 6-well plate and treat with either DMSO or 20 µM Eupalinolide A for 24 hours.[1]

  • Remove the culture medium and wash the cells twice with pre-cooled PBS.[1]

  • Collect the cells and store them in liquid nitrogen or at -80°C prior to metabolic analysis.[1]

Signaling Pathways

Eupalinolide A exerts its anti-cancer effects by modulating key signaling pathways. The diagrams below illustrate the proposed mechanisms.

Eupalinolide_A_AMPK_mTOR_SCD1_Pathway EA Eupalinolide A ROS ROS Production EA->ROS AMPK AMPK (Phosphorylation ↑) ROS->AMPK mTOR mTOR (Phosphorylation ↓) AMPK->mTOR SCD1 SCD1 (Expression ↓) mTOR->SCD1 Lipid_Metabolism Lipid Metabolism Dysregulation SCD1->Lipid_Metabolism Ferroptosis Ferroptosis Lipid_Metabolism->Ferroptosis Apoptosis Apoptosis Lipid_Metabolism->Apoptosis Proliferation Cell Proliferation (Inhibition) Ferroptosis->Proliferation Apoptosis->Proliferation Migration Cell Migration (Inhibition) Proliferation->Migration Eupalinolide_A_ROS_ERK_Pathway EA Eupalinolide A ROS ROS Production EA->ROS ERK ERK Signaling (Activation) ROS->ERK Autophagy Autophagy ERK->Autophagy Proliferation Cell Proliferation (Inhibition) Autophagy->Proliferation Migration Cell Migration (Inhibition) Autophagy->Migration Eupalinolide_B_AMPK_mTOR_ULK1_Pathway EB Eupalinolide B AMPK AMPK EB->AMPK mTOR mTOR AMPK->mTOR ULK1 ULK-1 mTOR->ULK1 Autophagy Autophagy ↑ ULK1->Autophagy Apoptosis Apoptosis ↑ Autophagy->Apoptosis FLS_Proliferation FLS Proliferation ↓ Autophagy->FLS_Proliferation Apoptosis->Autophagy Apoptosis->FLS_Proliferation Eupalinolide_J_STAT3_Pathway EJ Eupalinolide J STAT3 STAT3 EJ->STAT3 Ubiquitination Ubiquitin-Dependent Degradation STAT3->Ubiquitination STAT3_Degradation STAT3 Degradation Ubiquitination->STAT3_Degradation MMP2 MMP-2 Expression ↓ STAT3_Degradation->MMP2 MMP9 MMP-9 Expression ↓ STAT3_Degradation->MMP9 Metastasis Cancer Cell Metastasis (Inhibition) MMP2->Metastasis MMP9->Metastasis Eupalinolide_O_ROS_Akt_p38_Pathway EO Eupalinolide O ROS ROS Generation EO->ROS Akt Akt (Phosphorylation ↓) ROS->Akt p38_MAPK p38 MAPK (Phosphorylation ↑) ROS->p38_MAPK Apoptosis Apoptosis Akt->Apoptosis p38_MAPK->Apoptosis Cell_Growth TNBC Cell Growth (Inhibition) Apoptosis->Cell_Growth

References

A Technical Guide to the Anti-proliferative Effects of Eupalinolides on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides a comprehensive overview of the anti-proliferative effects of several Eupalinolide compounds (A, B, J, and O) based on available research. Specific data for Eupalinolide H was not found in the initial literature search. The information presented here serves as a technical guide for researchers, scientists, and drug development professionals interested in the therapeutic potential of this class of sesquiterpene lactones.

Introduction

Eupalinolides are a class of natural compounds isolated from plants of the Eupatorium genus. Recent studies have highlighted their potential as anti-cancer agents, demonstrating significant anti-proliferative effects across a range of cancer cell lines. These effects are mediated through various mechanisms, including the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways involved in cancer cell growth and survival. This guide summarizes the quantitative data on their efficacy, details the experimental protocols used for their evaluation, and visualizes the molecular pathways they influence.

Quantitative Data on Anti-proliferative Effects

The following tables summarize the reported half-maximal inhibitory concentrations (IC50) and other quantitative measures of the anti-proliferative and pro-apoptotic effects of various Eupalinolides on different cancer cell lines.

Table 1: IC50 Values of Eupalinolides in Cancer Cell Lines

EupalinolideCancer Cell LineCell TypeIC50 (µM)Incubation Time (h)
Eupalinolide OMDA-MB-468Human Breast Cancer1.0472
Eupalinolide JPC-3Human Prostate CancerNot SpecifiedNot Specified
Eupalinolide JDU-145Human Prostate CancerNot SpecifiedNot Specified
Eupalinolide BMiaPaCa-2Human Pancreatic CancerMost Pronounced Effect*Not Specified
Eupalinolide BPANC-1Human Pancreatic CancerSignificant InhibitionNot Specified
Eupalinolide BPL-45Human Pancreatic CancerSignificant InhibitionNot Specified

*In a comparative study, Eupalinolide B showed the most pronounced cytotoxic effect on MiaPaCa-2 cells compared to Eupalinolide A and O[1].

Table 2: Effects of Eupalinolides on Cell Cycle Distribution and Apoptosis

EupalinolideCancer Cell LineEffectObservations
Eupalinolide OMDA-MB-468G2/M Phase ArrestDecreased expression of cdc2 and cyclin B1[2].
Eupalinolide AA549G2/M Phase ArrestIncrease in G2-phase cells from 2.91% to 21.99%[3][4].
Eupalinolide AH1299G2/M Phase ArrestIncrease in G2-phase cells from 8.22% to 18.91%[3][4].
Eupalinolide AA549Apoptosis InductionIncrease in total apoptotic rate from 1.79% to 47.29%[3][4].
Eupalinolide AH1299Apoptosis InductionIncrease in total apoptotic rate from 4.66% to 44.43%[3][4].
Eupalinolide AMHCC97-LG1 Phase ArrestSignificant increase in the percentage of cells in the G1 phase[5].
Eupalinolide AHCCLM3G1 Phase ArrestSignificant increase in the percentage of cells in the G1 phase[5].
Eupalinolide JPC-3G0/G1 Phase ArrestSignificant increase in apoptotic cells[6].
Eupalinolide JDU-145G0/G1 Phase ArrestSignificant increase in apoptotic cells[6].
Eupalinolide JMDA-MB-231Apoptosis InductionObservation of nuclear fragmentation and chromatin condensation[7].
Eupalinolide JMDA-MB-468Apoptosis InductionObservation of nuclear fragmentation and chromatin condensation[7].

Experimental Protocols

This section details the methodologies for key experiments cited in the research of Eupalinolide's anti-proliferative effects.

Cell Viability and Proliferation Assays

a) MTT Assay: This assay is used to measure the cytotoxic effects of a compound.

  • Seed cancer cells (e.g., MDA-MB-231, MDA-MB-468) in 96-well plates at a density of 2 x 10³ to 5 x 10³ cells/well and incubate for 24 hours[8][9].

  • Treat the cells with various concentrations of the Eupalinolide compound (e.g., 1-20 µM for Eupalinolide O) or DMSO as a control for 24, 48, or 72 hours[9].

  • Add 20 µL of MTT reagent (5 mg/mL) to each well and incubate for an additional 4 hours.

  • Remove the supernatant and dissolve the formazan crystals in 150 µL of DMSO.

  • Measure the absorbance at 550 nm using a microplate reader to determine cell viability[8].

b) EdU (5-ethynyl-2'-deoxyuridine) Staining: This method is used to assess DNA synthesis and cell proliferation.

  • Treat cells with the Eupalinolide compound or a vehicle control.

  • Add 10 µM EdU to each well and incubate for 2 hours to allow for its incorporation into newly synthesized DNA[3].

  • Fix the cells with 4% paraformaldehyde for 30 minutes and permeabilize with 0.1% Triton X-100 for 30 minutes[3].

  • Block endogenous peroxidases and then add the Click reaction solution to fluorescently label the incorporated EdU[3].

  • Visualize and quantify the proliferating cells using fluorescence microscopy[1].

Apoptosis Assays

a) Annexin V-FITC/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Treat cancer cells with the desired concentrations of the Eupalinolide compound for a specified time (e.g., 48 hours)[5].

  • Harvest the cells, wash them with cold PBS, and resuspend in binding buffer at a density of 5 x 10⁵ cells/mL[5].

  • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

  • Incubate the cells in the dark at room temperature for 10-15 minutes.

  • Analyze the stained cells using a flow cytometer[5].

b) DAPI (4',6-diamidino-2-phenylindole) Staining: This fluorescent stain binds to DNA and is used to observe nuclear changes characteristic of apoptosis.

  • Culture cells on coverslips and treat them with the Eupalinolide compound.

  • Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).

  • Stain the cells with DAPI solution.

  • Observe the cells under a fluorescence microscope for signs of apoptosis, such as chromatin condensation and nuclear fragmentation[7].

Cell Cycle Analysis
  • Treat cells with the Eupalinolide compound or DMSO for a specific duration (e.g., 24 or 48 hours)[3][5].

  • Harvest the cells, wash with PBS, and fix in cold 75% ethanol overnight at 4°C[3][5].

  • Wash the fixed cells with PBS to remove the ethanol.

  • Resuspend the cells in a staining solution containing Propidium Iodide (PI) and RNase A and incubate for 30-60 minutes at 37°C[3][5].

  • Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M)[3][5].

Western Blotting

This technique is used to detect and quantify the expression levels of specific proteins.

  • Lyse the treated and control cells in RIPA buffer to extract total proteins.

  • Determine the protein concentration using a BCA or Bradford assay.

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Incubate the membrane with primary antibodies against the target proteins (e.g., Bcl-2, Bax, Caspase-3, Cyclin B1, p-Akt, p-p38) overnight at 4°C.

  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. β-actin or GAPDH is typically used as a loading control[5].

Signaling Pathways and Molecular Mechanisms

Eupalinolides exert their anti-proliferative effects by modulating several key signaling pathways that are often dysregulated in cancer.

Eupalinolide O-Induced Apoptosis in Breast Cancer

Eupalinolide O has been shown to induce apoptosis in MDA-MB-468 breast cancer cells through a caspase-dependent mechanism. It also leads to G2/M cell cycle arrest by downregulating cyclin B1 and cdc2. Furthermore, the inhibition of the Akt signaling pathway appears to play a crucial role in its pro-apoptotic activity[2].

Eupalinolide_O_Pathway Eupalinolide_O Eupalinolide O Akt Akt Signaling Pathway Eupalinolide_O->Akt Inhibits Caspases Caspase Activation Eupalinolide_O->Caspases Induces CyclinB1_cdc2 Cyclin B1 / cdc2 Eupalinolide_O->CyclinB1_cdc2 Downregulates Apoptosis Apoptosis Akt->Apoptosis Inhibits Caspases->Apoptosis Proliferation Cell Proliferation Apoptosis->Proliferation Inhibits G2M_Arrest G2/M Arrest CyclinB1_cdc2->Proliferation G2M_Arrest->Proliferation Inhibits

Caption: Eupalinolide O signaling pathway in breast cancer.

Eupalinolide A-Mediated Effects in Non-Small Cell Lung Cancer

In non-small cell lung cancer (NSCLC) cells, Eupalinolide A induces both apoptosis and ferroptosis. It causes G2/M cell cycle arrest and modulates lipid metabolism through the ROS-AMPK-mTOR-SCD1 signaling pathway. This leads to a reduction in unsaturated fatty acids, contributing to its anti-cancer effects[3][4].

Eupalinolide_A_NSCLC_Pathway Eupalinolide_A Eupalinolide A ROS ROS Production Eupalinolide_A->ROS Increases Apoptosis Apoptosis Eupalinolide_A->Apoptosis Induces Ferroptosis Ferroptosis Eupalinolide_A->Ferroptosis Induces AMPK AMPK ROS->AMPK Activates mTOR mTOR AMPK->mTOR Inhibits SCD1 SCD1 mTOR->SCD1 Activates Unsaturated_Fatty_Acids Unsaturated Fatty Acid Synthesis SCD1->Unsaturated_Fatty_Acids Proliferation Cell Proliferation Unsaturated_Fatty_Acids->Proliferation Apoptosis->Proliferation Inhibits Ferroptosis->Proliferation Inhibits

Caption: Eupalinolide A signaling in NSCLC.

Eupalinolide A-Induced Autophagy in Hepatocellular Carcinoma

In hepatocellular carcinoma cells, Eupalinolide A inhibits cell proliferation and migration by inducing G1 phase arrest and autophagy. This autophagic cell death is mediated by the activation of the ROS/ERK signaling pathway[5][10].

Eupalinolide_A_HCC_Pathway Eupalinolide_A Eupalinolide A ROS ROS Production Eupalinolide_A->ROS Increases G1_Arrest G1 Arrest Eupalinolide_A->G1_Arrest Induces ERK ERK Signaling ROS->ERK Activates Autophagy Autophagy ERK->Autophagy Induces Proliferation Cell Proliferation Autophagy->Proliferation Inhibits Migration Cell Migration Autophagy->Migration Inhibits G1_Arrest->Proliferation Inhibits

Caption: Eupalinolide A-induced autophagy pathway in HCC.

Eupalinolide J and STAT3 Signaling in Triple-Negative Breast Cancer

Eupalinolide J has been shown to suppress the growth of triple-negative breast cancer (TNBC) cells by targeting the STAT3 signaling pathway. This leads to the induction of apoptosis through the intrinsic mitochondrial pathway, characterized by the disruption of the mitochondrial membrane potential and activation of caspases[7][11].

Eupalinolide_J_Pathway Eupalinolide_J Eupalinolide J STAT3 STAT3 Signaling Pathway Eupalinolide_J->STAT3 Inhibits Bcl2_family Bcl-2 Family (Bax/Bcl-2 ratio) STAT3->Bcl2_family Regulates MMP Mitochondrial Membrane Potential Bcl2_family->MMP Regulates Caspases Caspase Activation MMP->Caspases Leads to Apoptosis Apoptosis Caspases->Apoptosis Proliferation Cell Proliferation Apoptosis->Proliferation Inhibits

Caption: Eupalinolide J and STAT3 signaling in TNBC.

General Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the anti-proliferative effects of a novel compound like a Eupalinolide.

Experimental_Workflow Compound Eupalinolide Compound Treatment Treatment Compound->Treatment Cell_Culture Cancer Cell Line Culture Cell_Culture->Treatment Viability_Assay Cell Viability Assay (MTT, SRB) Treatment->Viability_Assay Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis_Assay Cell_Cycle_Assay Cell Cycle Analysis (Flow Cytometry) Treatment->Cell_Cycle_Assay Data_Analysis Data Analysis Viability_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Cell_Cycle_Assay->Data_Analysis Mechanism_Study Mechanism Study (Western Blot, etc.) Conclusion Conclusion Mechanism_Study->Conclusion Data_Analysis->Mechanism_Study

References

Eupalinolide H: A Technical Guide to its Discovery and Natural Sources

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eupalinolide H, a sesquiterpene lactone with the molecular formula C₂₂H₂₈O₇, has been identified as a constituent of the plant Eupatorium lindleyanum DC. This technical guide provides a comprehensive overview of the discovery and natural sources of this compound. Due to the limited availability of primary literature detailing its specific isolation and characterization, this document presents a generalized methodology based on the established protocols for the separation of other bioactive eupalinolides from E. lindleyanum. Furthermore, it highlights the potential biological activities of this compound class, including antiviral and anti-inflammatory effects, to underscore the therapeutic potential of this compound and guide future research endeavors.

Discovery and Natural Source

This compound was first reported as a natural product isolated from the aerial parts of Eupatorium lindleyanum DC., a perennial herbaceous plant belonging to the Asteraceae family. This plant has a history of use in traditional medicine for treating various ailments. The discovery of this compound was documented in phytochemical studies of this plant, with its molecular formula established as C₂₂H₂₈O₇.

Table 1: General Profile of this compound

PropertyValue
Compound Name This compound
Molecular Formula C₂₂H₂₈O₇
Natural Source Eupatorium lindleyanum DC. (Aerial parts)
Compound Class Sesquiterpene Lactone (Germacranolide, Heliangolide type)

Generalized Experimental Protocols for Isolation and Characterization

Plant Material Collection and Extraction
  • Collection: The aerial parts of Eupatorium lindleyanum DC. are collected and authenticated.

  • Drying and Pulverization: The plant material is air-dried in the shade and then coarsely powdered.

  • Extraction: The powdered material is extracted exhaustively with a suitable solvent, typically 95% ethanol or methanol, at room temperature. The extraction is usually performed multiple times to ensure maximum yield.

  • Concentration: The combined extracts are concentrated under reduced pressure using a rotary evaporator to obtain a crude extract.

Fractionation of the Crude Extract

The crude extract is typically subjected to liquid-liquid partitioning to separate compounds based on their polarity. A common fractionation scheme is as follows:

  • The crude extract is suspended in water.

  • Successive partitioning is performed with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol.

  • The majority of sesquiterpene lactones, including eupalinolides, are typically enriched in the ethyl acetate and n-butanol fractions.

Chromatographic Purification

The enriched fractions are further purified using a combination of chromatographic techniques:

  • Silica Gel Column Chromatography: The active fraction is subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol) to yield several sub-fractions.

  • Sephadex LH-20 Column Chromatography: Further purification of the sub-fractions is often achieved using a Sephadex LH-20 column with methanol as the eluent to remove pigments and other impurities.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): Final purification to obtain the pure compound is typically accomplished by preparative HPLC on a C18 column with a suitable mobile phase (e.g., methanol-water or acetonitrile-water).

Below is a generalized workflow for the isolation of eupalinolides.

G Generalized Isolation Workflow for Eupalinolides plant Aerial Parts of Eupatorium lindleyanum powder Dried and Powdered Plant Material plant->powder Drying & Grinding extract Crude Ethanolic Extract powder->extract Ethanol Extraction partition Liquid-Liquid Partitioning extract->partition fractions Ethyl Acetate & n-Butanol Fractions partition->fractions silica Silica Gel Column Chromatography fractions->silica sephadex Sephadex LH-20 Chromatography silica->sephadex hplc Preparative HPLC sephadex->hplc eupalinolide_h Pure this compound hplc->eupalinolide_h

A generalized workflow for the isolation of eupalinolides.
Structure Elucidation

The structure of the isolated this compound would be elucidated using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition (High-Resolution MS).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to determine the carbon-hydrogen framework. 2D NMR techniques such as COSY, HSQC, and HMBC are employed to establish the connectivity of atoms within the molecule.

  • Infrared (IR) Spectroscopy: To identify functional groups such as hydroxyls, carbonyls, and double bonds.

  • Ultraviolet (UV) Spectroscopy: To identify chromophores within the molecule.

Table 2: Representative Spectroscopic Data for a Eupalinolide Scaffold (Based on related compounds)

Technique Observed Features (Illustrative)
¹H NMR (CDCl₃) Signals for olefinic protons, protons attached to oxygenated carbons, methyl groups, and methylene protons.
¹³C NMR (CDCl₃) Resonances for carbonyl carbons (lactone, ester), olefinic carbons, carbons bearing oxygen atoms, and aliphatic carbons.
HR-ESI-MS [M+Na]⁺ adduct consistent with the molecular formula C₂₂H₂₈O₇.
IR (KBr) νₘₐₓ cm⁻¹ Absorption bands for hydroxyl groups (~3400), γ-lactone carbonyl (~1770), ester carbonyl (~1710), and C=C double bonds (~1650).

Note: The specific chemical shifts and coupling constants for this compound are not available in the reviewed literature. The data presented is a general representation for this class of compounds.

Potential Biological Activity and Signaling Pathways

While specific biological studies on this compound are limited, preliminary information suggests potential antiviral activity against the hepatitis B virus. The broader class of eupalinolides from E. lindleyanum has been shown to possess a range of biological activities, primarily anti-inflammatory and anticancer effects. These activities are often attributed to the α,β-unsaturated γ-lactone moiety, which can react with nucleophilic groups in biological macromolecules.

Given the anti-inflammatory properties of related eupalinolides, a potential mechanism of action for this compound could involve the modulation of key inflammatory signaling pathways. For instance, many sesquiterpene lactones are known to inhibit the NF-κB signaling pathway.

Below is a hypothetical signaling pathway diagram illustrating a potential anti-inflammatory mechanism of action for this compound, based on the known activities of similar compounds.

G Hypothetical Anti-Inflammatory Signaling Pathway for this compound cluster_0 Cytoplasm cluster_1 Nucleus lps LPS tlr4 TLR4 lps->tlr4 ikk IKK Complex tlr4->ikk eup_h This compound eup_h->ikk ikb IκBα ikk->ikb Phosphorylation & Degradation nfkb NF-κB ikb->nfkb nucleus Nucleus nfkb->nucleus Translocation pro_inflammatory Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) nucleus->pro_inflammatory

A potential anti-inflammatory mechanism of this compound.

Conclusion and Future Directions

This compound is a sesquiterpene lactone naturally occurring in Eupatorium lindleyanum. While its discovery has been reported, there is a clear need for the publication of detailed primary data regarding its isolation, full structural characterization, and biological activities. The potential antiviral and presumed anti-inflammatory properties make this compound a compound of interest for further investigation. Future research should focus on:

  • Re-isolation and Definitive Structure Elucidation: To obtain comprehensive spectroscopic data and confirm its absolute stereochemistry.

  • Biological Screening: To systematically evaluate its antiviral, anti-inflammatory, and cytotoxic activities.

  • Mechanism of Action Studies: To elucidate the specific signaling pathways modulated by this compound.

  • Synthesis: To develop a synthetic route for this compound to enable further pharmacological studies and the generation of analogues with improved activity and safety profiles.

This technical guide serves as a foundational document to stimulate and support further research into the therapeutic potential of this compound.

Investigating the Anti-inflammatory Properties of Eupalinolides: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, publicly available scientific literature extensively details the anti-inflammatory properties of various sesquiterpene lactones from the Eupalinolide family, particularly Eupalinolide B. However, specific in-depth studies on the anti-inflammatory activities of Eupalinolide H are not available. This guide, therefore, focuses on the well-documented anti-inflammatory properties of the closely related compound, Eupalinolide B , to provide researchers, scientists, and drug development professionals with a comprehensive technical overview of the potential of this class of molecules. The methodologies and findings presented for Eupalinolide B can serve as a foundational framework for investigating this compound and other related compounds.

Introduction to Eupalinolides and Their Therapeutic Potential

Eupalinolides are a class of sesquiterpene lactones isolated from plants of the Eupatorium genus. These natural products have garnered significant interest in the scientific community for their diverse pharmacological activities, including anti-cancer and anti-inflammatory effects.[1] Eupalinolide B, in particular, has been identified as a potent anti-inflammatory agent with therapeutic potential for chronic inflammatory diseases such as rheumatoid arthritis and periodontitis.[2][3] This document synthesizes the current understanding of the anti-inflammatory mechanisms of Eupalinolide B, presenting key experimental data and methodologies.

Quantitative Data on the Anti-inflammatory Effects of Eupalinolide B

The anti-inflammatory activity of Eupalinolide B has been quantified through various in vitro and in vivo studies. The following tables summarize the key findings.

Table 1: In Vitro Inhibition of Pro-inflammatory Mediators by Eupalinolide B

Cell LineStimulantMediatorConcentration of Eupalinolide B% Inhibition / EffectReference
RAW264.7 MacrophagesPorphyromonas gingivalis-LPSPhospho-NF-κB p658 µMSignificant reduction[4]
RAW264.7 MacrophagesPorphyromonas gingivalis-LPSTNF-α (mRNA)Not specifiedDose-dependent decrease[4]
RAW264.7 MacrophagesPorphyromonas gingivalis-LPSIL-6 (mRNA)Not specifiedDose-dependent decrease[4]
RAW264.7 MacrophagesPorphyromonas gingivalis-LPSIL-1β (mRNA)Not specifiedDose-dependent decrease[4]
RAW264.7 MacrophagesPorphyromonas gingivalis-LPSTNF-α (protein)Not specifiedDose-dependent decrease[4]
RAW264.7 MacrophagesPorphyromonas gingivalis-LPSIL-6 (protein)Not specifiedDose-dependent decrease[4]
RAW264.7 MacrophagesPorphyromonas gingivalis-LPSIL-1β (protein)Not specifiedDose-dependent decrease[4]

Table 2: In Vivo Anti-inflammatory Effects of Eupalinolide B in an Adjuvant-Induced Arthritis (AIA) Rat Model

ParameterTreatment GroupDosageOutcomeReference
Paw SwellingEupalinolide BNot specifiedReduced[2]
Arthritis IndexEupalinolide BNot specifiedReduced[2]
Serum TNF-αEupalinolide BNot specifiedReduced[2]
Serum IL-1βEupalinolide BNot specifiedReduced[2]
Serum MCP-1Eupalinolide BNot specifiedReduced[2]
Joint DamageEupalinolide BNot specifiedReduced[2]

Key Signaling Pathways Modulated by Eupalinolide B

Eupalinolide B exerts its anti-inflammatory effects primarily through the modulation of the NF-κB signaling pathway.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response, regulating the expression of numerous pro-inflammatory genes.[5] Eupalinolide B has been shown to inhibit this pathway in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells.[4] The proposed mechanism involves the inhibition of IκBα phosphorylation and subsequent degradation, which prevents the translocation of the p65 subunit of NF-κB into the nucleus.[4]

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Cell Culture (e.g., RAW264.7) Treatment Treatment with Eupalinolide & LPS Cell_Culture->Treatment Cytokine_Analysis Cytokine Analysis (ELISA, qRT-PCR) Treatment->Cytokine_Analysis Western_Blot Mechanism Study (Western Blot for NF-κB) Treatment->Western_Blot Animal_Model Animal Model of Inflammation (e.g., AIA in Rats) In_Vivo_Treatment In Vivo Treatment with Eupalinolide Animal_Model->In_Vivo_Treatment Clinical_Assessment Clinical Assessment (Paw Swelling, Arthritis Score) In_Vivo_Treatment->Clinical_Assessment Histopathology Histopathological Analysis of Joints In_Vivo_Treatment->Histopathology Serum_Analysis Serum Cytokine Analysis (ELISA) In_Vivo_Treatment->Serum_Analysis

References

Eupalinolide H: An Uncharted Territory in Therapeutic Research

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of scientific literature and databases reveals a significant gap in the current understanding of Eupalinolide H as a potential therapeutic agent. To date, no specific preclinical or clinical studies detailing its mechanism of action, biological targets, or efficacy in any disease model have been published. While the broader family of Eupalinolides, sesquiterpene lactones isolated from plants of the Eupatorium genus, has garnered considerable interest for its anti-cancer properties, research has primarily focused on other analogues such as Eupalinolide A, B, J, and O.

This in-depth guide was intended to provide researchers, scientists, and drug development professionals with a technical overview of this compound. However, the absence of available data on this specific compound prevents a detailed analysis of its therapeutic potential.

The Eupalinolide Family: A Landscape of Anti-Cancer Activity

While information on this compound is not available, a review of its close chemical relatives provides a strong rationale for investigating its potential. Eupalinolides A, B, J, and O have demonstrated significant anti-cancer effects across a range of cancer cell lines and in vivo models. These compounds exert their therapeutic effects through a variety of mechanisms, including the induction of different forms of programmed cell death and the modulation of key signaling pathways involved in cancer progression.

A comparative summary of the known anti-cancer activities of other Eupalinolides is presented below to offer a contextual framework for the potential therapeutic avenues of this compound, should it be isolated and studied in the future.

Summary of Anti-Cancer Activities of Known Eupalinolides

Eupalinolide AnalogueCancer Type(s) StudiedKey Mechanisms of ActionRelevant Signaling Pathways
Eupalinolide A Non-small cell lung cancer, Hepatocellular carcinomaInduces apoptosis, ferroptosis, and autophagy; Arrests cell cycle at G2/M and G1 phases.[1][2]AMPK/mTOR/SCD1, ROS/ERK[1][2]
Eupalinolide B Hepatic carcinoma, Pancreatic cancerInduces ferroptosis and apoptosis; Elevates reactive oxygen species (ROS); Disrupts copper homeostasis.[3][4]ROS-ER-JNK, MAPK[3][4]
Eupalinolide J Triple-negative breast cancer, Prostate cancer, GlioblastomaInduces apoptosis and cell cycle arrest; Disrupts mitochondrial membrane potential; Promotes STAT3 ubiquitin-dependent degradation.[5][6]STAT3[5]
Eupalinolide O Triple-negative breast cancerInduces apoptosis and cell cycle arrest at G2/M phase; Modulates ROS generation.[7][8][9]Akt/p38 MAPK[7][8]

Potential Signaling Pathways for Future Investigation of this compound

Based on the mechanisms of other Eupalinolides, future research on this compound could logically begin by investigating its effects on established cancer-related signaling pathways. A hypothetical workflow for such an investigation is outlined below.

cluster_0 Initial Screening cluster_1 Mechanism of Action Studies cluster_2 Signaling Pathway Analysis This compound This compound Cancer Cell Lines Cancer Cell Lines This compound->Cancer Cell Lines Cytotoxicity Assay (e.g., MTT) Cytotoxicity Assay (e.g., MTT) Cancer Cell Lines->Cytotoxicity Assay (e.g., MTT) Apoptosis Assays (e.g., Annexin V) Apoptosis Assays (e.g., Annexin V) Cytotoxicity Assay (e.g., MTT)->Apoptosis Assays (e.g., Annexin V) If cytotoxic Cell Cycle Analysis (Flow Cytometry) Cell Cycle Analysis (Flow Cytometry) Cytotoxicity Assay (e.g., MTT)->Cell Cycle Analysis (Flow Cytometry) If cytotoxic ROS Detection ROS Detection Cytotoxicity Assay (e.g., MTT)->ROS Detection If cytotoxic Western Blot (Key Proteins) Western Blot (Key Proteins) Apoptosis Assays (e.g., Annexin V)->Western Blot (Key Proteins) AMPK Pathway AMPK Pathway ROS Detection->AMPK Pathway STAT3 Pathway STAT3 Pathway Western Blot (Key Proteins)->STAT3 Pathway Akt/mTOR Pathway Akt/mTOR Pathway Western Blot (Key Proteins)->Akt/mTOR Pathway MAPK Pathway MAPK Pathway Western Blot (Key Proteins)->MAPK Pathway

References

Methodological & Application

Application Notes and Protocols for Eupalinolide H in In Vitro Cell Culture Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro evaluation of Eupalinolide H, a sesquiterpene lactone with potential anticancer properties. The protocols detailed below are based on established methodologies for assessing cytotoxicity, apoptosis, and cell cycle arrest, drawing parallels from studies on related Eupalinolide compounds.

Introduction

This compound belongs to a class of natural compounds known as sesquiterpene lactones, which have garnered significant interest in cancer research due to their cytotoxic and antitumor activities. Studies on analogous compounds such as Eupalinolide A, O, and J have demonstrated their ability to induce apoptosis and cause cell cycle arrest in various cancer cell lines.[1][2][3][4][5][6] It is hypothesized that this compound exerts its anticancer effects through similar mechanisms, making it a promising candidate for further investigation.

These protocols outline the necessary steps to characterize the in vitro efficacy of this compound, providing a framework for its preclinical evaluation.

Data Presentation

Quantitative data from in vitro experiments should be meticulously recorded and organized for comparative analysis. The following tables provide a template for summarizing key findings.

Table 1: Cytotoxicity of this compound (IC50 Values)

Cell LineThis compound Concentration (µM)Incubation Time (hours)IC50 (µM)
e.g., MDA-MB-4680, 2, 4, 824
e.g., A54948
e.g., H129972

Table 2: Apoptosis Analysis by Annexin V/PI Staining

Cell LineTreatmentConcentration (µM)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)Total Apoptotic Cells (%)
e.g., A549Control (DMSO)-
This compound
e.g., H1299Control (DMSO)-
This compound

Table 3: Cell Cycle Analysis by Propidium Iodide Staining

Cell LineTreatmentConcentration (µM)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)
e.g., A549Control (DMSO)-
This compound
e.g., H1299Control (DMSO)-
This compound

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol assesses the effect of this compound on cell viability by measuring the metabolic activity of cells.[7][8][9][10]

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide) or solubilization solution

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50 µM) and a vehicle control (DMSO).

  • Incubate for the desired time periods (e.g., 24, 48, 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[7]

  • Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[9]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Measure the absorbance at 570 nm using a microplate reader.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells based on the externalization of phosphatidylserine and membrane integrity.[11][12][13]

Materials:

  • Treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells and treat with this compound as described for the viability assay.

  • Harvest the cells (including floating cells in the medium) by trypsinization.

  • Wash the cells twice with cold PBS and centrifuge at 500 x g for 5 minutes.[14]

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.[13]

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.[13]

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[15][16][17][18][19]

Materials:

  • Treated and control cells

  • Cold 70% ethanol

  • PBS

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Harvest and wash the treated and control cells with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.

  • Incubate the fixed cells for at least 30 minutes on ice or store them at -20°C.[17][18]

  • Wash the cells twice with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate for 15-30 minutes at room temperature in the dark.[19]

  • Analyze the samples by flow cytometry.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the hypothesized signaling pathways affected by this compound and the general workflow for its in vitro evaluation.

G cluster_pathway Hypothesized this compound-Induced Apoptosis Pathway Eupalinolide_H This compound ROS ↑ Reactive Oxygen Species (ROS) Eupalinolide_H->ROS Akt ↓ Akt Pathway Eupalinolide_H->Akt p38_MAPK ↑ p38 MAPK Pathway Eupalinolide_H->p38_MAPK Mitochondria Mitochondrial Disruption ROS->Mitochondria Akt->Mitochondria p38_MAPK->Mitochondria Caspase9 ↑ Caspase-9 Activation Mitochondria->Caspase9 Caspase3 ↑ Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothesized signaling cascade of this compound-induced apoptosis.

G cluster_pathway Hypothesized this compound-Induced Cell Cycle Arrest Pathway Eupalinolide_H This compound CDK_Cyclin ↓ CDK/Cyclin Complexes (e.g., CDK2, Cyclin E1, Cyclin B1, cdc2) Eupalinolide_H->CDK_Cyclin G1_Arrest G1 Phase Arrest CDK_Cyclin->G1_Arrest G2M_Arrest G2/M Phase Arrest CDK_Cyclin->G2M_Arrest Cell_Proliferation ↓ Cell Proliferation G1_Arrest->Cell_Proliferation G2M_Arrest->Cell_Proliferation G cluster_workflow Experimental Workflow for In Vitro Evaluation of this compound Start Start: Cancer Cell Culture Treatment Treatment with this compound (Dose and Time-Response) Start->Treatment Viability Cell Viability Assay (MTT) Treatment->Viability Apoptosis Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis Cell_Cycle Cell Cycle Analysis (Propidium Iodide) Treatment->Cell_Cycle Data_Analysis Data Analysis and Interpretation Viability->Data_Analysis Apoptosis->Data_Analysis Cell_Cycle->Data_Analysis End Conclusion on In Vitro Efficacy Data_Analysis->End

References

Application Notes and Protocols for Eupalinolide-Induced Apoptosis in Triple-Negative Breast Cancer (TNBC) Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Note on Eupalinolide H: Extensive literature searches did not yield specific data regarding the treatment of Triple-Negative Breast Cancer (TNBC) cells with this compound for inducing apoptosis. The following application notes and protocols are based on comprehensive studies of closely related sesquiterpene lactones, Eupalinolide J (EJ) and Eupalinolide O (EO) , which have demonstrated significant pro-apoptotic effects in TNBC cell lines. The methodologies and observed signaling pathways are expected to be highly relevant for the study of other Eupalinolide compounds.

Introduction

Triple-Negative Breast Cancer (TNBC) is an aggressive subtype of breast cancer characterized by the absence of estrogen receptor (ER), progesterone receptor (PR), and human epidermal growth factor receptor 2 (HER2) expression.[1] This lack of well-defined molecular targets makes it difficult to treat with targeted therapies.[1] Eupalinolides, a class of sesquiterpene lactones, have emerged as promising therapeutic agents with potent anti-cancer properties.[2][3] Specifically, Eupalinolide J and Eupalinolide O have been shown to inhibit the proliferation of TNBC cells by inducing apoptosis through various signaling pathways.[3][4]

These application notes provide a summary of the key findings and detailed experimental protocols for investigating the pro-apoptotic effects of Eupalinolides in TNBC cells.

Data Presentation

Table 1: Cytotoxicity of Eupalinolides in TNBC Cell Lines

The following table summarizes the half-maximal inhibitory concentration (IC50) values of Eupalinolide J (EJ) and Eupalinolide O (EO) in different TNBC cell lines.

CompoundCell LineTime PointIC50 (µM)Reference
Eupalinolide JMDA-MB-23172 h3.74 ± 0.58[4]
Eupalinolide JMDA-MB-46872 h4.30 ± 0.39[4]
Eupalinolide OMDA-MB-23124 h10.34[4]
Eupalinolide OMDA-MB-23148 h5.85[4]
Eupalinolide OMDA-MB-23172 h3.57[4]
Eupalinolide OMDA-MB-45324 h11.47[4]
Eupalinolide OMDA-MB-45348 h7.06[4]
Eupalinolide OMDA-MB-45372 h3.03[4]
Table 2: Effects of Eupalinolides on Apoptosis-Related Proteins in TNBC Cells

This table highlights the impact of Eupalinolide J (EJ) and Eupalinolide O (EO) on key proteins involved in the apoptotic cascade.

CompoundCell LineProteinEffectReference
Eupalinolide JMDA-MB-231, MDA-MB-468Cleaved Caspase-3Increased[4]
Eupalinolide JMDA-MB-231, MDA-MB-468Cleaved Caspase-9Increased[4]
Eupalinolide JMDA-MB-231, MDA-MB-468Bcl-2Decreased[4]
Eupalinolide JMDA-MB-231, MDA-MB-468Bcl-xlDecreased[4]
Eupalinolide JMDA-MB-231, MDA-MB-468BaxIncreased[4]
Eupalinolide JMDA-MB-231, MDA-MB-468BadIncreased[4]
Eupalinolide OMDA-MB-231, MDA-MB-453Caspase-3 mRNAIncreased[4]
Eupalinolide OMDA-MB-231, MDA-MB-453Caspase-9 mRNAIncreased[4]
Eupalinolide OMDA-MB-231, MDA-MB-453PARP mRNAIncreased[4]
Eupalinolide OMDA-MB-231, MDA-MB-453Bcl-2 mRNADecreased[4]
Eupalinolide OMDA-MB-231, MDA-MB-453Bax mRNAIncreased[4]

Signaling Pathways

Eupalinolide J and Eupalinolide O induce apoptosis in TNBC cells by modulating distinct but overlapping signaling pathways.

Eupalinolide J Signaling Pathway

Eupalinolide J primarily targets the STAT3 signaling pathway.[4] By promoting the degradation of STAT3, it downregulates anti-apoptotic proteins (Bcl-2, Bcl-xl) and upregulates pro-apoptotic proteins (Bax, Bad), leading to the activation of the intrinsic apoptotic pathway.[3][4]

Eupalinolide_J_Pathway EJ Eupalinolide J STAT3 STAT3 Degradation EJ->STAT3 promotes Bcl2_Bclxl Bcl-2, Bcl-xl (Anti-apoptotic) STAT3->Bcl2_Bclxl downregulates Bax_Bad Bax, Bad (Pro-apoptotic) STAT3->Bax_Bad upregulates Mito Mitochondrial Pathway Bcl2_Bclxl->Mito Bax_Bad->Mito Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Eupalinolide J induced apoptosis pathway in TNBC cells.

Eupalinolide O Signaling Pathway

Eupalinolide O induces apoptosis through the generation of Reactive Oxygen Species (ROS) and modulation of the Akt/p38 MAPK signaling pathway.[5] Increased ROS levels lead to the inhibition of the pro-survival Akt pathway and activation of the pro-apoptotic p38 MAPK pathway, culminating in apoptosis.[2][5]

Eupalinolide_O_Pathway EO Eupalinolide O ROS ROS Generation EO->ROS Akt Akt Pathway (Pro-survival) ROS->Akt inhibits p38 p38 MAPK Pathway (Pro-apoptotic) ROS->p38 activates Mito Mitochondrial Pathway Akt->Mito p38->Mito Casp3 Caspase-3 Activation Mito->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Eupalinolide O induced apoptosis pathway in TNBC cells.

Experimental Protocols

The following are detailed protocols for key experiments to assess Eupalinolide-induced apoptosis in TNBC cells.

Experimental Workflow

Experimental_Workflow cluster_cell_culture Cell Culture cluster_assays Assays start Seed TNBC Cells treat Treat with Eupalinolide start->treat viability Cell Viability (MTT Assay) treat->viability apoptosis_assay Apoptosis Assay (Annexin V/PI Staining) treat->apoptosis_assay mmp Mitochondrial Membrane Potential Assay treat->mmp ros ROS Detection treat->ros western Western Blot treat->western

Caption: General experimental workflow for assessing Eupalinolide-induced apoptosis.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • TNBC cell lines (e.g., MDA-MB-231, MDA-MB-468)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Eupalinolide compound (dissolved in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Microplate reader

Protocol:

  • Seed 5 x 10³ cells per well in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the Eupalinolide compound for 24, 48, and 72 hours. Include a vehicle control (DMSO).

  • After the incubation period, add 20 µL of MTT reagent to each well and incubate for an additional 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 550 nm using a microplate reader.[6]

Apoptosis Assay (Annexin V-FITC/PI Double Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and control TNBC cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Protocol:

  • Harvest the cells after treatment with the Eupalinolide compound.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.[3]

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins involved in the apoptotic pathway.

Materials:

  • Treated and control TNBC cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies (e.g., against STAT3, p-STAT3, Caspase-3, Caspase-9, Bcl-2, Bax, Akt, p-Akt, p38, p-p38, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection reagent

Protocol:

  • Lyse the treated and control cells in RIPA buffer.

  • Determine the protein concentration of the lysates using the BCA assay.

  • Separate equal amounts of protein on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescence reagent and an imaging system.[4]

Reactive Oxygen Species (ROS) Detection

This assay measures the intracellular levels of ROS.

Materials:

  • Treated and control TNBC cells

  • DCFH-DA (2',7'-dichlorofluorescin diacetate) probe

  • Flow cytometer or fluorescence microscope

Protocol:

  • Treat the cells with the Eupalinolide compound for the desired time.

  • Incubate the cells with DCFH-DA at 37°C for 30 minutes.

  • Wash the cells with PBS to remove the excess probe.

  • Measure the fluorescence intensity using a flow cytometer or visualize under a fluorescence microscope. An increase in fluorescence indicates an increase in ROS levels.[4]

Conclusion

Eupalinolides, particularly Eupalinolide J and O, have demonstrated significant potential as therapeutic agents for TNBC by effectively inducing apoptosis. The protocols outlined in these application notes provide a robust framework for researchers to investigate the anti-cancer effects of Eupalinolide compounds. Further studies are warranted to explore the therapeutic efficacy of other Eupalinolide derivatives, such as this compound, and to elucidate their precise mechanisms of action in TNBC.

References

Application Notes and Protocols for Western Blot Analysis of Eupalinolide H-Treated Cell Lysates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eupalinolide H is a member of the sesquiterpene lactone family, a class of natural products known for their diverse biological activities, including anti-inflammatory and anti-cancer properties. Preliminary studies on related eupalinolide compounds, such as Eupalinolide A, O, and J, suggest that their mechanism of action in cancer cells involves the induction of apoptosis (programmed cell death) and cell cycle arrest. Western blot analysis is a critical technique to elucidate these mechanisms by quantifying the changes in protein expression levels within key signaling pathways.

These application notes provide a comprehensive protocol for performing western blot analysis on cell lysates treated with this compound. As direct quantitative data for this compound is not yet widely published, this document presents representative data from studies on closely related eupalinolides to illustrate the expected outcomes and data presentation. The protocols and pathways described are based on the known effects of this compound class and serve as a robust starting point for investigating this compound.

Postulated Signaling Pathway Affected by Eupalinolide Treatment

Eupalinolide compounds have been shown to induce apoptosis through the intrinsic pathway, which involves the regulation of pro- and anti-apoptotic proteins of the Bcl-2 family and subsequent activation of caspases. They have also been implicated in cell cycle arrest. The following diagram illustrates a likely signaling cascade initiated by eupalinolide treatment.

G cluster_0 cluster_1 Apoptosis Induction cluster_2 Cell Cycle Arrest This compound This compound Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Downregulates Bax Bax (Pro-apoptotic) This compound->Bax Upregulates p21 p21 (CDK Inhibitor) This compound->p21 Upregulates Casp9 Pro-Caspase-9 Bcl2->Casp9 Bax->Casp9 Casp9a Cleaved Caspase-9 Casp9->Casp9a Casp3 Pro-Caspase-3 Casp9a->Casp3 Casp3a Cleaved Caspase-3 Casp3->Casp3a PARP PARP Casp3a->PARP cPARP Cleaved PARP PARP->cPARP Apoptosis Apoptosis cPARP->Apoptosis CDK_Cyclin CDK-Cyclin Complexes p21->CDK_Cyclin CellCycle Cell Cycle Progression CDK_Cyclin->CellCycle Arrest G0/G1 or G2/M Arrest CellCycle->Arrest

Caption: Postulated signaling pathways affected by this compound.

Quantitative Data Summary

The following tables summarize quantitative data from western blot analyses of cells treated with eupalinolide derivatives. This data is presented as a representative example of the results that might be obtained when studying this compound. The values represent the relative protein expression normalized to a loading control (e.g., β-actin or GAPDH).

Table 1: Apoptosis-Related Protein Expression in Human Breast Cancer Cells (MDA-MB-468) Treated with Eupalinolide O

Treatment (24h)Bax/β-actin (Relative Intensity)Bcl-2/β-actin (Relative Intensity)Cleaved Caspase-3/β-actin (Relative Intensity)Cleaved PARP/β-actin (Relative Intensity)
Control (0 µM)1.00 ± 0.081.00 ± 0.091.00 ± 0.111.00 ± 0.12
Eupalinolide O (2 µM)1.52 ± 0.150.78 ± 0.061.89 ± 0.211.95 ± 0.25
Eupalinolide O (4 µM)2.15 ± 0.230.45 ± 0.053.21 ± 0.353.40 ± 0.41
Eupalinolide O (8 µM)3.01 ± 0.310.21 ± 0.034.88 ± 0.525.12 ± 0.60

Data is hypothetical and based on trends reported in the literature for Eupalinolide O.[1]

Table 2: Cell Cycle-Related Protein Expression in Human Prostate Cancer Cells (PC-3) Treated with Eupalinolide J

Treatment (24h)p21/GAPDH (Relative Intensity)p27/GAPDH (Relative Intensity)Cyclin B1/GAPDH (Relative Intensity)
Control (0 µM)1.00 ± 0.101.00 ± 0.091.00 ± 0.11
Eupalinolide J (5 µM)1.65 ± 0.181.40 ± 0.150.82 ± 0.09
Eupalinolide J (10 µM)2.58 ± 0.292.11 ± 0.240.51 ± 0.06
Eupalinolide J (20 µM)3.97 ± 0.453.25 ± 0.380.23 ± 0.04

Data is hypothetical and based on trends reported in the literature for Eupalinolide J.[2]

Experimental Protocols

Cell Culture and this compound Treatment
  • Cell Seeding: Plate the desired cancer cell line (e.g., MDA-MB-231, PC-3, A549) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

  • Incubation: Culture the cells overnight in a humidified incubator at 37°C with 5% CO₂.

  • Treatment: Prepare stock solutions of this compound in DMSO. Dilute the stock solution in fresh culture medium to the desired final concentrations (e.g., 0, 5, 10, 20 µM). The final DMSO concentration should not exceed 0.1%.

  • Incubation: Replace the old medium with the this compound-containing medium and incubate for the desired time period (e.g., 24 or 48 hours).

Western Blot Workflow Diagram

G start This compound-Treated Cells lysis Cell Lysis (RIPA Buffer + Inhibitors) start->lysis quant Protein Quantification (BCA Assay) lysis->quant prep Sample Preparation (Laemmli Buffer + Heat) quant->prep sds SDS-PAGE prep->sds transfer Protein Transfer (PVDF Membrane) sds->transfer block Blocking (5% Non-fat Milk or BSA) transfer->block primary Primary Antibody Incubation (Overnight at 4°C) block->primary secondary Secondary Antibody Incubation (HRP-conjugated, 1h at RT) primary->secondary detect Chemiluminescent Detection (ECL Substrate) secondary->detect analysis Imaging and Densitometry detect->analysis end Quantitative Results analysis->end

Caption: Standard workflow for western blot analysis.

Detailed Protocol for Western Blot Analysis

A. Solutions and Reagents

  • RIPA Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS.

  • Protease and Phosphatase Inhibitor Cocktails: Add fresh to RIPA buffer before use.

  • BCA Protein Assay Kit.

  • 4x Laemmli Sample Buffer: 250 mM Tris-HCl (pH 6.8), 8% SDS, 40% glycerol, 0.02% bromophenol blue, 20% β-mercaptoethanol.

  • Tris-Glycine SDS-PAGE Gels.

  • Running Buffer (1x): 25 mM Tris, 192 mM glycine, 0.1% SDS.

  • Transfer Buffer (1x): 25 mM Tris, 192 mM glycine, 20% methanol.

  • PVDF Membrane.

  • TBST (Tris-Buffered Saline with 0.1% Tween 20): 20 mM Tris (pH 7.6), 150 mM NaCl, 0.1% Tween 20.

  • Blocking Buffer: 5% non-fat dry milk or 5% BSA in TBST.

  • Primary Antibodies: Diluted in blocking buffer as per manufacturer's recommendations (see Table 3).

  • HRP-conjugated Secondary Antibodies: (e.g., anti-rabbit IgG-HRP, anti-mouse IgG-HRP).

  • Enhanced Chemiluminescence (ECL) Substrate.

B. Procedure

  • Cell Lysis:

    • Aspirate the culture medium and wash the cells once with ice-cold PBS.[3]

    • Add 100-150 µL of ice-cold RIPA buffer (with inhibitors) to each well of a 6-well plate.[4]

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[4]

    • Incubate on ice for 30 minutes with periodic vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.[3]

    • Transfer the supernatant (protein extract) to a new tube.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

  • Sample Preparation:

    • Normalize the protein concentration for all samples with lysis buffer.

    • Add 1/3 volume of 4x Laemmli sample buffer to each lysate.

    • Boil the samples at 95-100°C for 5-10 minutes.[5]

  • SDS-PAGE:

    • Load 20-40 µg of protein per lane into a Tris-Glycine SDS-PAGE gel.

    • Run the gel in 1x running buffer at 100-120V until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.[6] A typical transfer is performed at 100V for 60-90 minutes in a cold room or on ice.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.[7]

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[7]

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted 1:2000 to 1:10000 in blocking buffer) for 1 hour at room temperature.[3]

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection and Analysis:

    • Prepare the ECL substrate according to the manufacturer's instructions.

    • Incubate the membrane with the ECL substrate for 1-5 minutes.

    • Capture the chemiluminescent signal using a digital imager.

    • Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of the target protein band to the corresponding loading control band in the same lane.

Table 3: Recommended Primary Antibodies for Western Blot Analysis

Target ProteinFunctionSuggested DilutionSupplier (Example)
Cleaved Caspase-3Apoptosis execution1:1000Cell Signaling Tech.
PARPDNA repair, apoptosis marker1:1000Cell Signaling Tech.
BaxPro-apoptotic1:1000Santa Cruz Biotech.
Bcl-2Anti-apoptotic1:1000Santa Cruz Biotech.
p21 Waf1/Cip1Cell cycle inhibitor1:1000Cell Signaling Tech.
Cyclin B1G2/M transition1:1000Cell Signaling Tech.
β-actinLoading control1:5000Sigma-Aldrich
GAPDHLoading control1:5000Abcam

Disclaimer

The quantitative data and specific protein targets mentioned in this document are based on published studies of eupalinolide derivatives and are intended to serve as a guide. Researchers should optimize protocols and antibody concentrations for their specific cell lines and experimental conditions. The signaling pathways depicted are based on current scientific understanding and may be subject to revision as new data on this compound becomes available.

References

Application Notes & Protocols: Flow Cytometry for Cell Cycle Analysis After Eupalinolide H Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Eupalinolide H is a sesquiterpene lactone, a class of natural compounds that has demonstrated significant potential in cancer research. Several members of the Eupalinolide family have been shown to inhibit cancer cell proliferation by inducing apoptosis and causing cell cycle arrest.[1][2] This document provides a detailed protocol for analyzing the effects of this compound on the cell cycle distribution of cultured cancer cells using flow cytometry with propidium iodide (PI) staining. Flow cytometry is a powerful technique that allows for the rapid quantitative analysis of DNA content in a large population of cells, making it an ideal method for assessing the impact of therapeutic compounds like this compound on cell cycle progression.[3]

Principle of the Method: Cell cycle analysis by flow cytometry is based on the measurement of DNA content in individual cells. Propidium iodide (PI) is a fluorescent intercalating agent that binds stoichiometrically to double-stranded DNA.[4] The fluorescence intensity emitted by PI is directly proportional to the amount of DNA in a cell.[4] Therefore, cells in different phases of the cell cycle can be distinguished:

  • G0/G1 Phase: Cells have a normal diploid (2N) DNA content.

  • S Phase: Cells are actively synthesizing DNA, resulting in a DNA content between 2N and 4N.

  • G2/M Phase: Cells have a tetraploid (4N) DNA content, having completed DNA replication before mitosis.

By analyzing the distribution of fluorescence intensity across a population of cells, one can determine the percentage of cells in each phase of the cell cycle. This method requires cells to be fixed and permeabilized, typically with cold ethanol, to allow the dye to enter and stain the nuclear DNA.[5][6] Treatment with RNase A is also crucial to prevent the staining of double-stranded RNA, which would otherwise interfere with the DNA content measurement.[5]

Potential Signaling Pathways Affected by this compound

Based on studies of related Eupalinolide compounds, this compound may induce cell cycle arrest by modulating key regulatory proteins. Eupalinolide O has been shown to cause G2/M arrest by decreasing the expression of cyclin B1 and cdc2.[2][7] Other related compounds affect the G1 phase by downregulating CDK2, CDK4, cyclin D1, and cyclin E1.[8] These effects can be mediated by upstream signaling pathways such as the Akt and AMPK/mTOR pathways.[7][9]

Eupalinolide_H_Signaling_Pathway Potential Signaling of this compound on Cell Cycle Eupalinolide_H This compound Akt_Pathway Akt Pathway Eupalinolide_H->Akt_Pathway AMPK_mTOR AMPK/mTOR Pathway Eupalinolide_H->AMPK_mTOR G1_Regulators CDK4/6-Cyclin D CDK2-Cyclin E Akt_Pathway->G1_Regulators G2_Regulators Cdc2-Cyclin B1 CDC25C Akt_Pathway->G2_Regulators AMPK_mTOR->G1_Regulators G1_S_Transition G1/S Transition G1_Regulators->G1_S_Transition G2_M_Transition G2/M Transition G2_Regulators->G2_M_Transition G1_Arrest G1 Arrest G1_S_Transition->G1_Arrest Inhibition G2_M_Arrest G2/M Arrest G2_M_Transition->G2_M_Arrest Inhibition

Caption: Potential signaling pathways modulated by this compound to induce cell cycle arrest.

Quantitative Data Summary

The following table summarizes representative data on the effect of Eupalinolide A (a closely related compound) on cell cycle distribution in non-small cell lung cancer cell lines after 24 hours of treatment.[9][10]

Cell LineTreatment% Cells in G0/G1% Cells in S Phase% Cells in G2/M
A549 Control (DMSO)65.15%31.94%2.91%
Eupalinolide A50.33%27.68%21.99%
H1299 Control (DMSO)59.87%31.91%8.22%
Eupalinolide A45.77%35.32%18.91%

Data extracted from a study on Eupalinolide A, which demonstrates a significant increase in the G2/M population, indicative of G2/M phase cell cycle arrest.[9][10]

Detailed Experimental Protocol

This protocol outlines the steps for treating cells with this compound and preparing them for cell cycle analysis using propidium iodide staining and flow cytometry.

I. Materials and Reagents

  • Cancer cell line of interest (e.g., A549, PC-3, MDA-MB-468)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • This compound stock solution (dissolved in DMSO)

  • Phosphate-Buffered Saline (PBS), sterile, Ca2+/Mg2+ free

  • Trypsin-EDTA solution

  • 70% Ethanol, ice-cold

  • RNase A solution (100 µg/mL in PBS)[5]

  • Propidium Iodide (PI) staining solution (50 µg/mL in PBS)[5]

  • Flow cytometry tubes (12 x 75 mm polystyrene or polypropylene tubes)

  • 6-well cell culture plates

  • Refrigerated centrifuge

  • Flow cytometer

II. Experimental Procedure

A. Cell Culture and Treatment

  • Seed cells in 6-well plates at a density that will ensure they are approximately 60-70% confluent at the time of harvesting.

  • Incubate the cells for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for attachment.

  • Treat the cells with various concentrations of this compound. Include a vehicle control group treated with an equivalent amount of DMSO.

  • Incubate the treated cells for the desired time period (e.g., 24, 48, or 72 hours).

B. Cell Harvesting

  • Carefully aspirate the culture medium from the wells.

  • Wash the cells once with 2 mL of ice-cold PBS.

  • Add 0.5 mL of Trypsin-EDTA to each well and incubate for 2-5 minutes at 37°C to detach the cells.

  • Neutralize the trypsin by adding 1 mL of complete medium.

  • Transfer the cell suspension to a labeled 15 mL conical tube.

  • Centrifuge the cells at 300 x g for 5 minutes.[4] Discard the supernatant.

  • Wash the cell pellet by resuspending in 5 mL of cold PBS and centrifuging again at 300 x g for 5 minutes. Discard the supernatant.

C. Cell Fixation

  • Resuspend the cell pellet in 500 µL of cold PBS.

  • While gently vortexing the cell suspension, add 4.5 mL of ice-cold 70% ethanol drop-wise to achieve a final concentration of approximately 70%.[5][6] The drop-wise addition while vortexing is critical to prevent cell clumping.[4][5]

  • Incubate the cells for fixation on ice for at least 30 minutes or at -20°C for at least 2 hours.[5][11] Cells can be stored in 70% ethanol at -20°C for several weeks.[5]

D. Staining with Propidium Iodide

  • Pellet the fixed cells by centrifugation. Note that ethanol-fixed cells are more buoyant, so a higher speed may be required (e.g., 850 x g for 5 minutes).[5]

  • Carefully aspirate the ethanol supernatant without disturbing the pellet.

  • Wash the cell pellet twice with 3-5 mL of cold PBS to remove residual ethanol.[4][5] Centrifuge after each wash.

  • Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A.[5]

  • Incubate at 37°C for 30 minutes to ensure only DNA is stained.[6]

  • Add 500 µL of Propidium Iodide solution (final concentration 50 µg/mL). Mix gently.

  • Incubate the cells in the dark at room temperature for 15-30 minutes before analysis.[4][6]

  • Keep the samples on ice and protected from light until they are acquired on the flow cytometer.[6]

E. Flow Cytometry Analysis

  • Set up the flow cytometer to measure fluorescence in the linear scale.[12]

  • Use a low flow rate during acquisition to ensure high-quality data with a low coefficient of variation (CV) for the G0/G1 peak.

  • Collect data for at least 10,000-20,000 single-cell events per sample.

  • Use a dot plot of the fluorescence area (FL2-A) versus fluorescence height (FL2-H) or width (FL2-W) to gate on the singlet population and exclude doublets and aggregates.[5]

  • Analyze the gated single-cell population using a histogram of PI fluorescence (FL2-A) to determine the percentage of cells in the G0/G1, S, and G2/M phases using appropriate cell cycle analysis software (e.g., ModFit LT, FlowJo).[13]

Experimental Workflow Diagram

Flow_Cytometry_Workflow Flow Cytometry Protocol Workflow A 1. Cell Seeding & Culture (6-well plate) B 2. This compound Treatment (e.g., 24h, 48h) A->B C 3. Cell Harvesting (Trypsinization & Wash) B->C D 4. Fixation (Ice-cold 70% Ethanol) C->D E 5. Staining (RNase A, then Propidium Iodide) D->E F 6. Data Acquisition (Flow Cytometer) E->F G 7. Data Analysis (Gating & Cell Cycle Modeling) F->G

Caption: A step-by-step workflow for cell cycle analysis using flow cytometry.

Troubleshooting

IssuePossible CauseSuggested Solution
High CV of G0/G1 Peak (>6%) - Inconsistent staining- High flow rate- Cell clumps- Ensure thorough mixing during staining.- Use a low flow rate during acquisition.[5]- Filter samples through a 40 µm nylon mesh before analysis.[6]
Excessive Cell Debris - High cytotoxicity of treatment- Rough cell handling- Lower the concentration of this compound or reduce treatment time.- Handle cells gently; avoid harsh vortexing.
No Clear G2/M Peak - Cells are not proliferating- Insufficient staining time- Ensure cells are in the logarithmic growth phase before treatment.- Increase incubation time with PI, especially for adherent cells like fibroblasts.[4]
Signal is Too Weak or Too Strong - Incorrect cytometer settings- Incorrect dye concentration- Adjust the voltage for the PI detector (e.g., FL2 or FL3) so the G0/G1 peak is around 200 on a 1024-channel scale.- Verify the final concentration of the PI staining solution.

References

Application Notes and Protocols for Eupalinolide Administration in Xenograft Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

Note to the Reader: Initial literature searches did not yield specific data regarding the administration of Eupalinolide H in xenograft mouse models. However, extensive research is available for other members of the Eupalinolide family, particularly Eupalinolide A . The following application notes and protocols are based on the available scientific literature for Eupalinolide A and are provided as a representative guide for researchers interested in this class of compounds.

Introduction

Eupalinolides are a class of sesquiterpene lactones isolated from Eupatorium lindleyanum. Eupalinolide A (EA) has demonstrated significant anti-cancer properties in preclinical studies, including in xenograft mouse models of non-small cell lung cancer and hepatocellular carcinoma.[1][2] It has been shown to inhibit tumor growth by inducing apoptosis, ferroptosis, and autophagy, and by arresting the cell cycle.[1][2][3][4][5] These effects are mediated through the modulation of key signaling pathways, such as the AMPK/mTOR/SCD1 and ROS/ERK pathways.[1][2][4][5]

These application notes provide a detailed overview of the protocols for evaluating the in vivo efficacy of Eupalinolide A in xenograft mouse models, along with a summary of reported quantitative data and a visualization of the relevant signaling pathways.

Data Presentation

In Vivo Efficacy of Eupalinolide A in Xenograft Models
Cancer TypeCell LineMouse StrainEupalinolide A DoseTreatment DurationTumor Volume ReductionTumor Weight ReductionReference
Non-Small Cell Lung CancerA549Nude Mice25 mg/kg/dayNot Specified>60%>60%[1][3][4]
Hepatocellular CarcinomaMHCC97-LNude Mice30 or 60 mg/kg/day3 weeksStatistically SignificantStatistically Significant[2]
Hepatocellular CarcinomaHCCLM3Nude Mice30 or 60 mg/kg/day3 weeksStatistically SignificantStatistically Significant[2]
In Vitro Effects of Eupalinolide A on Cancer Cell Lines
Cell LineAssayEupalinolide A ConcentrationObservationReference
A549Cell Cycle Analysis10, 20, 30 µMG2/M phase arrest (2.91% to 21.99%)[1][3][4]
H1299Cell Cycle AnalysisNot SpecifiedG2/M phase arrest (8.22% to 18.91%)[3][4]
A549Apoptosis AssayNot SpecifiedIncreased apoptosis (1.79% to 47.29%)[3][4]
H1299Apoptosis AssayNot SpecifiedIncreased apoptosis (4.66% to 44.43%)[3][4]
A549ROS ProductionNot Specified2.46-fold increase[3][4]
H1299ROS ProductionNot Specified1.32-fold increase[3][4]
MHCC97-LCell Cycle Analysis14, 28 µMG1 phase arrest[2]
HCCLM3Cell Cycle Analysis14, 28 µMG1 phase arrest[2]

Experimental Protocols

Cell Culture
  • Cell Lines: A549 (non-small cell lung cancer), H1299 (non-small cell lung cancer), MHCC97-L (hepatocellular carcinoma), and HCCLM3 (hepatocellular carcinoma) can be used.

  • Culture Medium: Use appropriate media such as RPMI-1640 or DMEM, supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

Xenograft Mouse Model Establishment
  • Animals: Four-week-old male nude mice are commonly used.[1]

  • Acclimatization: Allow mice to acclimatize for at least one week in a specific pathogen-free (SPF) environment with free access to food and water.[1]

  • Cell Preparation: Harvest cancer cells during the logarithmic growth phase. Resuspend the cells in a suitable medium like PBS or a mixture with Matrigel.

  • Injection: Subcutaneously inject 1 x 10^6 cells in a volume of 100-200 µL into the flank or armpit of each mouse.[1][2]

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Tumor volume can be calculated using the formula: (Length × Width²) / 2.

Eupalinolide A Preparation and Administration
  • Preparation: Dissolve Eupalinolide A in a suitable vehicle such as a solution of saline.

  • Administration Route: Intraperitoneal (i.p.) injection is a common route of administration.[2]

  • Dosage and Schedule: Based on published studies, dosages of 25 mg/kg/day, 30 mg/kg/day, or 60 mg/kg/day can be administered once daily.[1][2]

  • Control Group: The control group should receive injections of the vehicle solution following the same schedule.

Assessment of Anti-Tumor Efficacy
  • Tumor Measurement: Measure tumor volume every few days throughout the experiment.

  • Body Weight: Monitor the body weight of the mice to assess the toxicity of the treatment.

  • Endpoint: At the end of the treatment period (e.g., 3 weeks), euthanize the mice.[2]

  • Tumor Excision: Excise the tumors and measure their final weight.

  • Further Analysis: Tumor tissues can be processed for histological analysis (e.g., H&E staining) or molecular analysis (e.g., Western blotting, immunohistochemistry).

Visualizations

G cluster_workflow Experimental Workflow for Eupalinolide A in Xenograft Models cell_culture Cell Culture (e.g., A549, MHCC97-L) xenograft Xenograft Model Establishment (Nude Mice) cell_culture->xenograft randomization Tumor Growth & Randomization xenograft->randomization treatment Eupalinolide A Administration (e.g., 25 mg/kg, i.p.) randomization->treatment control Vehicle Control Administration randomization->control monitoring Tumor & Body Weight Monitoring treatment->monitoring control->monitoring endpoint Endpoint & Tumor Excision monitoring->endpoint analysis Histological & Molecular Analysis endpoint->analysis G cluster_pathway Eupalinolide A Signaling Pathway in NSCLC EA Eupalinolide A ROS ROS Generation EA->ROS induces Apoptosis Apoptosis EA->Apoptosis induces AMPK AMPK Activation ROS->AMPK activates mTOR mTOR Inhibition AMPK->mTOR inhibits SCD1 SCD1 Downregulation mTOR->SCD1 regulates Ferroptosis Ferroptosis SCD1->Ferroptosis leads to G cluster_pathway Eupalinolide A Signaling Pathway in Hepatocellular Carcinoma EA Eupalinolide A ROS ROS Generation EA->ROS induces ERK ERK Signaling Activation ROS->ERK activates Autophagy Autophagy ERK->Autophagy induces CellDeath Cell Death & Migration Inhibition Autophagy->CellDeath

References

Application Notes and Protocols for Measuring Reactive Oxygen Species (ROS) Generation in Response to Eupalinolide H

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eupalinolide H is a sesquiterpene lactone that, like other members of the Eupalinolide family, is under investigation for its potential therapeutic properties, including anti-cancer activities. A growing body of evidence suggests that related compounds, such as Eupalinolide A, B, and O, exert their cytotoxic effects by inducing the generation of Reactive Oxygen Species (ROS) within cancer cells.[1][2][3] ROS are highly reactive chemical species containing oxygen, such as superoxide anions (O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH). While ROS play a role in normal cellular signaling, excessive levels can lead to oxidative stress, cellular damage, and programmed cell death (apoptosis).[4][5] This document provides detailed protocols for the sensitive detection and quantification of intracellular ROS in response to this compound treatment.

Principle of ROS Detection

The protocols outlined below utilize fluorescent probes that become highly fluorescent upon oxidation by intracellular ROS. The intensity of the fluorescence is directly proportional to the level of ROS, allowing for quantitative analysis using various methods such as fluorescence microscopy, flow cytometry, or a microplate reader.

Two primary assays are detailed:

  • Total Intracellular ROS Detection: Using 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA), a cell-permeable probe that detects a broad range of ROS.[6][7][8][9]

  • Mitochondrial Superoxide Detection: Employing MitoSOX™ Red, a fluorogenic dye that specifically targets mitochondria and is selectively oxidized by superoxide.[10][11][12][13]

Data Presentation: Expected Quantitative Outcomes

The following table summarizes the type of quantitative data that can be generated using the described protocols. Results are typically expressed as a fold change in fluorescence intensity relative to an untreated control.

Treatment GroupThis compound Conc. (µM)Mean Fluorescence Intensity (Arbitrary Units)Fold Change vs. ControlStandard DeviationP-value
Vehicle Control (DMSO)01001.0± 5.2-
This compound11501.5± 8.1<0.05
This compound53203.2± 15.7<0.01
This compound105505.5± 25.3<0.001
Positive Control (e.g., H₂O₂)Varies6006.0± 30.1<0.001
This compound + Antioxidant (e.g., NAC)101201.2± 7.5>0.05

Experimental Workflow

The general experimental workflow for assessing the impact of this compound on ROS generation is depicted below.

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_staining Staining cluster_analysis Data Acquisition & Analysis cell_culture Seed cells in appropriate vessel (plate, slide) adherence Allow cells to adhere overnight cell_culture->adherence treatment Treat cells with this compound (various concentrations) and controls (Vehicle, Positive) adherence->treatment staining Incubate cells with ROS-sensitive fluorescent probe (e.g., DCFH-DA, MitoSOX Red) treatment->staining acquisition Measure fluorescence intensity via: - Fluorescence Microscopy - Flow Cytometry - Microplate Reader staining->acquisition analysis Quantify fluorescence and perform statistical analysis acquisition->analysis

Caption: General experimental workflow for measuring ROS generation.

Protocol 1: Measurement of Total Intracellular ROS using DCFH-DA

This protocol describes the use of 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) to measure total ROS levels in adherent cells. DCFH-DA is a cell-permeable, non-fluorescent probe that is deacetylated by cellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[6][7][8]

Materials:

  • Adherent cells (e.g., cancer cell line of interest)

  • 24-well or 96-well black, clear-bottom tissue culture plates

  • This compound stock solution (in DMSO)

  • DCFH-DA (10 mM stock solution in DMSO, stored at -20°C, protected from light)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Positive control (e.g., 300 µM H₂O₂)

  • Fluorescence microscope or microplate reader (Ex/Em: ~485/535 nm)

Procedure:

  • Cell Seeding: Seed 2 x 10⁵ cells per well in a 24-well plate (or 5 x 10⁴ cells per well in a 96-well plate) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.[14]

  • Treatment:

    • Prepare working solutions of this compound in complete culture medium at desired concentrations (e.g., 1, 5, 10 µM). Include a vehicle control (DMSO equivalent to the highest this compound concentration).

    • Remove the old medium from the cells and wash once with PBS.

    • Add the this compound working solutions and controls to the respective wells.

    • Incubate for the desired treatment period (e.g., 3, 6, or 24 hours).

  • DCFH-DA Staining:

    • Shortly before the end of the treatment period, prepare a fresh DCFH-DA working solution by diluting the 10 mM stock solution to a final concentration of 10-20 µM in pre-warmed serum-free medium.[4][14]

    • Remove the treatment medium from the wells and wash the cells once with warm PBS.

    • Add the DCFH-DA working solution to each well and incubate for 30 minutes at 37°C, protected from light.[6][14]

  • Washing:

    • Remove the DCFH-DA solution and wash the cells twice with warm PBS to remove any excess probe.[14]

    • Add 500 µL (for 24-well) or 100 µL (for 96-well) of PBS to each well.[6][14]

  • Data Acquisition:

    • Immediately measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.[6][9]

    • Alternatively, capture representative images using a fluorescence microscope with a standard FITC filter set.

Protocol 2: Measurement of Mitochondrial Superoxide using MitoSOX™ Red

This protocol is designed for the specific detection of superoxide, a primary ROS, within the mitochondria. MitoSOX™ Red is a cell-permeant probe that selectively targets mitochondria and fluoresces upon oxidation by superoxide.[10][11]

Materials:

  • Adherent or suspension cells

  • Appropriate tissue culture plates or slides

  • This compound stock solution (in DMSO)

  • MitoSOX™ Red Mitochondrial Superoxide Indicator (5 mM stock solution in DMSO, stored at -20°C)

  • Hank's Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Positive control (e.g., Antimycin A or Rotenone)

  • Fluorescence microscope, flow cytometer, or microplate reader (Ex/Em: ~510/580 nm)

Procedure:

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from Protocol 1 to seed and treat the cells with this compound.

  • MitoSOX™ Red Staining:

    • Prepare a fresh 2.5-5 µM MitoSOX™ Red working solution by diluting the 5 mM stock solution in warm HBSS or serum-free medium.[10][12]

    • Remove the treatment medium and wash the cells once with warm PBS.

    • Add the MitoSOX™ Red working solution to the cells.

    • Incubate for 10-30 minutes at 37°C, protected from light.[10][12]

  • Washing:

    • Remove the staining solution and wash the cells gently three times with warm PBS.[10]

  • Data Acquisition:

    • Microplate Reader/Microscopy: Add fresh warm HBSS or PBS to the wells and immediately measure fluorescence (Ex/Em: ~510/580 nm).[10]

    • Flow Cytometry: After washing, detach adherent cells (if necessary) and resuspend them in cold PBS. Analyze the cell suspension promptly using a flow cytometer.

Potential Signaling Pathway

Based on studies of related compounds, this compound may induce ROS generation, which in turn can modulate key signaling pathways like MAPK and PI3K/Akt, ultimately leading to apoptosis.

signaling_pathway Eupalinolide_H This compound Mitochondria Mitochondria Eupalinolide_H->Mitochondria Induces Stress ROS ↑ ROS Generation (Superoxide, H₂O₂) Mitochondria->ROS Stress_Kinases Stress Kinases (e.g., JNK, p38) ROS->Stress_Kinases Activates Akt_Pathway PI3K/Akt Pathway (Inhibition) ROS->Akt_Pathway Inhibits Apoptosis Apoptosis Stress_Kinases->Apoptosis Promotes Akt_Pathway->Apoptosis (Anti-apoptotic signal blocked)

References

Application Notes and Protocols: Caspase-3 Activity Assay in Eupalinolide H-Induced Apoptosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eupalinolides are a class of sesquiterpene lactones extracted from plants of the Eupatorium genus, which have demonstrated significant anti-cancer properties. Various isoforms, such as Eupalinolide A, B, J, and O, have been shown to induce apoptosis in a range of cancer cell lines. A key event in the apoptotic cascade is the activation of executioner caspases, particularly Caspase-3, which orchestrates the dismantling of the cell. Therefore, assaying Caspase-3 activity is a critical method for quantifying the apoptotic effects of potential therapeutic compounds like Eupalinolide H.

Note: As of the latest available data, specific studies on this compound-induced apoptosis are limited. The following protocols and data are based on studies of closely related Eupalinolide isoforms (A, B, O, and J) and are expected to be highly applicable to the investigation of this compound. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Data Presentation

The following tables summarize representative quantitative data from studies on various Eupalinolide compounds, illustrating their effects on cancer cell viability and apoptosis. These tables can serve as a reference for designing experiments and interpreting results for this compound.

Table 1: Effect of Eupalinolide O on the Viability of Triple-Negative Breast Cancer (TNBC) Cells [1]

Cell LineTreatment DurationIC50 Value (µM)
MDA-MB-23124 h10.34
48 h5.85
72 h3.57
MDA-MB-45324 h11.47
48 h7.06
72 h3.03

Table 2: Eupalinolide A-Induced Apoptosis in Non-Small Cell Lung Cancer (NSCLC) Cells [2][3]

Cell LineEupalinolide A Conc. (µM)Treatment DurationApoptotic Rate (%)
A549024 h1.79
1024 hIncreased
2024 hIncreased
3024 h47.29
H1299024 h4.66
1024 hIncreased
2024 hIncreased
3024 h44.43

Table 3: Eupalinolide O-Induced Caspase-3 Expression in TNBC Cells [1]

Cell LineEupalinolide O Conc. (µM)Treatment DurationChange in Caspase-3 Expression
MDA-MB-231548 hSignificantly Enhanced
1048 hSignificantly Enhanced
MDA-MB-453548 hSignificantly Enhanced
1048 hSignificantly Enhanced

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are general and may require optimization for specific cell types and experimental setups.

Protocol 1: Colorimetric Caspase-3 Activity Assay

This assay is based on the spectrophotometric detection of the chromophore p-nitroaniline (pNA) after cleavage from the labeled substrate DEVD-pNA by caspase-3.[4][5][6][7][8]

Materials:

  • Cells of interest

  • This compound

  • Culture medium and supplements

  • Phosphate-Buffered Saline (PBS)

  • Ice-cold Cell Lysis Buffer

  • Protein assay kit (e.g., BCA or Bradford)

  • 2x Reaction Buffer

  • Dithiothreitol (DTT)

  • Caspase-3 substrate (DEVD-pNA)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a culture plate at a density appropriate for your cell line.

    • Allow cells to adhere overnight.

    • Treat cells with various concentrations of this compound (e.g., 1, 5, 10, 20 µM) for a predetermined time (e.g., 24, 48 hours). Include an untreated control group.

  • Cell Lysis:

    • For adherent cells, wash with PBS and add 50-100 µL of ice-cold Cell Lysis Buffer per 1-5 x 10^6 cells.

    • For suspension cells, pellet by centrifugation, wash with PBS, and resuspend in ice-cold Cell Lysis Buffer.

    • Incubate on ice for 10-15 minutes.

    • Centrifuge at 10,000 x g for 5 minutes at 4°C.

    • Collect the supernatant (cytosolic extract).

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard method like the Bradford or BCA assay.

  • Assay Reaction:

    • In a 96-well plate, add 50-200 µg of protein from each cell lysate to individual wells.

    • Adjust the volume of each well to 50 µL with Cell Lysis Buffer.

    • Prepare the Reaction Mix by adding DTT to the 2x Reaction Buffer to a final concentration of 10 mM.

    • Add 50 µL of the Reaction Mix to each well.

    • Add 5 µL of the 4 mM DEVD-pNA substrate to each well (final concentration 200 µM).

  • Incubation and Measurement:

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

    • Read the absorbance at 405 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of a blank (Lysis Buffer + Reaction Buffer + Substrate) from all readings.

    • Express Caspase-3 activity as the fold-increase in absorbance compared to the untreated control.

Protocol 2: Fluorometric Caspase-3 Activity Assay

This assay is more sensitive than the colorimetric assay and is based on the detection of the fluorescent molecule 7-amino-4-methylcoumarin (AMC) after cleavage from the substrate Ac-DEVD-AMC.[4][9][10][11][12]

Materials:

  • All materials from Protocol 1

  • Caspase-3 substrate (Ac-DEVD-AMC)

  • Black 96-well microplate

  • Microplate fluorometer with excitation at ~380 nm and emission at ~460 nm

Procedure:

  • Cell Seeding, Treatment, Lysis, and Protein Quantification: Follow steps 1-3 from Protocol 1.

  • Assay Reaction:

    • In a black 96-well plate, add 50-100 µg of protein from each cell lysate to individual wells.

    • Adjust the volume of each well to 50 µL with Cell Lysis Buffer.

    • Prepare the Reaction Mix by adding DTT to the 2x Reaction Buffer to a final concentration of 10 mM.

    • Add 50 µL of the Reaction Mix to each well.

    • Add 5 µL of the 1 mM Ac-DEVD-AMC substrate to each well (final concentration 50 µM).

  • Incubation and Measurement:

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

    • Read the fluorescence using a microplate reader with an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.

  • Data Analysis:

    • Subtract the fluorescence of a blank from all readings.

    • Express Caspase-3 activity as the fold-increase in relative fluorescence units (RFU) compared to the untreated control.

Protocol 3: Luminescent Caspase-3/7 Activity Assay

This is a highly sensitive, homogeneous "add-mix-measure" assay that measures the activity of both Caspase-3 and Caspase-7.[13][14][15][16][17]

Materials:

  • Cells of interest

  • This compound

  • White-walled 96-well microplate

  • Caspase-Glo® 3/7 Assay Kit (or similar)

  • Luminometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a white-walled 96-well plate.

    • Allow cells to adhere overnight.

    • Treat cells with various concentrations of this compound. Include an untreated control.

  • Assay Reaction:

    • Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

    • Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of culture medium in each well.

  • Incubation and Measurement:

    • Mix the contents of the wells by gently shaking the plate for 30 seconds.

    • Incubate at room temperature for 30 minutes to 3 hours, protected from light.

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the luminescence of a no-cell control from all readings.

    • Express Caspase-3/7 activity as the fold-increase in relative light units (RLU) compared to the untreated control.

Mandatory Visualizations

The following diagrams illustrate the proposed signaling pathway of this compound-induced apoptosis and a general experimental workflow for assessing Caspase-3 activity.

Eupalinolide_H_Apoptosis_Pathway Eupalinolide_H This compound ROS ↑ Reactive Oxygen Species (ROS) Eupalinolide_H->ROS Cell_Membrane Cell Membrane Mitochondria Mitochondria ROS->Mitochondria Bcl2 ↓ Bcl-2 (anti-apoptotic) Mitochondria->Bcl2 Bax ↑ Bax (pro-apoptotic) Mitochondria->Bax Cytochrome_c Cytochrome c release Bcl2->Cytochrome_c Bax->Cytochrome_c Apoptosome Apoptosome (Apaf-1, Cytochrome c) Cytochrome_c->Apoptosome Procaspase9 Pro-caspase-9 Apoptosome->Procaspase9 Caspase9 Active Caspase-9 Procaspase9->Caspase9 activation Procaspase3 Pro-caspase-3 Caspase9->Procaspase3 Caspase3 Active Caspase-3 Procaspase3->Caspase3 activation PARP PARP Caspase3->PARP Apoptosis Apoptosis Caspase3->Apoptosis Cleaved_PARP Cleaved PARP PARP->Cleaved_PARP

Caption: Proposed signaling pathway of this compound-induced apoptosis.

Caspase3_Assay_Workflow Start Start: Cancer Cell Culture Treatment Treat with this compound (and controls) Start->Treatment Harvest Harvest Cells Treatment->Harvest Lyse Cell Lysis Harvest->Lyse Quantify Protein Quantification Lyse->Quantify Assay Perform Caspase-3 Assay (Colorimetric/Fluorometric/Luminescent) Quantify->Assay Measure Measure Signal (Absorbance/Fluorescence/Luminescence) Assay->Measure Analyze Data Analysis (Fold change vs. control) Measure->Analyze End End: Quantified Caspase-3 Activity Analyze->End

Caption: General experimental workflow for Caspase-3 activity assay.

References

Application Notes & Protocols: Eupalinolide H for Studying Ferroptosis Induction Pathways

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the latest literature survey, there is no specific scientific information available for "Eupalinolide H" in the context of ferroptosis induction. The following application notes and protocols are based on the published research for closely related compounds, Eupalinolide A and Eupalinolide B , which are known to induce ferroptosis. It is hypothesized that the mechanisms may be similar for other members of the Eupalinolide family.

Introduction

Eupalinolides are a class of sesquiterpene lactones extracted from Eupatorium species, which have demonstrated a range of pharmacological activities, including anti-inflammatory and anti-tumor effects. Recent studies have highlighted the potential of Eupalinolide A and Eupalinolide B to induce a non-apoptotic form of programmed cell death known as ferroptosis in cancer cells. This makes them valuable research tools for elucidating the molecular pathways governing ferroptosis and for the development of novel cancer therapeutics.

These application notes provide a comprehensive overview of the use of Eupalinolides (specifically A and B) as inducers of ferroptosis, detailing the underlying signaling pathways, quantitative data from cellular assays, and step-by-step experimental protocols.

Mechanism of Action & Signaling Pathways

Eupalinolide A and B induce ferroptosis through distinct but related mechanisms that culminate in the iron-dependent accumulation of lethal lipid peroxides.

Eupalinolide A primarily induces ferroptosis in non-small cell lung cancer (NSCLC) cells by targeting the AMPK/mTOR/SCD1 signaling pathway .[1][2][3][4][5]

  • Induction of Reactive Oxygen Species (ROS): Eupalinolide A treatment leads to an increase in intracellular ROS.

  • Activation of AMPK: Elevated ROS levels activate AMP-activated protein kinase (AMPK).

  • Inhibition of mTOR and SCD1: Activated AMPK subsequently inhibits the mammalian target of rapamycin (mTOR) and downregulates stearoyl-CoA desaturase 1 (SCD1). SCD1 is a key enzyme in the synthesis of monounsaturated fatty acids, which are less susceptible to lipid peroxidation.

  • Induction of Ferroptosis: The downregulation of SCD1 leads to an increase in polyunsaturated fatty acids in cellular membranes, which are prone to lipid peroxidation, thereby triggering ferroptosis.

Eupalinolide_A_Pathway cluster_cell Non-Small Cell Lung Cancer Cell EA Eupalinolide A ROS ↑ ROS EA->ROS AMPK AMPK ROS->AMPK activates mTOR mTOR AMPK->mTOR inhibits SCD1 SCD1 AMPK->SCD1 inhibits mTOR->SCD1 regulates PUFA ↑ Polyunsaturated Fatty Acids SCD1->PUFA downregulation leads to Lipid_Peroxidation ↑ Lipid Peroxidation PUFA->Lipid_Peroxidation Ferroptosis Ferroptosis Lipid_Peroxidation->Ferroptosis Eupalinolide_B_Pathway cluster_cell Hepatic Carcinoma Cell EB Eupalinolide B ROS ↑ ROS EB->ROS ER_Stress ER Stress ROS->ER_Stress JNK JNK Pathway ER_Stress->JNK activates HO1 ↑ HO-1 ER_Stress->HO1 activates Ferroptosis Ferroptosis JNK->Ferroptosis HO1->Ferroptosis Cell_Viability_Workflow cluster_workflow Cell Viability Assay Workflow start Seed cells in 96-well plates treat Treat with varying concentrations of Eupalinolide start->treat incubate Incubate for 24-72 hours treat->incubate add_reagent Add CCK-8 or MTT reagent incubate->add_reagent measure Measure absorbance at 450 nm add_reagent->measure end Calculate cell viability measure->end

References

Modulating Akt/p38 MAPK Signaling with Eupalinolide Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Eupalinolides are a class of sesquiterpene lactones isolated from plants of the Eupatorium genus, which have demonstrated a range of pharmacological activities, including anti-inflammatory and anti-cancer effects.[1][2] A growing body of evidence suggests that certain Eupalinolides exert their therapeutic effects by modulating key cellular signaling pathways, including the Akt and p38 mitogen-activated protein kinase (MAPK) pathways.[3][4] These pathways are critical regulators of cell proliferation, survival, apoptosis, and inflammation. Dysregulation of Akt and p38 MAPK signaling is implicated in the pathogenesis of numerous diseases, including cancer and inflammatory disorders.

This document provides a comprehensive guide for utilizing Eupalinolide derivatives, with a focus on Eupalinolide O as a representative compound, to modulate Akt/p38 MAPK signaling in a research setting.

Data Presentation

The following tables summarize quantitative data from studies on Eupalinolide derivatives, illustrating their impact on cell viability, apoptosis, and the expression of key proteins in the Akt/p38 MAPK pathway.

Table 1: Effect of Eupalinolide O on the Viability of Triple-Negative Breast Cancer (TNBC) Cells [3]

Cell LineConcentration of Eupalinolide O (µM)Incubation Time (h)Inhibition of Cell Viability (%)
MDA-MB-231548Significant
MDA-MB-2311048Significant
MDA-MB-453548Significant
MDA-MB-4531048Significant

Table 2: Induction of Apoptosis in TNBC Cells by Eupalinolide O [3]

Cell LineConcentration of Eupalinolide O (µM)Treatment Duration (h)Apoptotic Cells (%)
MDA-MB-231048Baseline
MDA-MB-231548Increased
MDA-MB-2311048Significantly Increased
MDA-MB-453048Baseline
MDA-MB-453548Increased
MDA-MB-4531048Significantly Increased

Table 3: Modulation of Akt and p38 MAPK Signaling Proteins by Eupalinolide O in TNBC Cells [3]

Target ProteinEupalinolide O Concentration (µM)Change in Phosphorylation/Expression
p-Akt10Markedly Decreased
p-p3810Obviously Increased
c-Myc10Markedly Decreased

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on established procedures from the cited literature and can be adapted for specific experimental needs.

Cell Culture and Treatment
  • Cell Lines: Human triple-negative breast cancer cell lines (e.g., MDA-MB-231, MDA-MB-453) are commonly used.[3]

  • Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[5] Cells should be maintained in a humidified incubator at 37°C with 5% CO₂.

  • Eupalinolide Preparation: Prepare a stock solution of Eupalinolide O (or other derivatives) in dimethyl sulfoxide (DMSO).[5] The final concentration of DMSO in the culture medium should be kept below 0.1% to avoid solvent-induced toxicity.

  • Treatment: Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) and allow them to adhere overnight. The following day, replace the medium with fresh medium containing the desired concentrations of the Eupalinolide derivative or vehicle control (DMSO).[1]

Cell Viability Assay (MTT Assay)
  • Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells per well and incubate overnight.

  • Treatment: Treat the cells with various concentrations of the Eupalinolide derivative for 24, 48, or 72 hours.[3]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. The cell viability is expressed as a percentage of the control group.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the Eupalinolide derivative for the desired time.[3]

  • Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol and incubate in the dark at room temperature for 15 minutes.[3]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Western Blot Analysis
  • Cell Lysis: After treatment, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against total Akt, phospho-Akt, total p38, phospho-p38, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualization of Signaling Pathways and Workflows

Signaling Pathway Diagram

Eupalinolide_Akt_p38_Signaling cluster_0 Eupalinolide O Treatment cluster_1 Cellular Response Eupalinolide_O Eupalinolide O ROS ROS Generation Eupalinolide_O->ROS Akt Akt ROS->Akt Inhibits p38 p38 MAPK ROS->p38 Activates p_Akt p-Akt (Inactive) Akt->p_Akt Apoptosis Apoptosis p_Akt->Apoptosis Inhibits p_p38 p-p38 MAPK (Active) p38->p_p38 p_p38->Apoptosis

Caption: Eupalinolide O modulates Akt/p38 MAPK signaling.

Experimental Workflow Diagram

Experimental_Workflow cluster_0 Cell Culture & Treatment cluster_1 Cellular Assays cluster_2 Molecular Analysis cluster_3 Data Analysis & Conclusion start Seed Cancer Cells treatment Treat with Eupalinolide O start->treatment viability Cell Viability Assay (MTT) treatment->viability apoptosis Apoptosis Assay (Flow Cytometry) treatment->apoptosis western_blot Western Blot (p-Akt, p-p38) treatment->western_blot analysis Analyze Data viability->analysis apoptosis->analysis western_blot->analysis conclusion Draw Conclusions analysis->conclusion

Caption: Workflow for studying Eupalinolide O effects.

References

Application Notes and Protocols for Non-target Metabolomics of Cells Treated with Eupalinolide H

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eupalinolide H is a member of the Eupalinolide family of sesquiterpene lactones, natural compounds that have demonstrated significant anti-cancer activities. Related compounds such as Eupalinolide A, B, J, and O have been shown to induce apoptosis, cell cycle arrest, and modulate key cancer-related signaling pathways including STAT3, Akt/p38 MAPK, and AMPK/mTOR in various cancer cell lines[1][2][3][4][5]. Non-target metabolomics is a powerful approach to obtain a comprehensive snapshot of the metabolic perturbations induced by a compound, providing valuable insights into its mechanism of action and identifying potential biomarkers of efficacy or toxicity[6].

This document provides a detailed protocol for conducting a non-target metabolomics study on cells treated with this compound. The workflow covers cell culture, experimental treatment, metabolite extraction, and analysis by liquid chromatography-mass spectrometry (LC-MS), followed by data analysis to identify significantly altered metabolic pathways.

Experimental Protocols

Cell Culture and Treatment

A suitable cancer cell line (e.g., human triple-negative breast cancer cells MDA-MB-231, hepatocellular carcinoma cells MHCC97-L, or non-small cell lung cancer cells A549) should be selected for the study.

  • Cell Seeding: Seed cells in 6-well plates at a density of 5 x 10^5 cells/well and allow them to adhere and grow for 24 hours at 37°C in a 5% CO2 incubator.

  • This compound Treatment: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Dilute the stock solution in fresh cell culture medium to the desired final concentrations (e.g., 0, 5, 10, and 20 µM). The final DMSO concentration in the medium should be less than 0.1% to minimize solvent effects.

  • Incubation: Remove the existing medium from the wells and replace it with the medium containing the different concentrations of this compound for the experimental groups. For the control group, use a medium containing the same concentration of DMSO. Incubate the plates for a predetermined time (e.g., 24 or 48 hours)[2][7].

Metabolite Extraction

This protocol is designed to rapidly quench metabolic activity and extract a broad range of intracellular metabolites.

  • Quenching: After incubation, quickly aspirate the culture medium. Immediately wash the cells twice with ice-cold phosphate-buffered saline (PBS) to remove any remaining medium.

  • Metabolite Extraction: Add 1 mL of pre-chilled 80% methanol (v/v) to each well. Scrape the cells from the plate using a cell scraper and transfer the cell lysate into a microcentrifuge tube.

  • Centrifugation: Vortex the tubes for 1 minute and then centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet cell debris.

  • Sample Collection: Carefully transfer the supernatant, which contains the metabolites, to a new microcentrifuge tube.

  • Drying: Dry the metabolite extracts completely using a vacuum concentrator (e.g., SpeedVac).

  • Storage: Store the dried extracts at -80°C until LC-MS analysis.

Non-target LC-MS Analysis
  • Sample Reconstitution: Reconstitute the dried metabolite extracts in a suitable solvent, such as 100 µL of 50% methanol, and vortex for 1 minute. Centrifuge at 14,000 rpm for 10 minutes at 4°C to remove any insoluble material. Transfer the supernatant to LC-MS vials.

  • Chromatographic Separation: Perform chromatographic separation using a reversed-phase C18 column or a HILIC column to capture a wide range of metabolites.

  • Mass Spectrometry: Acquire data using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) in both positive and negative ionization modes to detect a broader range of compounds[8]. A pooled quality control (QC) sample, created by mixing equal aliquots of each sample, should be injected periodically throughout the analytical run to monitor system stability.

Data Processing and Statistical Analysis
  • Data Pre-processing: Convert the raw mass spectrometry data to an open format (e.g., mzML). Perform peak picking, alignment, and normalization using software such as XCMS, MZmine, or vendor-specific software[8].

  • Statistical Analysis: Perform univariate and multivariate statistical analyses (e.g., t-tests, ANOVA, Principal Component Analysis (PCA), and Partial Least Squares-Discriminant Analysis (PLS-DA)) to identify features that are significantly different between the control and this compound-treated groups.

  • Metabolite Identification: Identify the significantly altered metabolites by matching their accurate mass and fragmentation spectra against metabolomics databases (e.g., METLIN, HMDB).

Data Presentation

The quantitative data from the non-target metabolomics analysis should be summarized in a clear and structured table.

Metabolitem/zRetention Time (min)Fold Change (20 µM vs. Control)p-valuePutative IdentificationPathway
M1175.11952.352.50.001ProlineArginine and Proline Metabolism
M275.05111.82-1.80.005GlycineGlycine, Serine and Threonine Metabolism
M3307.08084.11-2.10.002Glutathione (reduced)Glutathione Metabolism
M4133.01433.563.2<0.001Uric AcidPurine Metabolism
M5147.05322.98-1.50.01Aspartic AcidAlanine, Aspartate and Glutamate Metabolism
M6496.34118.761.90.003Oleic AcidFatty Acid Biosynthesis

Visualizations

Experimental Workflow

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_extraction Metabolite Extraction cluster_analysis LC-MS Analysis & Data Processing cell_seeding Cell Seeding eup_treatment This compound Treatment cell_seeding->eup_treatment incubation Incubation (24/48h) eup_treatment->incubation quenching Quenching incubation->quenching extraction Extraction with 80% Methanol quenching->extraction centrifugation Centrifugation extraction->centrifugation drying Drying centrifugation->drying reconstitution Reconstitution drying->reconstitution lcms LC-MS Analysis (Positive & Negative Modes) reconstitution->lcms data_processing Data Pre-processing lcms->data_processing stats Statistical Analysis data_processing->stats met_id Metabolite Identification stats->met_id

Caption: Experimental workflow for non-target metabolomics.

Potential Signaling Pathway Modulation by this compound

Based on studies of related Eupalinolide compounds, this compound may exert its effects by modulating key signaling pathways involved in cell survival and proliferation, such as the STAT3 and Akt pathways. The observed metabolic changes could be a consequence of the inhibition of these pathways.

signaling_pathway cluster_pathway Potential this compound Signaling Inhibition cluster_stat3 STAT3 Pathway cluster_akt Akt Pathway Eupalinolide_H This compound pSTAT3 p-STAT3 Eupalinolide_H->pSTAT3 Inhibition pAkt p-Akt Eupalinolide_H->pAkt Inhibition Apoptosis Apoptosis Eupalinolide_H->Apoptosis STAT3 STAT3 STAT3->pSTAT3 STAT3_dimer STAT3 Dimerization pSTAT3->STAT3_dimer STAT3_nuclear Nuclear Translocation STAT3_dimer->STAT3_nuclear Gene_expression Gene Expression (e.g., MMP-2, MMP-9) STAT3_nuclear->Gene_expression Metabolic_Changes Metabolic Perturbations (e.g., Amino Acid, Lipid Metabolism) Gene_expression->Metabolic_Changes Akt Akt Akt->pAkt mTOR mTOR pAkt->mTOR Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival Cell_Survival->Metabolic_Changes

Caption: Hypothetical signaling pathway modulation by this compound.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Eupalinolide H for Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information and recommended concentration ranges provided in this guide are based on published data for structurally similar sesquiterpene lactones, such as Eupalinolide O, J, and A, isolated from Eupatorium lindleyanum DC.[1][2][3] Currently, there is limited specific published data on the cytotoxicity of Eupalinolide H. Therefore, all protocols and concentration ranges should be considered as a starting point for empirical validation in your specific cell line and experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is the likely mechanism of action for this compound?

A1: Based on studies of other Eupalinolides, this compound is likely a cytotoxic agent that induces apoptosis (programmed cell death) and causes cell cycle arrest in cancer cells.[2][3] Key signaling pathways that may be affected include the Akt, MAPK, and STAT3 pathways, which are crucial for cell survival and proliferation.[1][3][4] Eupalinolides have been shown to increase reactive oxygen species (ROS), disrupt the mitochondrial membrane potential, and activate caspases, all of which are hallmarks of apoptosis.[3][5]

Q2: What is a recommended starting concentration range for testing this compound in a cytotoxicity assay?

A2: For initial experiments, a broad concentration range is recommended to determine the potency of this compound in your cell line of interest. Based on the IC50 values of related compounds (see Table 1), a starting range of 0.1 µM to 100 µM is advisable. This range should allow you to identify a dose-responsive curve and determine an approximate IC50 value, which can then be narrowed down in subsequent experiments.

Q3: Which cytotoxicity assay is recommended for this compound?

A3: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable colorimetric method for assessing cell viability and is a good starting point.[6] It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.[7] However, it is always good practice to confirm results with an alternative assay that measures a different cellular endpoint, such as a lactate dehydrogenase (LDH) release assay, which measures membrane integrity.[8]

Q4: What solvent should I use to dissolve this compound?

A4: Eupalinolides are typically soluble in dimethyl sulfoxide (DMSO). Prepare a high-concentration stock solution (e.g., 10-50 mM) in DMSO and then dilute it further in your cell culture medium to the final desired concentrations. Ensure the final concentration of DMSO in the culture medium is consistent across all wells and does not exceed a non-toxic level, which is typically below 0.5%.[9] Always include a vehicle control (cells treated with the same final concentration of DMSO without the compound) in your experiments.[9]

Quantitative Data Summary

The following table summarizes the reported 50% inhibitory concentration (IC50) values for other Eupalinolide compounds in various cancer cell lines. This data can serve as a valuable reference for designing your experiments with this compound.

Table 1: IC50 Values of Related Eupalinolide Compounds

Compound Cell Line Incubation Time IC50 (µM) Reference
Eupalinolide O MDA-MB-231 (Breast Cancer) 24 h 10.34 [5]
48 h 5.85 [5]
72 h 3.57 [5]
Eupalinolide O MDA-MB-453 (Breast Cancer) 24 h 11.47 [5]
48 h 7.06 [5]
72 h 3.03 [5]
Eupalinolide O MDA-MB-468 (Breast Cancer) 72 h 1.04 [3]
Eupalinolide J PC-3 (Prostate Cancer) Not Specified Dose-dependent [10]
Eupalinolide J DU-145 (Prostate Cancer) Not Specified Dose-dependent [10]
Eupalinolide A A549 (Lung Cancer) 48 h 10, 20, 30 (Tested Conc.) [7]

| Eupalinolide A | H1299 (Lung Cancer) | 48 h | 10, 20, 30 (Tested Conc.) |[7] |

Experimental Protocols

Protocol: Determining the IC50 of this compound using an MTT Assay

This protocol outlines the key steps for performing a standard MTT assay to determine the concentration of this compound that inhibits 50% of cell viability.

Materials:

  • This compound

  • DMSO (cell culture grade)

  • 96-well flat-bottom sterile plates

  • Your cell line of interest

  • Complete cell culture medium

  • MTT reagent (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Phosphate Buffered Saline (PBS), sterile

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding:

    • Harvest and count your cells. Determine the optimal seeding density for your cell line to ensure they are in the logarithmic growth phase during the experiment.

    • Seed the cells in a 96-well plate at the predetermined optimal density in 100 µL of complete medium per well.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to attach.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in serum-free medium to create a range of treatment concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

    • Include "vehicle control" wells (medium with the same final DMSO concentration) and "untreated control" wells (medium only).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[3][5]

  • MTT Addition and Incubation:

    • After the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well.[7]

    • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.[7]

  • Formazan Solubilization:

    • Carefully remove the MTT-containing medium without disturbing the formazan crystals.[7]

    • Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the crystals.[7]

    • Gently mix the plate on an orbital shaker for 15-30 minutes to ensure complete dissolution.[8]

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[8]

  • Data Analysis:

    • Subtract the absorbance of the blank (medium only) wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

      • % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

    • Plot the % Viability against the log of the this compound concentration and use a non-linear regression analysis to determine the IC50 value.

Visualizations

Experimental Workflow and Signaling Pathways

G cluster_0 Phase 1: Assay Optimization cluster_1 Phase 2: Definitive IC50 Assay cluster_2 Phase 3: Data Analysis A Determine Optimal Cell Seeding Density B Test Broad Concentration Range (e.g., 0.1 - 100 µM) A->B C Select Incubation Time (24, 48, 72h) B->C D Perform MTT Assay with Narrowed Concentration Range C->D Inform Next Phase E Include Controls: - Vehicle (DMSO) - Untreated - Blank (Media) F Measure Absorbance (570 nm) D->F G Calculate % Viability vs. Vehicle Control F->G H Plot Dose-Response Curve G->H I Calculate IC50 Value (Non-linear Regression) H->I

Caption: Experimental workflow for optimizing this compound concentration.

G EH This compound (and related compounds) STAT3 STAT3 Pathway EH->STAT3 Inhibition Akt PI3K/Akt Pathway EH->Akt Inhibition MAPK p38 MAPK Pathway EH->MAPK Modulation Proliferation Decreased Proliferation STAT3->Proliferation Akt->Proliferation Apoptosis Increased Apoptosis MAPK->Apoptosis CellCycleArrest Cell Cycle Arrest (G2/M)

Caption: Potential signaling pathways affected by Eupalinolide compounds.

Troubleshooting Guide

Q5: My results show high variability between replicate wells. What could be the cause?

A5: High variability is a common issue that can often be resolved by refining your technique.[9]

  • Uneven Cell Seeding: Ensure your cell suspension is homogenous by mixing thoroughly before and during plating. Avoid letting cells settle in the tube. Pipetting up and down gently between dispensing can help.[9]

  • Pipetting Errors: Calibrate your pipettes regularly. When adding reagents, especially small volumes, ensure you are using the correct pipette and technique. Using a multi-channel pipette can help minimize well-to-well variation.[9]

  • Edge Effects: The outer wells of a 96-well plate are prone to evaporation, which can concentrate reagents and affect cell growth. Avoid using the outermost wells, or fill them with sterile PBS or media to create a humidity barrier.[8]

Q6: My absorbance readings are too low across the entire plate.

A6: Low absorbance readings suggest a problem with cell number, health, or the assay chemistry.

  • Low Cell Seeding Density: The number of cells seeded may be too low for a detectable signal. You may need to perform a cell titration experiment to find the optimal seeding density that gives a linear absorbance response in the range of 0.75-1.25 for your control wells.

  • Cells Not Proliferating: Ensure your culture conditions (media, temperature, CO2) are optimal. Cells may also need more time to recover after plating before treatment.

  • Incomplete Formazan Solubilization: Visually inspect the wells under a microscope before reading the plate to ensure all purple formazan crystals have dissolved. If not, increase the incubation time with the solubilization solvent or use gentle agitation.[8]

Q7: My untreated control cells show low viability.

A7: This indicates a problem with the overall health of your cells or potential contamination.

  • Cell Health: Ensure you are using cells from a healthy, low-passage stock. Over-confluent or stressed cells will not perform well in assays.

  • Contamination: Check for signs of bacterial or yeast contamination under a microscope. Contaminants can sometimes reduce the MTT reagent, leading to false signals, or they can be toxic to your cells.[9]

  • Reagent Toxicity: Ensure your media and reagents are not expired and have been stored correctly.

Q8: Can this compound interfere with the MTT assay itself?

A8: It is possible. Some compounds can directly reduce the MTT reagent or interact with the formazan product, leading to inaccurate results.[9]

  • Test for Direct MTT Reduction: Run a control plate without cells. Add media, your highest concentration of this compound, and the MTT reagent. If a color change occurs, the compound is directly reducing MTT, and an alternative viability assay should be considered.[8]

  • Compound Color: If this compound has a color that absorbs light near 570 nm, it can interfere. Run a control with cells and the compound but without MTT reagent to measure the compound's intrinsic absorbance and subtract it from your results.[9]

References

Technical Support Center: Improving Eupalinolide H Solubility for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming solubility challenges with Eupalinolide H for successful in vivo experiments. Poor aqueous solubility is a common hurdle for lipophilic compounds like this compound, a sesquiterpene lactone, which can lead to low bioavailability and inconclusive results. This guide offers troubleshooting advice and frequently asked questions to address these issues.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is a sesquiterpene lactone, a class of compounds generally characterized by poor water solubility. It is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), chloroform, dichloromethane, ethyl acetate, and acetone.[1] For in vivo studies, it is critical to use a biocompatible solvent system that can maintain this compound in solution upon administration.

Q2: What are the primary strategies for improving the solubility of this compound for in vivo administration?

A2: The main approaches to enhance the solubility of poorly water-soluble compounds like this compound can be categorized as formulation-based, physicochemical modifications, and chemical modifications. Formulation-based strategies are most common in preclinical research and involve using excipients to increase the compound's apparent solubility without altering its chemical structure.

Q3: Which formulation strategies are most commonly used for compounds like this compound?

A3: Common and effective formulation strategies include the use of co-solvents, surfactants, cyclodextrins, and lipid-based drug delivery systems. Often, a combination of these is required to achieve the desired concentration and stability for in vivo dosing.

Q4: Are there any established formulations for similar compounds that I can use as a starting point?

A4: Yes, formulations for other Eupalinolides have been reported. For instance, a formulation for Eupalinolide K consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[2] Another example for Eupalinolide A is a solution in DMF, DMSO, or Ethanol.[3] These can serve as excellent starting points for developing a custom formulation for this compound.

Troubleshooting Guide

Problem 1: My this compound precipitates out of solution when I prepare it for injection.

  • Possible Cause: The chosen solvent system may not be strong enough for the desired concentration, or the compound may be crashing out upon addition of an aqueous component.

  • Troubleshooting Steps:

    • Increase Co-solvent Concentration: Gradually increase the percentage of the organic co-solvent (e.g., DMSO, PEG300) in your formulation.

    • Add a Surfactant: Incorporate a surfactant like Tween-80 or Cremophor EL to improve the stability of the solution.

    • Use a Combination Approach: A mixture of a co-solvent and a surfactant is often more effective than either alone.

    • Sonication: Gentle heating and sonication can aid in the dissolution process. For related compounds, sonication is recommended.[4]

Problem 2: My formulation is clear, but I am observing toxicity in my animal models that is not related to the compound's known activity.

  • Possible Cause: The excipients in your formulation (e.g., high concentrations of DMSO or surfactants) may be causing toxicity.

  • Troubleshooting Steps:

    • Reduce Excipient Concentration: Determine the minimum concentration of each excipient needed to keep this compound in solution.

    • Consult Toxicity Data: Review the literature for the maximum tolerated dose of your chosen excipients for the specific animal model and route of administration.

    • Consider Alternative Formulations: Explore other options like cyclodextrin complexes or lipid-based formulations, which can have better toxicity profiles.

Problem 3: I am not observing the expected therapeutic effect in my in vivo study, despite using a clear formulation.

  • Possible Cause: The compound may be precipitating in vivo after administration, leading to low bioavailability.

  • Troubleshooting Steps:

    • Pharmacokinetic (PK) Studies: If possible, conduct a pilot PK study to determine the concentration of this compound in the plasma over time.

    • Formulation Optimization: Consider more advanced formulations like solid dispersions or nanoparticle encapsulation to improve absorption and bioavailability.

    • Particle Size Reduction: Decreasing the particle size of the compound (micronization or nanonization) can increase the surface area for dissolution.

Data Presentation

Table 1: Example Co-solvent Formulations for Eupalinolide Analogs

Eupalinolide AnalogVehicle CompositionAchieved ConcentrationReference
Eupalinolide K10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 1.09 mg/mL[2]
Eupalinolide A10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline2 mg/mL[4]
Eupalinolide ADMSO30 mg/mL[3]
Eupalinolide AEthanol15 mg/mL[3]

Note: These formulations provide a starting point and may require optimization for this compound.

Experimental Protocols

Protocol 1: Preparation of a Co-solvent/Surfactant Formulation

  • Weigh the required amount of this compound powder in a sterile, clear vial.

  • Add the specified volume of DMSO to the vial.

  • Vortex and sonicate the mixture until the this compound is completely dissolved.

  • Add the specified volume of PEG300 and mix thoroughly.

  • Add the specified volume of Tween-80 and mix until a clear solution is formed.

  • Slowly add the saline or PBS, drop by drop, while continuously vortexing to prevent precipitation.

  • Visually inspect the final solution for any signs of precipitation. If the solution is not clear, further optimization of the excipient ratios may be necessary.

Protocol 2: General Workflow for Selecting a Solubility Enhancement Technique

This protocol outlines a systematic approach to selecting an appropriate solubilization strategy.

  • Characterize Physicochemical Properties: Determine the melting point, logP, and pKa of this compound.

  • Assess Aqueous Solubility: Measure the solubility in water and relevant buffers (e.g., pH 7.4).

  • Screen Simple Formulations: Evaluate solubility in common GRAS (Generally Recognized as Safe) excipients, starting with co-solvents and surfactants.

  • Evaluate Formulation Stability: Assess the physical and chemical stability of promising formulations under relevant storage conditions.

  • Consider Advanced Formulations: If simple formulations are inadequate, explore cyclodextrins, lipid-based systems, or solid dispersions.

  • In Vitro Dissolution/Release Testing: Perform dissolution or release studies to predict in vivo performance.

  • In Vivo Pilot Studies: Conduct pilot pharmacokinetic studies in a small group of animals to confirm bioavailability.

Mandatory Visualizations

G cluster_0 Solubility Enhancement Workflow start Start: Poorly Soluble this compound char Physicochemical Characterization (LogP, pKa, melting point) start->char aq_sol Determine Aqueous Solubility char->aq_sol screen Screen Simple Formulations (Co-solvents, Surfactants) aq_sol->screen stable Evaluate Formulation Stability screen->stable adv_form Explore Advanced Formulations (Cyclodextrins, Lipids, Solid Dispersions) stable->adv_form Not Stable dissolution In Vitro Dissolution/ Release Testing stable->dissolution Stable adv_form->dissolution in_vivo In Vivo Pilot PK Studies dissolution->in_vivo end Optimized Formulation for In Vivo Studies in_vivo->end

Caption: A workflow for selecting a suitable solubility enhancement technique.

G cluster_1 This compound Signaling Pathway Example eupalinolide This compound ros Increased ROS Generation eupalinolide->ros akt Inhibition of PI3K/Akt Pathway eupalinolide->akt stat3 Inhibition of STAT3 eupalinolide->stat3 apoptosis Induction of Apoptosis ros->apoptosis akt->apoptosis cell_cycle Cell Cycle Arrest akt->cell_cycle metastasis Inhibition of Metastasis stat3->metastasis

Caption: Simplified signaling pathways affected by Eupalinolides.

References

Technical Support Center: Overcoming Eupalinolide H Resistance in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Eupalinolide H, a sesquiterpene lactone with promising anticancer properties. While direct research on resistance to this compound is emerging, this guide is built upon established mechanisms of resistance to other sesquiterpene lactones and natural product-based anticancer agents. The principles and protocols outlined here offer a robust framework for identifying and potentially overcoming resistance to this compound in your cancer cell models.

Frequently Asked Questions (FAQs)

Q1: My cancer cell line shows decreasing sensitivity to this compound over time. What are the potential mechanisms of resistance?

A1: Acquired resistance to natural product-based anticancer drugs like this compound is a multifaceted issue. Several key mechanisms may be at play:

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), MRP1 (ABCC1), and BCRP (ABCG2), can actively pump this compound out of the cell, reducing its intracellular concentration and thereby its efficacy.[1][2][3][4]

  • Alterations in Target Signaling Pathways: Cancer cells can develop resistance by activating pro-survival signaling pathways that counteract the effects of this compound. Key pathways to investigate include:

    • STAT3 Pathway: Constitutive activation of Signal Transducer and Activator of Transcription 3 (STAT3) is a common mechanism of drug resistance, promoting the expression of anti-apoptotic and proliferative genes.[5][6][7][8][9]

    • AMPK/mTOR Pathway: The AMP-activated protein kinase (AMPK) and mammalian target of rapamycin (mTOR) pathway is crucial in regulating cell growth and metabolism. Alterations in this pathway can confer resistance to various cancer therapies.[10][11][12][13][14]

  • Induction of Pro-Survival Autophagy: Autophagy, a cellular degradation process, can be hijacked by cancer cells to survive the stress induced by chemotherapeutic agents.[15][16][17][18][19][20] While in some contexts autophagy can lead to cell death, in established tumors it often plays a pro-survival role.[16]

  • Epigenetic Modifications and Gene Mutations: Changes in the epigenetic landscape or mutations in genes targeted by this compound or involved in cell death pathways can also lead to resistance.

Q2: How can I determine if my resistant cell line is overexpressing ABC transporters?

A2: You can investigate ABC transporter overexpression through several methods:

  • Quantitative PCR (qPCR): Measure the mRNA levels of genes encoding for major ABC transporters (e.g., ABCB1, ABCC1, ABCG2). A significant upregulation in your resistant cell line compared to the parental (sensitive) line is a strong indicator.

  • Western Blotting: Assess the protein levels of P-gp, MRP1, and BCRP. Increased protein expression will confirm the qPCR findings.

  • Flow Cytometry-based Efflux Assays: Use fluorescent substrates of ABC transporters (e.g., Rhodamine 123 for P-gp). Resistant cells with high transporter activity will show lower intracellular fluorescence as the dye is actively pumped out. This effect can be reversed by known ABC transporter inhibitors like Verapamil.

Q3: What are some initial steps to overcome suspected this compound resistance?

A3: Here are some strategies to address resistance:

  • Co-administration with an ABC Transporter Inhibitor: If you suspect increased efflux, treating your resistant cells with this compound in combination with an ABC transporter inhibitor (e.g., Verapamil, Tariquidar) may restore sensitivity.

  • Targeting Key Signaling Pathways:

    • STAT3 Inhibition: Combine this compound with a known STAT3 inhibitor (e.g., Stattic, Niclosamide) to see if this re-sensitizes the cells.

    • Modulating AMPK/mTOR: Use an mTOR inhibitor (e.g., Rapamycin) or an AMPK activator (e.g., Metformin) in conjunction with this compound.

  • Inhibition of Autophagy: If you observe increased autophagic flux, co-treatment with an autophagy inhibitor like Chloroquine or 3-Methyladenine could enhance the cytotoxic effects of this compound.

Troubleshooting Guides

Problem 1: Inconsistent IC50 values for this compound in my cell viability assays.
Possible Cause Troubleshooting Step
Cell Passage Number High passage numbers can lead to genetic drift and altered drug sensitivity. Use cells within a consistent and low passage range for all experiments.
Cell Seeding Density Inconsistent cell numbers at the start of the experiment will affect the final readout. Ensure accurate and consistent cell counting and seeding.
This compound Stock Solution Degradation Prepare fresh dilutions from a stable, aliquoted stock solution for each experiment. Store the stock solution at -80°C and avoid repeated freeze-thaw cycles.
Assay Incubation Time The optimal incubation time can vary between cell lines. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the most consistent and reproducible time point for your specific cell line.
Problem 2: I am not observing the expected level of apoptosis after this compound treatment in a previously sensitive cell line.
Possible Cause Troubleshooting Step
Development of Resistance The cell line may have developed resistance during culturing. Perform a new dose-response curve to determine the current IC50. Compare with the IC50 of an early-passage aliquot of the same cell line.
Suboptimal Apoptosis Assay Conditions Ensure that your apoptosis detection reagents (e.g., Annexin V/Propidium Iodide) are not expired and that you are following the manufacturer's protocol precisely. Include positive and negative controls.
Shift in Cell Death Mechanism The cells may be undergoing a different form of cell death, such as necroptosis or ferroptosis. Investigate markers for these alternative pathways (e.g., RIPK1/MLKL for necroptosis, GPX4/ACSL4 for ferroptosis).

Data Presentation

Table 1: Reported IC50 Values for Eupalinolide Analogues in Various Cancer Cell Lines

Compound Cell Line Cancer Type IC50 (µM) Assay Duration (h)
Eupalinolide JMDA-MB-231Triple-Negative Breast Cancer3.74 ± 0.5872
Eupalinolide JMDA-MB-468Triple-Negative Breast Cancer4.30 ± 0.3972

Data extracted from a study on Eupalinolide J, providing a reference for expected potency of similar compounds.[21]

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of this compound for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Protocol 2: Western Blotting for Signaling Proteins
  • Cell Lysis: Treat cells with this compound at the desired concentrations and time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-p-STAT3, anti-STAT3, anti-p-AMPK, anti-AMPK, anti-p-mTOR, anti-mTOR, anti-P-gp) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the protein bands using an ECL substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Visualizations

G Figure 1: Potential Mechanisms of this compound Resistance cluster_0 This compound Action cluster_2 Cellular Outcomes EH This compound Apoptosis Apoptosis EH->Apoptosis Induces Prolif Decreased Proliferation EH->Prolif Inhibits ABC Increased ABC Transporter Efflux ABC->EH Effluxes STAT3 STAT3 Pathway Activation STAT3->Apoptosis Inhibits Autophagy Pro-survival Autophagy Autophagy->Apoptosis Inhibits mTOR AMPK/mTOR Alterations mTOR->Prolif Promotes Resist Drug Resistance

Caption: Potential mechanisms of acquired resistance to this compound in cancer cells.

G Figure 2: Experimental Workflow for Investigating Resistance cluster_0 Mechanism Investigation cluster_1 Overcoming Resistance start Observation of Decreased Sensitivity ic50 Confirm Resistance: Compare IC50 of parental vs. resistant cells start->ic50 qpcr_wb qPCR/Western Blot (ABC Transporters, Signaling Proteins) ic50->qpcr_wb efflux Flow Cytometry (Efflux Assay) ic50->efflux autophagy_assay Autophagy Assay (e.g., LC3-II turnover) ic50->autophagy_assay combo_stat3 Combination Therapy: + STAT3 Inhibitor qpcr_wb->combo_stat3 combo_abc Combination Therapy: + ABC Inhibitor efflux->combo_abc combo_autophagy Combination Therapy: + Autophagy Inhibitor autophagy_assay->combo_autophagy end Restoration of Sensitivity combo_abc->end combo_stat3->end combo_autophagy->end

Caption: A logical workflow for identifying and overcoming this compound resistance.

G Figure 3: Simplified STAT3 and AMPK/mTOR Signaling in Resistance cluster_stat3 STAT3 Pathway cluster_ampk_mtor AMPK/mTOR Pathway cluster_outcome Cellular Outcome Cytokines Cytokines JAK JAK Cytokines->JAK Activates STAT3_p STAT3_p JAK->STAT3_p Activates Nucleus_STAT3 Nucleus_STAT3 STAT3_p->Nucleus_STAT3 Translocates to Nucleus Genes_STAT3 Anti-apoptotic & Proliferative Genes Nucleus_STAT3->Genes_STAT3 Upregulates Resistance Drug Resistance Genes_STAT3->Resistance Energy_Stress Energy_Stress AMPK AMPK Energy_Stress->AMPK Activates mTORC1 mTORC1 AMPK->mTORC1 Inhibits Protein_Synth Protein Synthesis & Cell Growth mTORC1->Protein_Synth Promotes Growth_Factors Growth_Factors Growth_Factors->mTORC1 Activates Protein_Synth->Resistance Eupalinolide_H This compound Eupalinolide_H->STAT3_p May Inhibit Eupalinolide_H->mTORC1 May Inhibit

Caption: Key signaling pathways implicated in resistance to anticancer agents.

References

Technical Support Center: Eupalinolide Compounds in Experimental Models

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing significant cytotoxicity in my cancer cell line with a eupalinolide compound, but what are the potential mechanisms of cell death?

A1: Eupalinolide compounds have been shown to induce multiple forms of programmed cell death in cancer cells, including apoptosis and ferroptosis.

  • Apoptosis: Eupalinolide O and J have been reported to induce apoptosis in triple-negative breast cancer and prostate cancer cells, respectively.[1][2] This is often mediated through the intrinsic pathway, involving the loss of mitochondrial membrane potential and activation of caspases.[1][3]

  • Ferroptosis: Eupalinolide B has been shown to induce ferroptosis in hepatic carcinoma cells.[4] This process is linked to the generation of reactive oxygen species (ROS) and disruption of iron metabolism. Eupalinolide A also induces ferroptosis in non-small cell lung cancer cells.[5]

Troubleshooting:

  • To differentiate between apoptosis and other forms of cell death, consider using specific inhibitors. For example, a pan-caspase inhibitor like Z-VAD-FMK can be used to determine if the observed cytotoxicity is caspase-dependent.

  • To investigate ferroptosis, consider using ferroptosis inhibitors such as ferrostatin-1 or deferoxamine (DFO).[6]

Q2: My results show modulation of signaling pathways that are not my primary target. Which pathways are commonly affected by eupalinolides?

A2: Eupalinolides are known to modulate several key signaling pathways in cancer cells, which could be considered off-target effects depending on your research focus.

  • MAPK Pathway: Eupalinolide B has been shown to activate the JNK isoforms of the MAPK pathway in pancreatic cancer cells, while levels of ERK and p38 MAPK remained unchanged, suggesting some specificity.[6] Eupalinolide O has been found to modulate the Akt/p38 MAPK signaling pathway in triple-negative breast cancer cells.[1][7]

  • Akt/mTOR Pathway: Eupalinolide A has been demonstrated to inhibit the AMPK/mTOR/SCD1 signaling pathway in non-small cell lung cancer.[5][8] Eupalinolide O has also been shown to reduce the expression of both Akt and its active form, p-Akt.[3]

  • STAT3 Pathway: Eupalinolide J has been reported to suppress the growth of triple-negative breast cancer cells by targeting the STAT3 signaling pathway, promoting its ubiquitin-dependent degradation.[9][10][11]

Troubleshooting:

  • If you observe unexpected changes in cell proliferation, migration, or survival, it is advisable to perform western blot analysis for key proteins in the MAPK, Akt/mTOR, and STAT3 pathways to assess for off-target pathway modulation.

Q3: I am seeing a discrepancy in the cytotoxic effects of my eupalinolide compound between different cell lines, including normal cells. Are these compounds selective for cancer cells?

A3: Some studies suggest a degree of selectivity of eupalinolide compounds for cancer cells over normal cells.

  • Eupalinolide B was found to selectively inhibit the proliferation of human hepatic carcinoma cells without affecting a normal liver cell line (L-O2).[4] It also showed more marked cytotoxicity against pancreatic cancer cells than against normal pancreatic cells.[6]

  • Eupalinolide O was evaluated for its effect on triple-negative breast cancer cell lines and a normal epithelial cell line (MCF 10A).[1]

Troubleshooting:

  • It is crucial to include a non-cancerous cell line from the same tissue of origin in your experiments to determine the therapeutic window and selectivity of the specific eupalinolide you are studying.

  • Dose-response curves for both cancerous and non-cancerous cell lines will be critical in assessing selectivity.

Quantitative Data Summary

Table 1: In Vitro Efficacy of Eupalinolide Compounds

EupalinolideCell Line(s)AssayConcentration(s)Observed Effect
Eupalinolide A A549, H1299CCK-810, 20, 30 µMInhibition of cell viability.[5]
Eupalinolide B SMMC-7721, HCCLM3BrdU24 µMDecreased DNA synthesis.[4]
Eupalinolide J U251, MDA-MB-231MTT1.25, 2.5 µMNon-significant cytotoxicity at these concentrations.[10]
Eupalinolide O MDA-MB-231, MDA-MB-453MTT5, 10 µMInhibition of cell viability.[1]
Eupalinolide O MDA-MB-468Annexin V-FITC2, 4, 8 µMIncreased percentage of apoptotic cells.[3]

Experimental Protocols

1. Cell Viability Assay (CCK-8)

  • Cell Seeding: Seed cells (e.g., A549, H1299) into 96-well plates at a density of 5 x 10³ cells/well and incubate until they reach approximately 90% confluence.[5]

  • Treatment: Treat the cells with the desired concentrations of the eupalinolide compound (e.g., 10, 20, or 30 µM of Eupalinolide A) for 48 hours.[5]

  • CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate at 37°C for 1.5 hours.[5]

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.[5]

2. Apoptosis Assay (Annexin V-FITC/7AAD Staining)

  • Cell Treatment: Treat cells (e.g., MDA-MB-468) with the eupalinolide compound (e.g., 0, 2, 4, and 8 µM of Eupalinolide O) for 24 hours.[3]

  • Staining: Harvest the cells and stain with Annexin V-FITC and 7-Aminoactinomycin D (7AAD) according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the percentage of apoptotic cells.[3]

3. Western Blot Analysis

  • Cell Lysis: After treatment with the eupalinolide compound, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with primary antibodies against target proteins (e.g., caspase-3, PARP, Akt, p-Akt, STAT3) overnight at 4°C.[3][4] Follow this with incubation with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathway and Workflow Diagrams

Eupalinolide_Signaling_Pathways cluster_akt_mtor Akt/mTOR Pathway cluster_mapk MAPK Pathway cluster_stat3 STAT3 Pathway Eupalinolide_A Eupalinolide A AMPK AMPK Eupalinolide_A->AMPK mTOR mTOR AMPK->mTOR SCD1 SCD1 mTOR->SCD1 Unsaturated_Fatty_Acids Unsaturated Fatty Acid Biosynthesis SCD1->Unsaturated_Fatty_Acids Eupalinolide_B Eupalinolide B JNK JNK Eupalinolide_B->JNK Apoptosis_MAPK Apoptosis JNK->Apoptosis_MAPK Eupalinolide_J Eupalinolide J STAT3 STAT3 Eupalinolide_J->STAT3 Ubiquitination Ubiquitination STAT3->Ubiquitination Degradation Degradation Ubiquitination->Degradation

Caption: Signaling pathways modulated by various eupalinolide compounds.

Experimental_Workflow start Start: Treat cells with Eupalinolide Compound cell_viability Assess Cell Viability (e.g., MTT/CCK-8) start->cell_viability mechanism Investigate Mechanism of Cell Death cell_viability->mechanism pathway_analysis Analyze Signaling Pathways (Western Blot) cell_viability->pathway_analysis selectivity Determine Selectivity (vs. Normal Cells) cell_viability->selectivity apoptosis Apoptosis Assay (Annexin V) mechanism->apoptosis If apoptosis is suspected ferroptosis Ferroptosis Assay (Lipid ROS) mechanism->ferroptosis If ferroptosis is suspected end Conclusion apoptosis->end ferroptosis->end pathway_analysis->end selectivity->end

Caption: General experimental workflow for characterizing eupalinolide effects.

References

Technical Support Center: Eupalinolide H Bioavailability Enhancement

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the bioavailability of Eupalinolide H.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its potential therapeutic applications?

This compound is a sesquiterpene lactone, a class of natural products known for their diverse biological activities. While research on this compound is emerging, related compounds like Eupalinolide A, B, and J have demonstrated significant anti-inflammatory and anti-cancer properties.[1][2] These effects are often attributed to the modulation of key signaling pathways such as STAT3, Akt/p38 MAPK, and ROS/ERK.[1][2]

Q2: What are the main challenges affecting the oral bioavailability of this compound?

Based on studies of similar compounds like Eupalinolide A and B, this compound is likely to face two primary challenges to its oral bioavailability:

  • Poor Aqueous Solubility: As a lipophilic molecule, this compound is expected to have low solubility in the aqueous environment of the gastrointestinal tract, which is a rate-limiting step for absorption.

  • Rapid Metabolism: Eupalinolide A and B are known to be rapidly metabolized in the liver by carboxylesterases and cytochrome P450 enzymes (particularly CYP3A4), leading to high first-pass clearance and a short biological half-life.[1][2][3]

Q3: What are the potential strategies to enhance the bioavailability of this compound?

Several formulation strategies can be employed to overcome the challenges of poor solubility and rapid metabolism. These include:

  • Nanoformulations:

    • Liposomes: These are vesicles composed of lipid bilayers that can encapsulate both hydrophilic and hydrophobic drugs, protecting them from degradation and improving absorption.[4][5][6][7]

    • Polymeric Nanoparticles: Biodegradable polymers can be used to create nanoparticles that encapsulate this compound, providing controlled release and improved stability.

  • Cyclodextrin Inclusion Complexes: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, increasing their aqueous solubility and dissolution rate.[8][9][10]

  • Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids.[11]

Troubleshooting Guides

Issue Possible Cause Suggested Solution
Low in vivo efficacy despite high in vitro potency. Poor oral bioavailability due to low solubility and/or rapid first-pass metabolism.1. Characterize Physicochemical Properties: Determine the aqueous solubility and permeability of this compound. 2. Formulation Development: Prepare and test different formulations such as liposomes, cyclodextrin complexes, or nanoemulsions to improve solubility and protect from metabolic enzymes. 3. Route of Administration: For initial in vivo studies, consider intraperitoneal or intravenous administration to bypass first-pass metabolism and establish a baseline for efficacy.
High variability in animal pharmacokinetic data. Inconsistent dissolution of the compound in the gastrointestinal tract. Precipitation of the drug after administration.1. Particle Size Reduction: Micronization of the raw this compound powder can increase the surface area for dissolution. 2. Use of Solubilizing Excipients: Incorporate surfactants or co-solvents in the vehicle for oral gavage. 3. Amorphous Solid Dispersions: Create a solid dispersion of this compound in a polymer matrix to prevent crystallization and improve dissolution.
Failed to achieve therapeutic plasma concentrations. Extensive metabolism by cytochrome P450 enzymes.1. Co-administration with a CYP3A4 Inhibitor: In preclinical studies, co-administering a known CYP3A4 inhibitor (e.g., ketoconazole) can help determine the extent of metabolic clearance. Note: This is for investigational purposes only. 2. Structural Modification: If feasible, medicinal chemistry efforts could focus on modifying the this compound structure to block metabolic sites while retaining activity.
Difficulty in preparing a stable aqueous formulation for in vitro assays. Low aqueous solubility of this compound.1. Use of a Co-solvent: Dissolve this compound in a small amount of a biocompatible solvent like DMSO before diluting to the final concentration in cell culture media. Ensure the final DMSO concentration is non-toxic to the cells (typically <0.5%). 2. Preparation of a Cyclodextrin Complex: Pre-formulating this compound with a cyclodextrin can enhance its solubility in aqueous media for in vitro testing.

Data Presentation

Note: The following data for Eupalinolide A and B is provided as a reference for researchers working with this compound, as specific data for this compound is not yet available.

Table 1: Pharmacokinetic Parameters of Eupalinolide A and B in Rats Following a Single Intragastric Administration of Eupatorium lindleyanum Extract. [12]

ParameterEupalinolide AEupalinolide B
Tmax (h) 0.52 ± 0.140.65 ± 0.21
Cmax (ng/mL) 185.3 ± 45.7256.8 ± 68.2
AUC (0-t) (ng·h/mL) 432.1 ± 102.6689.4 ± 154.3
t1/2 (h) 2.18 ± 0.552.87 ± 0.63

Table 2: In Vitro Cytotoxicity of various Eupalinolides against different cancer cell lines.

CompoundCell LineIC50 (µM)Reference
Eupalinolide O MDA-MB-468 (Breast Cancer)Not specified, but showed significant activity[13]
Eupalinolide B Pancreatic Cancer CellsSignificant cytotoxicity observed[14]

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Liposomes by Thin-Film Hydration
  • Lipid Film Preparation:

    • Dissolve this compound and lipids (e.g., a mixture of phosphatidylcholine and cholesterol) in a suitable organic solvent (e.g., chloroform or a chloroform:methanol mixture) in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the inner wall of the flask.

    • Further dry the film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, PBS) by rotating the flask at a temperature above the phase transition temperature of the lipids. This will form multilamellar vesicles (MLVs).

  • Size Reduction:

    • To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator or subject it to multiple extrusion cycles through polycarbonate membranes with a defined pore size (e.g., 100 nm).

  • Purification:

    • Remove the unencapsulated this compound by ultracentrifugation or size exclusion chromatography.

  • Characterization:

    • Determine the particle size, polydispersity index, and zeta potential using dynamic light scattering (DLS).

    • Quantify the encapsulation efficiency by lysing the liposomes with a suitable solvent (e.g., methanol) and measuring the concentration of this compound using HPLC.

Protocol 2: Preparation of this compound-Cyclodextrin Inclusion Complex by Co-solvent Lyophilization[10]
  • Dissolution:

    • Dissolve the chosen cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin) in deionized water.

    • In a separate vial, dissolve this compound in a minimal amount of a suitable co-solvent (e.g., ethanol or a mixture of acetonitrile and tert-butyl alcohol).

  • Complexation:

    • Slowly add the this compound solution to the cyclodextrin solution drop-wise while stirring continuously.

    • Continue stirring the mixture at room temperature for 24-48 hours to allow for complex formation.

  • Lyophilization:

    • Freeze the resulting solution at -80°C.

    • Lyophilize the frozen sample for 48-72 hours to obtain a dry powder of the inclusion complex.

  • Characterization:

    • Confirm the formation of the inclusion complex using techniques such as Differential Scanning Calorimetry (DSC), Fourier-Transform Infrared Spectroscopy (FTIR), and X-ray Diffraction (XRD).

    • Determine the complexation efficiency and drug content by dissolving the complex in a suitable solvent and quantifying this compound by HPLC.

Mandatory Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_characterization Physicochemical Characterization cluster_evaluation Biological Evaluation Eupalinolide_H This compound Liposomes Liposomal Formulation Eupalinolide_H->Liposomes Cyclodextrin Cyclodextrin Complex Eupalinolide_H->Cyclodextrin Nanoparticles Polymeric Nanoparticles Eupalinolide_H->Nanoparticles Size_Zeta Particle Size & Zeta Potential Liposomes->Size_Zeta Solubility Aqueous Solubility Cyclodextrin->Solubility EE Encapsulation Efficiency Nanoparticles->EE In_Vitro In Vitro Studies (Cell Viability, Permeability) Size_Zeta->In_Vitro EE->In_Vitro Solubility->In_Vitro In_Vivo In Vivo Pharmacokinetics (Oral Administration) In_Vitro->In_Vivo Bioavailability Bioavailability Assessment In_Vivo->Bioavailability

Caption: Experimental workflow for enhancing the bioavailability of this compound.

signaling_pathway Eupalinolide_H This compound STAT3 STAT3 Eupalinolide_H->STAT3 Inhibition of Phosphorylation p_STAT3 p-STAT3 (Active) STAT3->p_STAT3 Phosphorylation Nucleus Nucleus p_STAT3->Nucleus Gene_Expression Target Gene Expression (e.g., MMPs, Cyclins) Nucleus->Gene_Expression Proliferation Cell Proliferation, Metastasis Gene_Expression->Proliferation

Caption: Postulated inhibitory effect of this compound on the STAT3 signaling pathway.

logical_relationship Bioavailability Oral Bioavailability Solubility Aqueous Solubility Bioavailability->Solubility Permeability Membrane Permeability Bioavailability->Permeability Metabolism First-Pass Metabolism Bioavailability->Metabolism Formulation Formulation Strategy Formulation->Bioavailability Enhances Nanoformulations Nanoformulations Formulation->Nanoformulations Cyclodextrins Cyclodextrins Formulation->Cyclodextrins Nanoformulations->Solubility Improves Nanoformulations->Metabolism Reduces Cyclodextrins->Solubility Improves

Caption: Key factors influencing the oral bioavailability of this compound.

References

Technical Support Center: Eupalinolide H Toxicity Minimization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize potential toxicity of Eupalinolide H in animal models. The information is curated from studies on various Eupalinolides and the broader class of sesquiterpene lactones.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound and how might it relate to toxicity?

A1: this compound, like other sesquiterpene lactones, is primarily investigated for its anti-cancer properties. Its mechanism of action often involves the induction of apoptosis (programmed cell death), cell cycle arrest, and the generation of reactive oxygen species (ROS) in cancer cells.[1][2][3] These mechanisms, while beneficial for targeting tumors, can potentially affect normal cells, leading to toxicity if dosing and administration are not carefully controlled. The alkylating potential of the α,β-unsaturated lactone structure in many sesquiterpene lactones can also contribute to toxicity through non-specific binding to cellular macromolecules.[4][5]

Q2: Are there any studies on the selective toxicity of Eupalinolides?

A2: Yes, some studies on related compounds like Eupalinolide B have shown selective inhibition of cancer cell proliferation without significant toxicity to normal cell lines at similar concentrations.[1] This suggests a potential therapeutic window, but it is crucial to establish this for this compound and the specific cell types and animal models being used.

Q3: What are the typical signs of toxicity observed with sesquiterpene lactones in animal models?

A3: While studies on Eupalinolides used in cancer research often report no significant toxicity at therapeutic doses (e.g., no significant body weight loss), the broader class of sesquiterpene lactones can cause adverse effects.[6][7] These can include gastrointestinal tract irritation, and in some cases of poisoning in livestock, neurotoxic effects have been observed.[8] Researchers should monitor for signs such as weight loss, changes in behavior, lethargy, and signs of gastrointestinal distress.

Q4: How can I determine a safe starting dose for my in vivo experiments with this compound?

A4: A safe starting dose should be determined through a dose-ranging study. It is advisable to start with a low dose and escalate gradually while closely monitoring the animals for any signs of toxicity. In vitro cytotoxicity assays on both cancerous and normal cell lines can provide an initial estimate of the therapeutic index.[6][9] For example, studies with Eupalinolide J identified non-cytotoxic doses below 5 μM in vitro before proceeding to in vivo experiments.[6][9]

Q5: Can the formulation of this compound influence its toxicity?

A5: While specific data on this compound formulations is limited, the formulation of a compound can significantly impact its pharmacokinetic profile and, consequently, its toxicity. Factors such as the vehicle used for administration can affect solubility, absorption, and distribution. It is recommended to use well-established, non-toxic vehicle systems and to perform vehicle-only control experiments.

Troubleshooting Guides

Issue 1: Unexpected Animal Weight Loss or Morbidity
  • Possible Cause: The administered dose of this compound may be too high, leading to systemic toxicity.

  • Troubleshooting Steps:

    • Dose Reduction: Immediately reduce the dose in subsequent cohorts of animals.

    • Dosing Schedule Modification: Consider altering the dosing frequency (e.g., from daily to every other day) to allow for animal recovery between doses.

    • Route of Administration: If using systemic administration (e.g., intraperitoneal or intravenous), consider if a more localized delivery method is feasible for your experimental model.

    • Supportive Care: Provide supportive care such as supplemental nutrition and hydration as advised by a veterinarian.

    • Re-evaluate In Vitro Data: Confirm the in vitro therapeutic index on relevant cell lines to ensure a sound basis for the in vivo dose selection.

Issue 2: Signs of Gastrointestinal Distress (e.g., diarrhea, poor appetite)
  • Possible Cause: Sesquiterpene lactones can be irritating to the gastrointestinal tract.[8]

  • Troubleshooting Steps:

    • Formulation Adjustment: Investigate alternative, less irritating vehicle formulations. Consultation with a pharmaceutical scientist can be beneficial.

    • Route of Administration: If using oral gavage, ensure the technique is refined to minimize physical irritation. Consider parenteral routes if the oral route proves consistently problematic.

    • Co-administration of Protectants: In consultation with a veterinarian and based on literature for similar compounds, explore the potential for co-administering gastro-protective agents.

Issue 3: Inconsistent Results or High Variability in Animal Response
  • Possible Cause: This could be due to issues with the formulation, administration, or individual animal differences.

  • Troubleshooting Steps:

    • Formulation Homogeneity: Ensure that the this compound formulation is homogenous and that the compound remains in solution or suspension throughout the dosing procedure. Sonication or vortexing before each administration may be necessary.

    • Accurate Dosing: Verify the accuracy of the dose calculations and the administration technique. For oral gavage or injections, ensure consistent delivery.

    • Animal Health Status: Ensure all animals are of a similar age, weight, and health status at the start of the experiment.

    • Pharmacokinetic Analysis: If significant variability persists, consider a pilot pharmacokinetic study to understand the absorption and distribution of this compound in your model. A study on Eupalinolide A and B in rats provides a methodological basis for such an analysis.[10]

Data Presentation

Table 1: In Vitro Cytotoxicity of Various Eupalinolides

Eupalinolide CompoundCell Line(s)Observed EffectConcentration/DoseCitation
Eupalinolide JU251, MDA-MB-231Not significantly cytotoxicBelow 5 μM[6]
Eupalinolide BSMMC-7721, HCCLM3Sharp decline in growth6 μM, 12 μM, 24 μM[1]
Eupalinolide BL-O2 (normal liver)No obvious toxicityNot specified[1]
Eupalinolide OMDA-MB-231, MDA-MB-453Suppressed growth5 μM, 10 μM[2]

Table 2: In Vivo Observations for Eupalinolide Compounds

Eupalinolide CompoundAnimal ModelDoseObservationCitation
Eupalinolide JNude miceNot specifiedNo significant effect on body weight[6]
Eupalinolide ANude mice25 mg/kgNo significant effect on body weight[7]

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
  • Cell Seeding: Plate cells (e.g., 5 x 10³ cells/well) in a 96-well plate and allow them to adhere for 24 hours.

  • Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the this compound-containing medium. Include a vehicle-only control group.

  • Incubation: Incubate the cells for a predetermined period (e.g., 48 hours).

  • MTT Addition: Add 20 μL of MTT reagent to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 550 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the vehicle-only control and determine the IC50 value.

This protocol is adapted from methodologies used in studies on Eupalinolide J and O.[2][9]

Protocol 2: Acute Toxicity Study Design in Mice
  • Animal Model: Use a standardized strain of mice (e.g., BALB/c or C57BL/6), typically 6-8 weeks old.

  • Group Allocation: Randomly assign animals to different dose groups, including a vehicle control group. A common starting point for a new compound might involve a low, medium, and high dose, informed by in vitro data.

  • Administration: Administer this compound via the intended experimental route (e.g., oral gavage, intraperitoneal injection).

  • Monitoring: Observe the animals for mortality, clinical signs of toxicity (e.g., changes in posture, activity, breathing), and changes in body weight daily for 14 days.

  • Necropsy: At the end of the observation period, perform a gross necropsy on all animals. Collect major organs for histopathological examination.

  • Data Analysis: Analyze the data for dose-dependent effects on mortality, clinical signs, body weight, and organ pathology to determine the maximum tolerated dose (MTD).

Mandatory Visualizations

experimental_workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Studies cluster_monitoring Monitoring & Mitigation invitro_start Cytotoxicity Assays (Cancer vs. Normal Cells) ic50 Determine IC50 & Therapeutic Index invitro_start->ic50 dose_ranging Dose-Ranging Study (Acute Toxicity) ic50->dose_ranging Inform Starting Dose mtd Establish Maximum Tolerated Dose (MTD) dose_ranging->mtd efficacy Efficacy Studies (at or below MTD) mtd->efficacy monitoring Monitor for Toxicity Signs (Weight, Behavior) efficacy->monitoring troubleshooting Troubleshoot Adverse Events (Dose/Schedule Adjustment) monitoring->troubleshooting

Caption: Experimental workflow for determining a safe and effective dose of this compound.

signaling_pathway cluster_cellular_effects Potential Cellular Effects cluster_signaling Affected Signaling Pathways (from related compounds) cluster_outcome Potential Outcomes Eupalinolide_H This compound ROS ↑ Reactive Oxygen Species (ROS) Eupalinolide_H->ROS Apoptosis Induction of Apoptosis Eupalinolide_H->Apoptosis CellCycle Cell Cycle Arrest Eupalinolide_H->CellCycle STAT3 STAT3 Pathway Eupalinolide_H->STAT3 Inhibition Akt Akt Pathway Eupalinolide_H->Akt Inhibition MAPK MAPK Pathway (p38) Eupalinolide_H->MAPK Modulation ROS->Apoptosis ROS->MAPK Therapeutic Therapeutic Effect (Anti-Cancer) Apoptosis->Therapeutic Toxic Toxic Effect (in Normal Tissues) Apoptosis->Toxic CellCycle->Therapeutic STAT3->Apoptosis Akt->Apoptosis MAPK->Apoptosis

Caption: Potential signaling pathways and cellular effects of this compound.

References

Technical Support Center: Refining Eupalinolide H Dosage for Xenograft Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the dosage of Eupalinolide H for xenograft studies. Given the limited direct public data on this compound, this guidance is based on established principles of xenograft studies and data from its structural analogs, Eupalinolide A, B, and O.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting dose for this compound in a mouse xenograft model?

A1: As there is no direct published data for this compound, a starting dose can be extrapolated from studies on its analogs. For Eupalinolide A and B, doses of 25-50 mg/kg have been used in mice, while Eupalinolide O has been studied at 15-30 mg/kg.[1][2][3] A conservative starting dose for this compound could be in the range of 15-25 mg/kg, administered intraperitoneally. It is crucial to conduct a dose-finding study with a small cohort of animals to determine the maximum tolerated dose (MTD) and to observe for any signs of toxicity.

Q2: How should this compound be prepared for in vivo administration?

A2: this compound, like its analogs, is likely poorly soluble in water. For in vivo studies, it is typically dissolved in a vehicle such as dimethyl sulfoxide (DMSO) and then further diluted in a sterile, biocompatible carrier like phosphate-buffered saline (PBS) or a solution containing Tween 80 or Cremophor EL to improve solubility and stability. The final concentration of DMSO should be kept to a minimum (typically <10% of the total injection volume) to avoid vehicle-related toxicity. A preliminary formulation study is recommended to ensure the compound remains in solution at the desired concentration.

Q3: What are the potential signaling pathways affected by this compound that I should monitor?

A3: While the specific pathways for this compound are not yet elucidated, its analogs have been shown to modulate several key cancer-related signaling pathways. These include the induction of reactive oxygen species (ROS) and subsequent activation of the ERK and JNK pathways, as well as inhibition of the PI3K/Akt/mTOR and STAT3 signaling pathways.[4][5][6][7] Therefore, it is advisable to monitor biomarkers associated with these pathways in your xenograft tumor samples via techniques like Western blotting or immunohistochemistry.

Q4: What are the common challenges when working with Eupalinolide compounds in vivo?

A4: Common challenges include poor bioavailability and rapid metabolism.[8] Pharmacokinetic studies of Eupalinolide A and B in rats have shown differences in their metabolic parameters.[8][9] Researchers should consider the potential for rapid clearance of this compound, which might necessitate more frequent administration or the use of a formulation that enhances its stability and exposure in vivo.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No significant tumor growth inhibition at the initial dose. - The dose is too low.- Poor bioavailability of the compound.- The tumor model is resistant to the mechanism of action.- Perform a dose-escalation study to determine the MTD.- Analyze the pharmacokinetic profile of this compound to assess its exposure.- Confirm the in vitro sensitivity of your cell line to this compound.- Investigate the expression of potential target pathways in your xenograft model.
Signs of toxicity in treated animals (e.g., weight loss, lethargy). - The dose is too high.- Vehicle-related toxicity.- Off-target effects of the compound.- Reduce the dose and/or the frequency of administration.- Include a vehicle-only control group to assess the toxicity of the formulation.- Perform a comprehensive toxicology assessment, including blood work and histopathology of major organs.
High variability in tumor growth within the same treatment group. - Inconsistent tumor cell implantation.- Variability in drug administration.- Differences in individual animal responses.- Ensure consistent cell numbers and injection technique during tumor implantation.- Standardize the drug preparation and administration procedure.- Increase the number of animals per group to improve statistical power.
Precipitation of the compound during or after administration. - Poor solubility of this compound in the chosen vehicle.- Optimize the formulation by adjusting the co-solvents or using solubilizing agents.- Prepare the formulation fresh before each administration and visually inspect for precipitates.

Quantitative Data Summary

The following table summarizes the in vivo dosage information available for Eupalinolide analogs. This data can serve as a reference for designing studies with this compound.

Compound Animal Model Tumor Type Dosage Administration Route Treatment Schedule Reference
Eupalinolide A Nude MiceNon-Small Cell Lung Cancer25 mg/kgNot specifiedNot specified[3]
Eupalinolide B Nude MiceHepatic Carcinoma25 or 50 mg/kgIntraperitonealEvery 2 days for 3 weeks[1]
Eupalinolide O Nude MiceTriple-Negative Breast Cancer15 or 30 mg/kgIntraperitonealDaily for 20 days[2]

Experimental Protocols

Xenograft Tumor Model Establishment
  • Cell Culture: Culture the desired human cancer cell line under sterile conditions in the recommended growth medium.

  • Cell Preparation: When cells reach 70-80% confluency, harvest them using trypsin-EDTA, wash with sterile PBS, and resuspend in a serum-free medium or PBS at a concentration of 1 x 10^7 to 2 x 10^7 cells/mL.

  • Animal Model: Use immunodeficient mice (e.g., BALB/c nude or NOD/SCID) aged 6-8 weeks.

  • Implantation: Subcutaneously inject 100-200 µL of the cell suspension (containing 1-2 x 10^6 cells) into the flank of each mouse using a 27-gauge needle.[1]

  • Tumor Growth Monitoring: Monitor the animals regularly for tumor growth. Begin treatment when the tumors reach a palpable size (e.g., 100-200 mm³).

This compound Preparation and Administration
  • Stock Solution Preparation: Dissolve this compound powder in 100% DMSO to create a high-concentration stock solution (e.g., 50 mg/mL).

  • Working Solution Preparation: On the day of injection, dilute the stock solution with a sterile vehicle (e.g., PBS with 10% Tween 80) to the final desired concentration. Ensure the final DMSO concentration is below 10%.

  • Administration: Administer the this compound solution to the mice via intraperitoneal (IP) injection.[1][2] The injection volume should be calculated based on the animal's body weight (e.g., 10 mL/kg).[10]

Tumor Volume Measurement
  • Measurement: Measure the tumor dimensions (length and width) every 2-3 days using a digital caliper.[11][12][13]

  • Calculation: Calculate the tumor volume using the modified ellipsoid formula: Tumor Volume (mm³) = (Length x Width²) / 2 .

  • Data Analysis: Plot the average tumor volume for each treatment group over time to assess the efficacy of the treatment.

Visualizations

Signaling Pathways Potentially Modulated by this compound

Eupalinolide_Signaling cluster_0 This compound (Hypothesized) cluster_1 Cellular Processes cluster_2 Signaling Pathways Eupalinolide_H Eupalinolide_H ROS ROS Generation Eupalinolide_H->ROS induces PI3K_Akt PI3K/Akt/mTOR Eupalinolide_H->PI3K_Akt inhibits STAT3 STAT3 Eupalinolide_H->STAT3 inhibits MAPK MAPK (ERK, JNK) ROS->MAPK activates Apoptosis Apoptosis Proliferation Cell Proliferation MAPK->Apoptosis promotes PI3K_Akt->Apoptosis inhibits PI3K_Akt->Proliferation promotes STAT3->Proliferation promotes

Caption: Hypothesized signaling pathways affected by this compound.

Experimental Workflow for Xenograft Study

Xenograft_Workflow start Start: Cancer Cell Culture implant Tumor Cell Implantation (Subcutaneous) start->implant tumor_growth Tumor Growth Monitoring implant->tumor_growth randomization Randomization of Mice into Treatment Groups tumor_growth->randomization treatment This compound Treatment (e.g., IP injection) randomization->treatment monitoring Monitor Tumor Volume and Animal Health treatment->monitoring monitoring->treatment Repeated Dosing endpoint Endpoint: Sacrifice and Tumor/Tissue Collection monitoring->endpoint analysis Data Analysis: Tumor Growth Inhibition, Biomarker Analysis endpoint->analysis end End: Conclusion analysis->end

Caption: General experimental workflow for a xenograft study.

References

Eupalinolide H degradation products and their interference

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of Eupalinolide H in experimental settings. The information provided is intended to help users anticipate and address potential challenges related to the compound's stability, degradation, and interference in various assays.

I. Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary known biological activity?

A1: this compound is a sesquiterpene lactone isolated from the plant Eupatorium lindleyanum DC. Its molecular formula is C22H28O8 and it has a molecular weight of 420.45 g/mol . It is recognized for its potential as a natural anti-inflammatory agent. Like other sesquiterpene lactones, its biological activity is largely attributed to the presence of an α,β-unsaturated carbonyl group, which can react with nucleophiles in biological systems.[1][2]

Q2: What are the potential stability issues I should be aware of when working with this compound?

A2: this compound, like many sesquiterpene lactones, is susceptible to degradation, particularly under non-neutral pH conditions and in the presence of nucleophiles. The primary site of reactivity is the α,β-unsaturated carbonyl moiety, which can undergo Michael addition reactions.[1][2][3] It is recommended to prepare solutions fresh and store the compound in a dry, cool, and dark environment to minimize degradation. For longer-term storage, aliquoting solutions in an appropriate solvent and storing at -20°C or below is advisable.

Q3: What are the likely degradation products of this compound?

A3: The most probable degradation pathway for this compound involves the Michael addition of nucleophiles to its α,β-unsaturated carbonyl group.[1][2][3] Common nucleophiles in experimental settings include thiol-containing reagents (e.g., dithiothreitol [DTT], β-mercaptoethanol, glutathione), primary and secondary amines present in buffers (e.g., Tris), and even water or hydroxide ions at elevated pH. The resulting degradation products will be adducts where the nucleophile has covalently attached to the β-carbon of the unsaturated system.

Q4: How can degradation of this compound interfere with my biological assays?

A4: Degradation of this compound can lead to several types of assay interference:

  • Loss of Activity: The biological activity of many sesquiterpene lactones is dependent on the intact α,β-unsaturated carbonyl group.[2] Its modification through degradation will likely reduce or abolish the intended biological effect, leading to false-negative results.

  • Formation of Interfering Species: Degradation products may possess their own biological or chemical activities that can interfere with the assay. For instance, they might interact with assay reagents, quench fluorescent signals, or exhibit off-target biological effects, leading to false-positive or confounding results.[4]

  • Inaccurate Quantification: If degradation occurs during sample preparation or analysis, the measured concentration of this compound will be artificially low.

Q5: What analytical methods are suitable for assessing the purity and stability of this compound?

A5: High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or Mass Spectrometry (MS) is the recommended method for assessing the purity and stability of this compound.[5][6] An LC-MS/MS method would be particularly powerful for identifying and quantifying both the parent compound and its potential degradation products.[5] It is crucial to develop a stability-indicating method that can resolve this compound from its degradation products.

II. Troubleshooting Guides

Guide 1: Inconsistent or Lower-Than-Expected Biological Activity
Potential Cause Troubleshooting Steps
Degradation of this compound Stock Solution - Prepare fresh stock solutions before each experiment. - If using a previously prepared stock, verify its integrity via HPLC. - Store stock solutions in small aliquots at ≤ -20°C in a suitable solvent (e.g., DMSO, ethanol). Avoid repeated freeze-thaw cycles.
Incompatibility with Assay Buffer - Avoid buffers containing primary or secondary amines (e.g., Tris). Consider using buffers like HEPES or PBS. - Be mindful of thiol-containing reagents (e.g., DTT, β-mercaptoethanol) in the assay. If their presence is unavoidable, assess their impact on this compound stability beforehand.
pH Instability - Maintain the pH of the assay medium within a neutral range (pH 6.8-7.4). This compound may be unstable at alkaline pH.
Adsorption to Labware - Use low-adsorption plasticware (e.g., polypropylene) for storing and handling this compound solutions.
Guide 2: Suspected Assay Interference
Potential Cause Troubleshooting Steps
Formation of Degradation Products with Off-Target Effects - Analyze the purity of the this compound solution used in the assay by HPLC or LC-MS to check for the presence of degradation products. - If degradation is confirmed, prepare fresh solutions and re-run the experiment. - As a control, intentionally degrade a sample of this compound (e.g., by treating with a nucleophile) and test its effect in the assay to see if it reproduces the observed interference.
Interference with Assay Detection Method - Run a control experiment with the assay components and potential degradation products (if known or generated) in the absence of the biological target to check for direct interference with the detection signal (e.g., fluorescence quenching, colorimetric reaction).
Non-Specific Reactivity - The α,β-unsaturated carbonyl group can react non-specifically with proteins in the assay.[2] Consider including a non-reactive structural analog of this compound as a negative control if available.

III. Experimental Protocols

Protocol 1: Stability Assessment of this compound in Experimental Buffer
  • Preparation of this compound Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mM.

  • Incubation: Dilute the stock solution to the final experimental concentration in the buffer to be tested. Prepare parallel samples in a control buffer (e.g., phosphate buffer at pH 7.4).

  • Time Points: Incubate the solutions at the experimental temperature (e.g., 37°C).

  • Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of each solution.

  • Analysis: Immediately analyze the samples by a validated stability-indicating HPLC or LC-MS method to determine the concentration of this compound remaining.

  • Data Analysis: Plot the concentration of this compound versus time to determine its degradation kinetics in the tested buffer.

Protocol 2: General Method for HPLC-MS Analysis of this compound
  • Instrumentation: An ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (MS/MS) is recommended for high sensitivity and selectivity.[7]

  • Column: A reversed-phase C18 column (e.g., 1.8 µm particle size, 2.1 x 100 mm) is suitable for separation.

  • Mobile Phase: A gradient elution with water (containing 0.1% formic acid) as mobile phase A and acetonitrile (containing 0.1% formic acid) as mobile phase B is a good starting point.

  • Gradient Program: A typical gradient could be: 0-1 min, 5% B; 1-10 min, 5-95% B; 10-12 min, 95% B; 12-12.1 min, 95-5% B; 12.1-15 min, 5% B.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 5 µL.

  • MS Detection: Electrospray ionization (ESI) in positive ion mode. Monitor for the protonated molecule [M+H]+ of this compound (m/z 421.18) and potential degradation products (e.g., adducts with thiols or amines).

IV. Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1402067-83-7ChemFaces
Molecular Formula C22H28O8ChemFaces
Molecular Weight 420.45 g/mol ChemFaces
Class Sesquiterpene LactoneChemFaces
Source Eupatorium lindleyanum DC.ChemFaces

Table 2: Recommended Storage Conditions for this compound

FormStorage TemperatureDurationNotes
Solid Powder 2-8°CUp to 24 monthsKeep tightly sealed and protected from light.
Stock Solution ≤ -20°CUp to 2 weeksAliquot to avoid repeated freeze-thaw cycles.

V. Visualizations

Eupalinolide_H_Degradation_Pathway Eupalinolide_H This compound (α,β-unsaturated carbonyl) Adduct Degradation Product (Michael Adduct) Eupalinolide_H->Adduct Michael Addition Nucleophile Nucleophile (e.g., R-SH, R-NH2, OH-) Nucleophile->Adduct

Caption: Potential degradation pathway of this compound via Michael addition.

Experimental_Workflow_Troubleshooting cluster_experiment Experimental Observation cluster_investigation Troubleshooting Steps cluster_solution Potential Solutions Inconsistent_Activity Inconsistent/Low Activity Check_Purity Check this compound Purity (HPLC/LC-MS) Inconsistent_Activity->Check_Purity Check_Buffer Assess Buffer Compatibility Inconsistent_Activity->Check_Buffer Check_Storage Review Storage Conditions Inconsistent_Activity->Check_Storage Fresh_Solution Prepare Fresh Solution Check_Purity->Fresh_Solution Change_Buffer Change Buffer System Check_Buffer->Change_Buffer Optimize_Storage Optimize Storage Check_Storage->Optimize_Storage

Caption: Troubleshooting workflow for inconsistent experimental results.

References

Selecting appropriate controls for Eupalinolide H experiments

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Eupalinolide H Experimentation

Disclaimer: As of late 2025, specific experimental data for this compound is limited in publicly available scientific literature. This guide is therefore based on established protocols and findings for structurally related and well-researched Eupalinolide compounds, such as Eupalinolide A, B, J, and O. The principles of experimental design, including the selection of appropriate controls, are highly transferable and should serve as a robust starting point for your research with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most appropriate negative control for in vitro experiments with this compound?

A1: The most critical negative control is a "vehicle control." Eupalinolides are typically dissolved in dimethyl sulfoxide (DMSO) for cell culture experiments.[1][2] Therefore, your vehicle control should consist of cells treated with the same final concentration of DMSO as your experimental groups, but without this compound. This is crucial to differentiate the effects of the compound from any potential effects of the solvent itself.[1][3] It is recommended to keep the final DMSO concentration in your cell culture medium at or below 0.1% to minimize solvent-induced artifacts.[1]

Q2: I am not observing the expected cytotoxic effects of this compound. What could be the reason?

A2: Several factors could contribute to a lack of cytotoxic effects:

  • Compound Solubility and Stability: Ensure that this compound is fully dissolved in your stock solution and does not precipitate when diluted in your culture medium. Visually inspect for any precipitates.

  • Cell Line Sensitivity: Different cancer cell lines exhibit varying sensitivities to cytotoxic agents. Consider testing a range of concentrations and exposure times. The half-maximal inhibitory concentration (IC50) for other Eupalinolides can range from low micromolar to higher concentrations depending on the cell line and incubation time.[4]

  • Cell Density: High cell density can lead to contact inhibition, which may affect the cells' response to the compound. Ensure consistent and appropriate cell seeding densities across all experiments.[5]

  • Incorrect Controls: Without proper vehicle controls, it's difficult to ascertain the true effect of the compound.

Q3: What are suitable positive controls for apoptosis and cell cycle arrest experiments?

A3:

  • For Apoptosis: Well-established inducers of apoptosis are recommended as positive controls. Common choices include staurosporine, doxorubicin, camptothecin, or etoposide.[6] These compounds induce apoptosis through different mechanisms and can help validate your assay's performance.

  • For Cell Cycle Arrest: To confirm that your cell cycle analysis is working correctly, you can use compounds known to induce arrest at specific phases. For example, nocodazole is often used to induce G2/M arrest.[7]

Troubleshooting Guides

Troubleshooting Inconsistent Cell Viability Assay Results
Problem Possible Cause Suggested Solution
High variability between replicate wells.Inconsistent cell seeding.Ensure a homogenous cell suspension before plating and use a calibrated multichannel pipette.
Edge effects in multi-well plates.Avoid using the outer wells of the plate, or fill them with sterile PBS or media to maintain humidity.
Unexpected results in the vehicle control group.DMSO concentration is too high.Perform a DMSO titration to determine the maximum non-toxic concentration for your specific cell line. Generally, keep it ≤ 0.1%.[1]
Contamination.Regularly check for microbial contamination in your cell cultures.
Troubleshooting Apoptosis Assay (Annexin V/PI Staining)
Problem Possible Cause Suggested Solution
High percentage of necrotic (Annexin V+/PI+) cells in the control.Harsh cell handling.Handle cells gently during harvesting and staining to avoid mechanical damage to the cell membrane.
No significant increase in apoptotic cells with treatment.Incorrect gating in flow cytometry.Use single-stained and unstained controls to set your gates correctly.[8]
Insufficient incubation time or compound concentration.Perform a time-course and dose-response experiment to identify the optimal conditions for inducing apoptosis.

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from experiments with various Eupalinolide compounds. These values can serve as a reference for designing your experiments with this compound.

Table 1: Cytotoxicity of Eupalinolides in Cancer Cell Lines

EupalinolideCell LineAssayIncubation Time (h)IC50 (µM)
Eupalinolide OMDA-MB-468 (Breast Cancer)MTT721.04[4]
Eupalinolide AA549 (Lung Cancer)CCK-848~20[9]
Eupalinolide AH1299 (Lung Cancer)CCK-848~15[9]
Eupalinolide JMDA-MB-231 (Breast Cancer)MTT483.74[10]

Table 2: Induction of Apoptosis and Cell Cycle Arrest by Eupalinolides

EupalinolideCell LineEffectTreatment% of Cells
Eupalinolide AA549 (Lung Cancer)Apoptosis20 µM for 48h47.29[11]
Eupalinolide AA549 (Lung Cancer)G2/M Arrest20 µM for 24h21.99[9]
Eupalinolide OMDA-MB-468 (Breast Cancer)Apoptosis8 µM for 24h65.01[4]
Eupalinolide BSMMC-7721 (Hepatic Carcinoma)S Phase Arrest24 µM for 48hSignificantly Increased[12]

Experimental Protocols

Protocol 1: Cell Viability Assessment using CCK-8 Assay
  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5 x 10³ cells/well and incubate overnight.[9]

  • Treatment: Treat the cells with various concentrations of this compound. Include a vehicle control (DMSO) and an untreated control.[9]

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C.[9]

  • Assay: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1.5 hours at 37°C.[9]

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.[9]

  • Analysis: Calculate cell viability as a percentage relative to the untreated control.

Protocol 2: Apoptosis Analysis by Annexin V-FITC/PI Staining
  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound or controls for the desired time.[13]

  • Harvesting: Collect both adherent and floating cells. Wash twice with cold PBS.[13]

  • Resuspension: Resuspend the cells in 1X Annexin-binding buffer.[13]

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[13]

  • Incubation: Incubate for 15 minutes at room temperature in the dark.[13]

  • Analysis: Analyze the stained cells by flow cytometry within one hour.[13]

Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining
  • Cell Seeding and Treatment: Plate cells and treat with this compound or controls for the desired duration (e.g., 24 hours).[9]

  • Harvesting: Harvest the cells and wash three times with cold PBS.[9]

  • Fixation: Fix the cells in 75% ethanol at 4°C overnight.[9]

  • Staining: Wash out the ethanol and resuspend the cells in a solution containing PI and RNase A. Incubate for 1 hour.[9]

  • Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.[5][9]

Visualizations: Signaling Pathways and Workflows

experimental_workflow cluster_setup Experimental Setup cluster_assays Data Acquisition cluster_analysis Data Analysis start Seed Cells in Multi-well Plates treatment Treat with this compound (Dose-Response) start->treatment controls Include Controls: - Untreated - Vehicle (DMSO) - Positive Control start->controls viability Cell Viability Assay (e.g., CCK-8) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) treatment->cell_cycle western_blot Western Blot (Protein Expression) treatment->western_blot ic50 Calculate IC50 viability->ic50 flow_cytometry Flow Cytometry Analysis apoptosis->flow_cytometry cell_cycle->flow_cytometry quantification Quantify Protein Bands western_blot->quantification conclusion Draw Conclusions ic50->conclusion flow_cytometry->conclusion quantification->conclusion

Caption: A typical experimental workflow for evaluating the in vitro anticancer effects of this compound.

akt_pathway Eupalinolide Eupalinolide O pAkt p-Akt (Active) Eupalinolide->pAkt inhibits Akt Akt Akt->pAkt activation Bcl2 Bcl-2 / Bcl-xl (Anti-apoptotic) pAkt->Bcl2 activates Bax Bax / Bad (Pro-apoptotic) pAkt->Bax inhibits Apoptosis Apoptosis Bcl2->Apoptosis Bax->Apoptosis

Caption: The Akt signaling pathway, which is inhibited by Eupalinolide O, leading to apoptosis.[4]

ampk_mtor_pathway Eupalinolide Eupalinolide A ROS ROS Eupalinolide->ROS induces AMPK AMPK ROS->AMPK activates mTOR mTOR AMPK->mTOR inhibits SCD1 SCD1 mTOR->SCD1 activates Ferroptosis Ferroptosis & Apoptosis SCD1->Ferroptosis inhibits

Caption: The AMPK/mTOR/SCD1 pathway modulated by Eupalinolide A, inducing ferroptosis and apoptosis.[9]

References

Improving the yield of Eupalinolide H from natural sources

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the extraction, purification, and yield enhancement of Eupalinolide H from natural sources. Given the limited specific data on this compound, much of the guidance is extrapolated from established protocols for other closely related germacrane sesquiterpene lactones, such as Eupalinolides A, B, and K, which are also isolated from Eupatorium lindleyanum.

Frequently Asked Questions (FAQs)

Q1: What is the primary natural source for isolating this compound?

This compound, a sesquiterpene lactone, is primarily isolated from the plant Eupatorium lindleyanum DC.[1][2][3]. This plant is a rich source of various Eupalinolides and other bioactive compounds.

Q2: What kind of yields can I expect for Eupalinolides from E. lindleyanum?

Q3: What are the most effective techniques for purifying this compound?

High-Speed Counter-Current Chromatography (HSCCC) is a highly recommended technique for the preparative separation of sesquiterpene lactones like Eupalinolides.[1] This liquid-liquid chromatography method circumvents the issue of irreversible adsorption to a solid support, which can be a problem with traditional silica gel chromatography, thereby leading to higher recovery rates. For subsequent analytical verification and final polishing, High-Performance Liquid Chromatography (HPLC) is the method of choice.

Q4: How can I improve the overall yield of this compound from the plant source?

Improving the yield of this compound can be approached from two main angles: optimizing the cultivation and harvesting of E. lindleyanum and enhancing the extraction and purification efficiency. Factors such as soil conditions, light intensity, and the developmental stage of the plant can significantly influence the concentration of sesquiterpene lactones.[4][5] Additionally, the use of elicitors, which are compounds that stimulate a defense response in the plant, has been shown to increase the production of secondary metabolites like sesquiterpene lactones in various plant species.[6][7]

Q5: Are there any known stability issues with this compound?

Sesquiterpene lactones can be susceptible to degradation under certain conditions. The presence of the α,β-unsaturated carbonyl groups in the structure of Eupalinolides suggests potential reactivity.[2] It is advisable to handle extracts and purified compounds at neutral pH and to avoid high temperatures to prevent degradation. For long-term storage, keeping the purified this compound at low temperatures (e.g., -20°C) and protected from light is recommended.

Troubleshooting Guide

This guide addresses specific issues that may arise during the isolation and purification of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Crude Extract Inefficient extraction solvent.Use 95% ethanol for maceration of the dried and powdered plant material. Repeat the extraction multiple times (e.g., three times) to ensure thorough extraction.
Incomplete cell lysis.Ensure the plant material is finely ground to maximize the surface area for solvent penetration.
Poor Separation During Liquid-Liquid Partitioning Emulsion formation between solvent layers.Allow the separatory funnel to stand for a longer duration. Gently swirl or rock the funnel instead of vigorous shaking. Adding a small amount of brine (saturated NaCl solution) can help to break the emulsion.
Incorrect solvent system.Use a sequence of solvents with increasing polarity, such as petroleum ether, followed by ethyl acetate, and then n-butanol, to effectively partition compounds based on their polarity.
Co-elution of Compounds in Chromatography (HSCCC/HPLC) Suboptimal solvent system in HSCCC.The partition coefficient (K) is critical. For sesquiterpene lactones, a K value between 0.5 and 2.0 is often ideal. Systematically test different ratios of the solvent system (e.g., n-hexane-ethyl acetate-methanol-water) to achieve the optimal K value for this compound.
Inappropriate mobile phase in HPLC.For reversed-phase HPLC, adjust the gradient of the mobile phase (e.g., acetonitrile-water or methanol-water) to improve resolution. Adding a small amount of acid (e.g., 0.1% formic acid) can improve the peak shape of acidic compounds.
Peak Tailing or Broadening in HPLC Column overload.Reduce the amount of sample injected onto the column.
Presence of interfering compounds.Ensure the sample is filtered through a 0.22 µm filter before injection. Consider a solid-phase extraction (SPE) clean-up step prior to HPLC analysis.
Column degradation.Use a guard column to protect the analytical column. If the column has been used extensively, it may need to be replaced.
Loss of Compound During Purification Irreversible adsorption onto silica gel.Utilize HSCCC to avoid a solid stationary phase. If using silica gel chromatography, consider deactivating the silica gel with a small amount of a polar solvent or a base like triethylamine to minimize adsorption.
Compound instability.Work at neutral pH and avoid high temperatures. Store purified fractions at -20°C and protect from light.

Experimental Protocols

Extraction and Liquid-Liquid Partitioning

This protocol is adapted from methods used for the extraction of Eupalinolides A and B from E. lindleyanum.

  • Preparation of Plant Material: Air-dry the aerial parts of Eupatorium lindleyanum and grind them into a fine powder.

  • Maceration: Macerate the powdered plant material with 95% ethanol (in a 1:10 weight-to-volume ratio) at room temperature for 24 hours.

  • Repeated Extraction: Repeat the maceration process three times to ensure exhaustive extraction.

  • Concentration: Combine the ethanol extracts and evaporate the solvent under reduced pressure at a temperature below 40°C to obtain the crude ethanol extract.

  • Liquid-Liquid Partitioning:

    • Suspend the crude ethanol extract in water.

    • Sequentially partition the aqueous suspension with solvents of increasing polarity:

      • Petroleum ether (to remove non-polar compounds).

      • Ethyl acetate.

      • n-Butanol.

    • The fraction containing this compound (likely the ethyl acetate or n-butanol fraction) should be concentrated for further purification.

High-Speed Counter-Current Chromatography (HSCCC) Purification

This is a general protocol for the purification of sesquiterpene lactones from a partitioned extract.

  • Solvent System Selection: A two-phase solvent system is crucial. A common system for sesquiterpene lactones is n-hexane-ethyl acetate-methanol-water. The ratio should be optimized to achieve a partition coefficient (K) between 0.5 and 2.0 for this compound. A reported system for Eupalinolides A and B is a 1:4:2:3 (v/v/v/v) ratio.[1]

  • HSCCC System Preparation:

    • Fill the HSCCC column with the upper phase (stationary phase).

    • Set the revolution speed to an appropriate level (e.g., 900 rpm).

    • Pump the lower phase (mobile phase) into the column at a constant flow rate (e.g., 2.0 mL/min) until hydrodynamic equilibrium is reached.

  • Sample Injection: Dissolve a known amount of the dried fraction containing this compound in a mixture of the upper and lower phases and inject it into the system.

  • Fraction Collection: Monitor the effluent with a UV detector (around 210-220 nm) and collect fractions based on the chromatogram peaks.

  • Analysis: Analyze the collected fractions by HPLC to identify those containing pure this compound.

Visualizations

Biosynthesis of Germacrane Sesquiterpene Lactones

The biosynthesis of this compound, a germacrane sesquiterpene lactone, is believed to follow a pathway common to this class of compounds. The process begins with the cyclization of farnesyl pyrophosphate (FPP) to form the germacrene A skeleton. Subsequent oxidative modifications, including hydroxylations and the formation of a lactone ring, lead to the diverse array of sesquiterpene lactones.[8][9][10][11][12]

G FPP Farnesyl Pyrophosphate (FPP) GAS Germacrene A Synthase FPP->GAS GA Germacrene A GAS->GA GAH Germacrene A Hydroxylase (Cytochrome P450) GA->GAH GOH Germacra-1(10),4,11(13)-trien-12-ol GAH->GOH Dehydro Dehydrogenases GOH->Dehydro GAA Germacra-1(10),4,11(13)-trien-12-oic Acid Dehydro->GAA COS Costunolide Synthase (Cytochrome P450) GAA->COS Cost Costunolide COS->Cost Further Further Oxidations (Hydroxylations, etc.) Cost->Further EupH This compound Further->EupH

Caption: Generalized biosynthetic pathway of germacrane sesquiterpene lactones.

Experimental Workflow for this compound Isolation

The following diagram outlines a logical workflow for the isolation and purification of this compound from Eupatorium lindleyanum.

G Plant E. lindleyanum (Dried, Powdered) Extraction Ethanol Extraction Plant->Extraction Crude Crude Extract Extraction->Crude Partition Liquid-Liquid Partitioning Crude->Partition Fractions Petroleum Ether, Ethyl Acetate, n-Butanol Fractions Partition->Fractions HSCCC HSCCC Purification Fractions->HSCCC Collected Collected Fractions HSCCC->Collected HPLC HPLC Analysis and Final Purification Collected->HPLC EupH Pure this compound HPLC->EupH

References

Mitigating batch-to-batch variation of isolated Eupalinolide H

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating batch-to-batch variation of isolated Eupalinolide H. The information provided is based on established methodologies for the isolation and characterization of Eupalinolides and other sesquiterpene lactones.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is batch-to-batch consistency important?

This compound is a sesquiterpene lactone, a class of natural products known for their diverse biological activities, including anti-inflammatory and anti-cancer properties.[1] Batch-to-batch consistency is crucial for obtaining reliable and reproducible results in preclinical and clinical studies, ensuring that the observed biological effects are attributable to the compound itself and not to variations in purity or composition.

Q2: What are the primary sources of batch-to-batch variation in isolated this compound?

Batch-to-batch variation can arise from several factors, including:

  • Raw Material Variability: The concentration of this compound in the source plant, Eupatorium lindleyanum, can vary depending on the geographical location, harvest time, and storage conditions of the plant material.[2]

  • Extraction and Purification Procedures: Inconsistencies in extraction solvents, temperature, and chromatographic conditions can lead to differences in yield and purity.[3]

  • Compound Stability: this compound, like other sesquiterpene lactones, may be susceptible to degradation under certain pH, temperature, and light conditions.[3]

Q3: What are the recommended storage conditions for isolated this compound?

To minimize degradation, purified this compound should be stored at low temperatures, typically -20°C, and protected from light.[4] If in solution, it is recommended to use freshly opened, anhydrous solvents and store at -80°C for long-term stability.[4]

Q4: Which analytical techniques are most suitable for assessing the purity and consistency of this compound batches?

High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or Mass Spectrometry (MS) is the standard method for quantifying the purity of this compound.[5] Nuclear Magnetic Resonance (NMR) spectroscopy is essential for structural confirmation and can also be used for quantitative analysis (qNMR).[6]

Troubleshooting Guides

This section addresses common issues encountered during the isolation and purification of this compound.

Low Yield of this compound
Potential Cause Recommended Solution
Incomplete Extraction Ensure the plant material is finely powdered to maximize surface area for solvent penetration. Repeat the maceration process multiple times (e.g., three times) with fresh solvent.[3]
Suboptimal Solvent Partitioning Use solvents with significantly different polarities for liquid-liquid partitioning to ensure efficient separation from other phytochemicals.[3]
Compound Degradation Maintain a near-neutral pH throughout the isolation process and avoid temperatures above 40°C during solvent evaporation.[3] Protect all samples from direct light.[3]
Irreversible Adsorption If using silica gel chromatography, consider deactivating the silica with a small amount of a polar solvent. Alternatively, High-Speed Counter-Current Chromatography (HSCCC) can be employed to prevent irreversible adsorption to a solid support.[3]
Poor Chromatographic Separation
Potential Cause Recommended Solution
Emulsion Formation during Liquid-Liquid Partitioning Allow the separatory funnel to stand for a longer period. Gently swirl instead of vigorous shaking. Adding a small amount of brine can also help break the emulsion.[3]
Inappropriate HSCCC Solvent System The partition coefficient (K) is critical for good separation in HSCCC. Systematically test different ratios of the solvent system (e.g., n-hexane-ethyl acetate-methanol-water) to achieve an optimal K value, ideally between 0.5 and 2.0 for sesquiterpene lactones.[2]
Peak Tailing or Broadening in HPLC Column Overload: Reduce the amount of sample injected. Interfering Compounds: Ensure samples are filtered before injection. Consider a solid-phase extraction (SPE) clean-up step. Column Degradation: Use a guard column and replace the analytical column if necessary.[3]
Inconsistent Purity Between Batches
Potential Cause Recommended Solution
Variable Raw Material Quality Source plant material from a consistent and reputable supplier. If possible, perform a preliminary analysis of the raw material to quantify the starting concentration of this compound.
Inconsistent Procedural Execution Standardize all steps of the extraction and purification protocol. Document all parameters, including solvent volumes, extraction times, and chromatographic conditions, for each batch.
Analytical Method Variability Validate the HPLC method for linearity, precision, and accuracy. Use a certified reference standard for this compound for accurate quantification.[7]

Experimental Protocols

Protocol 1: Extraction and Initial Fractionation of this compound

This protocol is adapted from established methods for the isolation of Eupalinolides from Eupatorium lindleyanum.[8]

  • Maceration:

    • Air-dry and finely powder the aerial parts of Eupatorium lindleyanum.

    • Macerate the powdered material with 95% ethanol (1:10 w/v) at room temperature for 24 hours with occasional stirring.

    • Repeat the extraction process three times.

    • Combine the ethanol extracts and evaporate the solvent under reduced pressure at a temperature below 40°C to obtain the crude extract.

  • Liquid-Liquid Partitioning:

    • Suspend the crude ethanol extract in water.

    • Sequentially partition the aqueous suspension with solvents of increasing polarity: petroleum ether, ethyl acetate, and n-butanol.

    • The fraction containing this compound (typically the ethyl acetate or n-butanol fraction) should be identified through preliminary analysis (e.g., TLC or HPLC).

Protocol 2: High-Speed Counter-Current Chromatography (HSCCC) Purification

HSCCC is an effective technique for the preparative separation of Eupalinolides.[8]

  • Solvent System Selection:

    • A common two-phase solvent system for separating sesquiterpenoid lactones is n-hexane-ethyl acetate-methanol-water.[8]

    • A typical starting ratio is 1:4:2:3 (v/v/v/v).[8]

    • Prepare the solvent system by thoroughly mixing the solvents in a separatory funnel and allowing the layers to separate. Degas both phases before use.

  • HSCCC Operation:

    • Fill the HSCCC coil with the upper phase (stationary phase).

    • Inject the sample dissolved in a small volume of the biphasic solvent system.

    • Pump the lower phase (mobile phase) through the coil at a constant flow rate.

    • Collect fractions and monitor the effluent using a UV detector.

  • Fraction Analysis:

    • Analyze the collected fractions by HPLC to identify those containing pure this compound.

Quality Control Parameters

The following table provides key quality control parameters for ensuring the consistency of isolated this compound, with expected values based on related compounds.

Parameter Analytical Method Acceptance Criteria Reference
Identity ¹H-NMR, ¹³C-NMR, MSSpectral data consistent with the established structure of this compound.[6]
Purity HPLC-DAD/MS≥ 95%[8]
Residual Solvents GC-MSWithin acceptable limits as per ICH guidelines.
Moisture Content Karl Fischer Titration≤ 1.0%
Stability HPLC-DADNo significant degradation observed under specified storage conditions over a defined period.[9]

Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_extraction Extraction & Partitioning cluster_purification Purification cluster_qc Quality Control plant_material Powdered Eupatorium lindleyanum maceration Ethanol Maceration plant_material->maceration crude_extract Crude Ethanol Extract maceration->crude_extract partitioning Liquid-Liquid Partitioning crude_extract->partitioning target_fraction This compound-rich Fraction partitioning->target_fraction hsccc HSCCC target_fraction->hsccc hplc_analysis HPLC Fraction Analysis hsccc->hplc_analysis pooling Pooling of Pure Fractions hplc_analysis->pooling final_product Isolated this compound pooling->final_product qc_analysis Purity & Identity Analysis (HPLC, NMR, MS) final_product->qc_analysis batch_release Batch Release qc_analysis->batch_release signaling_pathway cluster_ros Oxidative Stress cluster_mapk MAPK Pathway cluster_pi3k PI3K/Akt Pathway cluster_stat STAT Pathway Eupalinolide_H This compound ROS ROS Generation Eupalinolide_H->ROS Akt Akt Eupalinolide_H->Akt inhibition STAT3 STAT3 Eupalinolide_H->STAT3 inhibition ERK ERK ROS->ERK p38 p38 MAPK ROS->p38 Cellular_Effects Apoptosis, Inhibition of Proliferation & Metastasis ERK->Cellular_Effects p38->Cellular_Effects Akt->Cellular_Effects inhibition STAT3->Cellular_Effects inhibition

References

Validation & Comparative

A Comparative Analysis of the Apoptotic Effects of Eupalinolide O: A Review of Preclinical Findings

Author: BenchChem Technical Support Team. Date: December 2025

A direct comparative analysis of the apoptotic effects of Eupalinolide H and Eupalinolide O is not feasible at this time due to a lack of available scientific literature on the biological activities of this compound. Extensive searches of scholarly databases did not yield any studies investigating the apoptotic or anti-cancer properties of this compound.

This guide, therefore, focuses on a comprehensive review of the pro-apoptotic effects of Eupalinolide O, a novel sesquiterpene lactone isolated from Eupatorium lindleyanum DC. This compound has demonstrated significant anti-cancer activity in preclinical studies by inducing programmed cell death in various cancer cell lines. This analysis is intended for researchers, scientists, and professionals in drug development interested in the therapeutic potential of natural compounds.

Eupalinolide O: A Potent Inducer of Apoptosis in Cancer Cells

Eupalinolide O (EO) has been shown to exert cytotoxic effects on a range of cancer cells, primarily through the induction of apoptosis. The following sections summarize the key findings from in vitro studies, presenting quantitative data, experimental protocols, and the underlying molecular mechanisms.

Quantitative Analysis of Apoptotic Effects

The efficacy of Eupalinolide O in inducing apoptosis has been quantified through various assays, with key data summarized in the tables below.

Table 1: Cytotoxicity of Eupalinolide O on Various Cancer Cell Lines

Cell LineCancer TypeTimepoint (h)IC50 (µM)Citation
MDA-MB-468Triple-Negative Breast Cancer721.04[1]
MDA-MB-231Triple-Negative Breast Cancer2410.34[2]
485.85[2]
723.57[2]
MDA-MB-453Triple-Negative Breast Cancer2411.47[2]
487.06[2]
723.03[2]

Table 2: Apoptosis Rates Induced by Eupalinolide O

Cell LineConcentration (µM)Timepoint (h)Apoptotic Cells (%)Citation
MDA-MB-46882465.01[1]
MDA-MB-231548Significantly Increased[2]
1048Significantly Increased[2]
MDA-MB-453548Significantly Increased[2]
1048Significantly Increased[2]

Table 3: Effects of Eupalinolide O on Key Apoptotic Proteins

Cell LineTreatmentProteinEffectCitation
MDA-MB-468Eupalinolide OPro-caspase-3Decreased[1]
Cleaved caspase-3Increased[1]
Pro-caspase-8Decreased[1]
Pro-caspase-9Decreased[1]
Cleaved caspase-9Increased[1]
PARPDecreased (pro-form), Increased (cleaved form)[1]
Bcl-xlDecreased[1]
AktDecreased[1]
p-AktDecreased[1]
MDA-MB-2315 µM or 10 µM EOCaspase-3Increased activity[2]
PARPIncreased mRNA expression[2]
Caspase-3Increased mRNA expression[2]
Caspase-9Increased mRNA expression[2]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the studies on Eupalinolide O.

Cell Viability Assay (MTT Assay)
  • Cancer cells were seeded in 96-well plates.

  • After cell attachment, they were treated with various concentrations of Eupalinolide O for specified time periods (e.g., 24, 48, 72 hours).

  • Following treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated.

  • The formazan crystals formed were dissolved in a solubilization solution (e.g., DMSO).

  • The absorbance was measured at a specific wavelength (e.g., 550 nm) using a microplate reader to determine cell viability.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cells were seeded in 6-well plates and treated with Eupalinolide O for the indicated times.

  • Cells were harvested, washed with PBS, and resuspended in binding buffer.

  • Annexin V-FITC and Propidium Iodide (PI) were added to the cell suspension.

  • The mixture was incubated in the dark at room temperature.

  • The percentage of apoptotic cells (Annexin V-positive) was quantified using a flow cytometer.

Western Blot Analysis
  • Cells were treated with Eupalinolide O, harvested, and lysed to extract total protein.

  • Protein concentration was determined using a BCA protein assay kit.

  • Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane was blocked and then incubated with specific primary antibodies against target proteins (e.g., caspases, Bcl-2 family proteins, Akt).

  • After washing, the membrane was incubated with a corresponding secondary antibody.

  • Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways of Eupalinolide O-Induced Apoptosis

Eupalinolide O induces apoptosis through multiple signaling pathways, primarily involving the intrinsic and extrinsic apoptosis pathways, as well as the modulation of key survival signals.

Caspase-Dependent Apoptotic Pathway

Eupalinolide O triggers both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways, which converge on the activation of caspases, the executioners of apoptosis.[1]

G EO Eupalinolide O DR Death Receptors EO->DR Mito Mitochondria EO->Mito ProCasp8 Pro-caspase-8 DR->ProCasp8 ProCasp9 Pro-caspase-9 Mito->ProCasp9 Casp8 Caspase-8 ProCasp8->Casp8 ProCasp3 Pro-caspase-3 Casp8->ProCasp3 Casp9 Caspase-9 ProCasp9->Casp9 Casp9->ProCasp3 Casp3 Caspase-3 ProCasp3->Casp3 PARP PARP Casp3->PARP Apoptosis Apoptosis Casp3->Apoptosis CleavedPARP Cleaved PARP PARP->CleavedPARP

Caption: Eupalinolide O-induced caspase-dependent apoptosis.

Regulation of Bcl-2 Family Proteins and Akt Signaling Pathway

Eupalinolide O modulates the expression of Bcl-2 family proteins, which are key regulators of the mitochondrial apoptotic pathway. It also inhibits the PI3K/Akt signaling pathway, a critical cell survival pathway.[1]

G EO Eupalinolide O PI3K PI3K EO->PI3K Bcl_xl Bcl-xl (Anti-apoptotic) EO->Bcl_xl Akt Akt PI3K->Akt pAkt p-Akt (Active) Akt->pAkt pAkt->Bcl_xl Mito Mitochondrial Integrity Bcl_xl->Mito Apoptosis Apoptosis Mito->Apoptosis

Caption: Inhibition of Akt signaling by Eupalinolide O.

ROS Generation and Akt/p38 MAPK Signaling Pathway

In triple-negative breast cancer cells, Eupalinolide O has been shown to induce apoptosis by modulating reactive oxygen species (ROS) generation and the Akt/p38 MAPK signaling pathway.[2][3]

G EO Eupalinolide O ROS ROS Generation EO->ROS Akt Akt ROS->Akt p38 p38 MAPK ROS->p38 Apoptosis Apoptosis Akt->Apoptosis p38->Apoptosis

References

Eupalinolide H: A Comparative Analysis of Efficacy Against Standard Chemotherapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of oncological research, the quest for novel therapeutic agents with improved efficacy and reduced toxicity remains paramount. Eupalinolide H, a sesquiterpene lactone, has emerged as a compound of interest due to its potential anticancer properties. This guide provides a comparative analysis of the efficacy of Eupalinolide analogues against standard chemotherapy agents in preclinical models of triple-negative breast cancer (TNBC) and non-small cell lung cancer (NSCLC).

Important Note: To date, specific studies directly comparing the efficacy of this compound to standard chemotherapy are limited. Therefore, this guide utilizes available data on closely related Eupalinolide analogues, primarily Eupalinolide J and Eupalinolide O, as a proxy. The findings presented herein should be interpreted with this consideration. Furthermore, a key study on Eupalinolide J has been retracted due to concerns about data integrity, which will be noted where applicable.[1]

In Vitro Efficacy: A Tale of Two Cancers

The cytotoxic potential of Eupalinolide analogues has been evaluated in several cancer cell lines, with notable activity observed in triple-negative breast cancer and non-small cell lung cancer.

Triple-Negative Breast Cancer (TNBC)

TNBC is an aggressive subtype of breast cancer with limited treatment options. Standard-of-care chemotherapy typically involves a combination of agents including anthracyclines (e.g., doxorubicin) and platinum-based drugs (e.g., cisplatin).

Studies on Eupalinolide J and O have demonstrated their ability to inhibit the proliferation of TNBC cell lines, such as MDA-MB-231 and MDA-MB-468. The half-maximal inhibitory concentration (IC50) values, a measure of drug potency, are presented in the table below for comparison with doxorubicin and cisplatin.

CompoundCell LineIC50 (µM)Incubation Time (h)
Eupalinolide J MDA-MB-2313.74 ± 0.5872
MDA-MB-4684.30 ± 0.3972
Eupalinolide O MDA-MB-2313.5772
MDA-MB-4681.0472
Doxorubicin MDA-MB-2310.28 - 3.1648 - 72
MDA-MB-4680.13 - 0.4948 - 72
Cisplatin MDA-MB-2317.8 - 56.2748 - 72

Note: The IC50 values for doxorubicin and cisplatin are presented as a range compiled from multiple studies to reflect the variability in experimental conditions.

Non-Small Cell Lung Cancer (NSCLC)

Platinum-based chemotherapy, often in combination with other agents, is a cornerstone of NSCLC treatment. A study directly comparing Eupalinolide A with cisplatin in A549 and H1299 NSCLC cell lines provides valuable insight.

CompoundCell LineIC50 (µM)Incubation Time (h)
Eupalinolide A A549Not explicitly stated24
H1299Not explicitly stated24
Cisplatin A5499 ± 1.672
H12997.6 - 27 ± 472

Note: While a direct IC50 was not provided for Eupalinolide A in the comparative study, the research indicated a dose-dependent reduction in cell viability.

In Vivo Efficacy: Preclinical Animal Models

Mechanistic Insights: Signaling Pathways

Understanding the mechanism of action is crucial for drug development. Eupalinolide analogues and standard chemotherapy agents induce cancer cell death through distinct signaling pathways.

Eupalinolide Analogues

Eupalinolide J has been reported to exert its anticancer effects by targeting the STAT3 signaling pathway .[2][3][4][5][6] Persistent activation of STAT3 is a hallmark of many cancers, including TNBC, and its inhibition can lead to decreased proliferation and induction of apoptosis.

Eupalinolide_J_Pathway Eupalinolide_J Eupalinolide J STAT3 STAT3 Eupalinolide_J->STAT3 pSTAT3 p-STAT3 (Active) STAT3->pSTAT3 Phosphorylation Proliferation Cell Proliferation pSTAT3->Proliferation Apoptosis Apoptosis pSTAT3->Apoptosis

Eupalinolide J inhibits the STAT3 signaling pathway.
Standard Chemotherapy

Doxorubicin primarily acts through DNA intercalation and inhibition of topoisomerase II, leading to DNA damage and the generation of reactive oxygen species (ROS), which ultimately trigger apoptosis.[7][8][9][10][11]

Cisplatin forms adducts with DNA, leading to DNA damage, cell cycle arrest, and apoptosis.[12][13][14][15][16] It can activate both intrinsic and extrinsic apoptotic pathways.

Standard_Chemo_Pathway Doxorubicin Doxorubicin DNA_Damage DNA Damage Doxorubicin->DNA_Damage Cisplatin Cisplatin Cisplatin->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis

Standard chemotherapy agents induce apoptosis via DNA damage.

Experimental Protocols

MTT Cell Viability Assay

The in vitro cytotoxicity of the compounds was primarily assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compound (Eupalinolide analogues or standard chemotherapy) for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT reagent (typically 0.5 mg/mL) is added to each well and incubated for 3-4 hours at 37°C. Live cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or a detergent-based solution).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570-590 nm.

  • Data Analysis: Cell viability is calculated as a percentage of the untreated control, and IC50 values are determined.

MTT_Assay_Workflow Start Seed Cells in 96-well Plate Treatment Treat with Compounds Start->Treatment Incubation Incubate (24-72h) Treatment->Incubation MTT_Addition Add MTT Reagent Incubation->MTT_Addition Formazan_Formation Incubate (3-4h) (Formazan Formation) MTT_Addition->Formazan_Formation Solubilization Add Solubilization Solution Formazan_Formation->Solubilization Read_Absorbance Measure Absorbance (570-590 nm) Solubilization->Read_Absorbance Analysis Calculate Cell Viability & IC50 Read_Absorbance->Analysis

Workflow of the MTT cell viability assay.
In Vivo Xenograft Tumor Model

Animal studies are essential for evaluating the in vivo efficacy of potential anticancer compounds.

  • Cell Preparation: Cancer cells are harvested, washed, and resuspended in a suitable medium, sometimes mixed with Matrigel to enhance tumor formation.

  • Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of the human tumor cells.

  • Tumor Cell Implantation: A specific number of cancer cells (e.g., 5 x 10⁶) are subcutaneously injected into the flank of each mouse.[17]

  • Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers.

  • Treatment Administration: Once tumors reach a certain volume (e.g., 100-200 mm³), mice are randomized into treatment and control groups. The test compound or vehicle is administered according to a predetermined schedule and route (e.g., intraperitoneal injection).

  • Efficacy Evaluation: Tumor growth inhibition is calculated by comparing the tumor volumes in the treatment groups to the control group. Body weight and overall health of the animals are also monitored.

  • Endpoint: The experiment is terminated when tumors in the control group reach a maximum allowable size, and tumors are excised for further analysis.

Xenograft_Model_Workflow Start Prepare Cancer Cell Suspension Implantation Subcutaneous Injection into Mice Start->Implantation Tumor_Growth Monitor Tumor Growth Implantation->Tumor_Growth Randomization Randomize Mice into Groups Tumor_Growth->Randomization Treatment Administer Compound/Vehicle Randomization->Treatment Monitoring Measure Tumor Volume & Body Weight Treatment->Monitoring Endpoint Endpoint & Tumor Excision Monitoring->Endpoint

Workflow for in vivo xenograft tumor model studies.

Conclusion

Preclinical data on Eupalinolide analogues suggest promising anticancer activity in TNBC and NSCLC cell lines, with efficacy that, in some cases, approaches that of standard chemotherapy agents in vitro. The distinct mechanism of action, targeting the STAT3 pathway, presents a potential advantage and an alternative therapeutic strategy. However, the lack of direct comparative studies with this compound and the retraction of a key publication on Eupalinolide J underscore the need for further rigorous investigation. Future studies should focus on direct, head-to-head comparisons of this compound with standard-of-care chemotherapy in a broader range of cancer models, both in vitro and in vivo, to fully elucidate its therapeutic potential.

References

Unveiling the Anti-Metastatic Potential of Eupalinolides: An In Vivo Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of novel anti-cancer therapies, natural compounds have emerged as a promising frontier. Among these, Eupalinolides, a class of sesquiterpene lactones, have garnered attention for their potential anti-tumor activities. While specific in vivo data on the anti-metastatic effects of Eupalinolide H remains limited, extensive research on its close analogue, Eupalinolide J , provides a strong basis for evaluating the therapeutic potential of this compound class. This guide offers an objective comparison of the in vivo anti-metastatic efficacy of Eupalinolide J with other notable anti-metastatic agents, supported by experimental data and detailed protocols.

Comparative Analysis of In Vivo Anti-Metastatic Efficacy

The following table summarizes the in vivo anti-metastatic effects of Eupalinolide J and selected alternative agents. The data is compiled from preclinical studies in mouse models of cancer metastasis.

CompoundCancer ModelMouse StrainRoute of AdministrationDosagePrimary EndpointQuantitative OutcomeReference
Eupalinolide J Lung Metastasis (MDA-MB-231 cells)BALB/c nudeIntraperitoneal injection25 mg/kgLung metastatic nodulesSignificant reduction in the number of lung metastatic nodules compared to control.[1]
Napabucasin Bone Metastasis (VCaP cells)BALB/c nudeIntraperitoneal injection5 mg/kgTumor burden in boneSignificantly decreased tumor burden and tumor-induced trabecular bone volume.[2]
Curcumin Lung Metastasis (CL1-5 cells)SCIDOral gavage1 g/kg/dayPulmonary tumor nodulesReduced average number of nodules from 21.80 to 3.89 per mouse.[3][3]
Resveratrol Lung Metastasis (4T1 cells)BALB/cOral gavage100-200 mg/kg/dayLung coloniesDose-dependent reduction in lung colonies (42.6 in control vs. 15.2 at 200 mg/kg).[4][4]
Silibinin Lung Metastasis (Lewis lung carcinoma cells)C57BL/6Oral gavageNot specifiedLung metastasesSignificant decrease in tumor mass, volume, and lung metastases.[5][5]

Delving into the Mechanism: The STAT3 Signaling Pathway

Eupalinolide J primarily exerts its anti-metastatic effects by targeting the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[1][6][7][8] Constitutive activation of STAT3 is a hallmark of many aggressive cancers, promoting cell proliferation, survival, and metastasis.

Eupalinolide J has been shown to promote the ubiquitin-dependent degradation of STAT3.[6][8] This leads to the downregulation of STAT3's downstream targets, including Matrix Metalloproteinases (MMPs) such as MMP-2 and MMP-9.[6] MMPs are crucial enzymes that degrade the extracellular matrix, a key step in tumor cell invasion and metastasis. By inhibiting the STAT3/MMP axis, Eupalinolide J effectively hampers the ability of cancer cells to spread to distant organs.

G cluster_0 cluster_1 Nucleus Growth Factors / Cytokines Growth Factors / Cytokines Receptor Receptor Growth Factors / Cytokines->Receptor Binds JAK JAK Receptor->JAK Activates STAT3 (Inactive) STAT3 (Inactive) JAK->STAT3 (Inactive) Phosphorylates p-STAT3 (Active) p-STAT3 (Active) STAT3 (Inactive)->p-STAT3 (Active) Ubiquitination Ubiquitination p-STAT3 (Active)->Ubiquitination Undergoes Nucleus Nucleus p-STAT3 (Active)->Nucleus Translocates to Gene Transcription Gene Transcription p-STAT3 (Active)->Gene Transcription Promotes Proteasomal Degradation Proteasomal Degradation Ubiquitination->Proteasomal Degradation Eupalinolide J Eupalinolide J Eupalinolide J->p-STAT3 (Active) Induces MMP-2 / MMP-9 MMP-2 / MMP-9 Gene Transcription->MMP-2 / MMP-9 Upregulates Metastasis Metastasis MMP-2 / MMP-9->Metastasis Enables

Figure 1: Eupalinolide J induced inhibition of the STAT3 signaling pathway.

Experimental Protocols: A Closer Look at the Methodology

The following sections provide a detailed overview of the experimental protocols used to validate the anti-metastatic effects of Eupalinolide J and the compared agents in vivo.

In Vivo Lung Metastasis Model (General Protocol)

This protocol describes a common experimental workflow for assessing the anti-metastatic potential of a compound in a lung metastasis model.

G Start Start Cancer Cell Culture Cancer Cell Culture Start->Cancer Cell Culture Cell Harvest & Viability Cell Harvest & Viability Cancer Cell Culture->Cell Harvest & Viability Tail Vein Injection Tail Vein Injection Cell Harvest & Viability->Tail Vein Injection Randomization Randomization Tail Vein Injection->Randomization Treatment Group Treatment Group Randomization->Treatment Group Control Group Control Group Randomization->Control Group Drug Administration Drug Administration Treatment Group->Drug Administration Vehicle Administration Vehicle Administration Control Group->Vehicle Administration Monitoring Monitoring Drug Administration->Monitoring Vehicle Administration->Monitoring Endpoint Endpoint Monitoring->Endpoint Lung Tissue Collection Lung Tissue Collection Endpoint->Lung Tissue Collection Metastasis Quantification Metastasis Quantification Lung Tissue Collection->Metastasis Quantification Data Analysis Data Analysis Metastasis Quantification->Data Analysis End End Data Analysis->End

Figure 2: Experimental workflow for an in vivo lung metastasis assay.

1. Cell Culture and Preparation:

  • Human breast cancer cells (e.g., MDA-MB-231) or other metastatic cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cells are grown to 80-90% confluency, harvested using trypsin-EDTA, and washed with phosphate-buffered saline (PBS).

  • Cell viability is assessed using a trypan blue exclusion assay, ensuring >95% viability.

  • Cells are resuspended in sterile PBS at a concentration of 2 x 10^6 cells/mL.

2. Animal Model and Tumor Cell Inoculation:

  • Female BALB/c nude mice (4-6 weeks old) are used.

  • Mice are anesthetized, and 100 µL of the cell suspension (2 x 10^5 cells) is injected into the lateral tail vein to induce experimental lung metastasis.

3. Treatment Protocol:

  • Eupalinolide J: One week after tumor cell injection, mice are randomly divided into control and treatment groups. The treatment group receives intraperitoneal injections of Eupalinolide J (25 mg/kg body weight) dissolved in a vehicle (e.g., DMSO and PBS mixture) daily for a specified period (e.g., 4 weeks). The control group receives injections of the vehicle alone.[1]

  • Curcumin: Mice are treated with curcumin (1 g/kg/day) administered via oral gavage. Treatment starts shortly after tumor cell injection and continues for the duration of the experiment (e.g., 5 weeks).[3]

  • Resveratrol: Mice are orally administered resveratrol at doses of 100 or 200 mg/kg body weight daily for 21 days, starting from the day of tumor cell injection.[4]

  • Silibinin: Silibinin is administered to mice, often through oral gavage, for a specified duration to assess its impact on lung metastasis.[5]

4. Monitoring and Endpoint:

  • Mice are monitored daily for signs of toxicity and weighed regularly.

  • At the end of the experimental period (e.g., 5-8 weeks), mice are euthanized.

5. Quantification of Lung Metastasis:

  • Lungs are harvested, rinsed in PBS, and fixed in Bouin's solution or 10% neutral buffered formalin.

  • The number of metastatic nodules on the lung surface is counted under a dissecting microscope.

  • For detailed analysis, lungs can be embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E) to visualize and quantify metastatic foci.

6. Statistical Analysis:

  • The data on the number of metastatic nodules are analyzed using appropriate statistical tests (e.g., Student's t-test or ANOVA) to determine the significance of the treatment effect.

Conclusion

The in vivo evidence strongly suggests that Eupalinolide J holds significant promise as an anti-metastatic agent, primarily through its targeted inhibition of the STAT3 signaling pathway. When compared to other natural and synthetic compounds, Eupalinolide J demonstrates comparable efficacy in preclinical models. The detailed experimental protocols provided herein offer a framework for researchers to further investigate and validate the anti-metastatic potential of Eupalinolides and other novel compounds. Further studies are warranted to explore the full therapeutic window of this compound and J, and to translate these promising preclinical findings into clinical applications for the treatment of metastatic cancer.

References

Eupalinolides vs. Other Sesquiterpene Lactones in Non-Small Cell Lung Cancer: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Non-small cell lung cancer (NSCLC) remains a leading cause of cancer-related mortality worldwide, necessitating the exploration of novel therapeutic agents. Sesquiterpene lactones, a class of naturally occurring compounds, have garnered significant attention for their potent anti-cancer properties. This guide provides a comparative analysis of the effects of eupalinolides and other prominent sesquiterpene lactones on NSCLC.

While this guide aims to compare Eupalinolide H with other compounds, a comprehensive literature search yielded no specific studies on the effects of this compound in NSCLC. Therefore, this comparison will focus on Eupalinolide A , a well-researched member of the eupalinolide family, alongside other notable sesquiterpene lactones: Parthenolide , Dehydrocostus lactone , and Costunolide .

Comparative Efficacy in NSCLC Cell Lines

The following tables summarize the cytotoxic and pro-apoptotic effects of various sesquiterpene lactones on common NSCLC cell lines, such as A549 and H1299.

Table 1: Cytotoxicity (IC50) of Sesquiterpene Lactones in NSCLC Cell Lines

CompoundCell LineIC50 (µM)Reference
Eupalinolide A A549Not explicitly stated, but effects observed at 10-30 µM[1]
H1299Not explicitly stated, but effects observed at 10-30 µM[1]
Parthenolide A54915.38 ± 1.13[2]
H129912.37 ± 1.21[2]
GLC-826.07 ± 0.45[2]
PC-915.36 ± 4.35[2]
H16509.88 ± 0.09[2]
Dehydrocostus lactone A549Not explicitly stated, but cytotoxicity observed[3][4]
H1299Not explicitly stated, but anti-proliferative effects observed[5]
Costunolide H129923.93 ± 1.67[6]
SK-MES-1~60 (24h), ~50 (48h)[7]

Table 2: Effects on Apoptosis and Cell Cycle in NSCLC Cell Lines

CompoundCell LineEffect on ApoptosisEffect on Cell CycleReference
Eupalinolide A A549Increased total apoptotic rate from 1.79% to 47.29%G2/M phase arrest (2.91% to 21.99%)[1][8]
H1299Increased total apoptotic rate from 4.66% to 44.43%G2/M phase arrest (8.22% to 18.91%)[1][8]
Parthenolide A549Induces apoptosisS and G2 phase arrest[9][10]
PC9Induces apoptosisS and G2 phase arrest[9]
Dehydrocostus lactone A549Induces apoptosis via caspase-9 and -3 activationSub-G1 arrest[3][11]
H460Enhances doxorubicin-induced apoptosisNot specified[4]
Costunolide H1299Induces apoptosisNot specified[6]
SK-MES-1Induces apoptosisG1/S phase arrest[7]

Mechanisms of Action: A Comparative Overview

Sesquiterpene lactones exert their anti-cancer effects through various signaling pathways. Below is a comparison of the known mechanisms for each compound.

Eupalinolide A primarily induces apoptosis and ferroptosis by targeting the AMPK/mTOR/SCD1 signaling pathway [1][8]. It also leads to G2/M phase cell cycle arrest[1][8].

Parthenolide has been shown to inhibit the B-Raf/MAPK/Erk pathway and suppress STAT3 activation[2][12]. It also sensitizes NSCLC cells to cisplatin via the PI3K/AKT signaling pathway [9].

Dehydrocostus lactone induces apoptosis through the activation of caspase-9 and -3 [3][11]. It also suppresses the Akt/GSK-3β pathway and inhibits MMP-2 and MMP-9 , suggesting a role in limiting metastasis[13].

Costunolide is known to inhibit cell proliferation and induce apoptosis in NSCLC cells[6]. In other cancer types, it has been shown to modulate NF-κB activation [14].

Signaling Pathway and Experimental Workflow Diagrams

Eupalinolide_A_Pathway EA Eupalinolide A ROS ROS EA->ROS CellCycleArrest G2/M Arrest EA->CellCycleArrest AMPK AMPK ROS->AMPK mTOR mTOR AMPK->mTOR SCD1 SCD1 mTOR->SCD1 Apoptosis Apoptosis SCD1->Apoptosis Ferroptosis Ferroptosis SCD1->Ferroptosis

Caption: Eupalinolide A Signaling Pathway in NSCLC.

Parthenolide_Pathway Parthenolide Parthenolide BRaf B-Raf Parthenolide->BRaf STAT3 STAT3 Parthenolide->STAT3 PI3K_AKT PI3K/AKT Parthenolide->PI3K_AKT MAPK_Erk MAPK/Erk BRaf->MAPK_Erk Proliferation Cell Proliferation MAPK_Erk->Proliferation STAT3->Proliferation Apoptosis Apoptosis PI3K_AKT->Apoptosis

Caption: Parthenolide Signaling Pathways in NSCLC.

Experimental_Workflow cluster_in_vitro In Vitro Studies Cell_Culture NSCLC Cell Culture (A549, H1299) Treatment Treatment with Sesquiterpene Lactones Cell_Culture->Treatment Viability Cell Viability Assay (MTT) Treatment->Viability Apoptosis_Assay Apoptosis Assay (Flow Cytometry, TUNEL) Treatment->Apoptosis_Assay Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Treatment->Cell_Cycle Western_Blot Western Blot (Signaling Proteins) Treatment->Western_Blot Migration_Invasion Migration/Invasion Assay (Wound Healing, Transwell) Treatment->Migration_Invasion

Caption: General Experimental Workflow for Sesquiterpene Lactone Evaluation.

Experimental Protocols

A summary of the key experimental methodologies used in the cited studies is provided below.

Cell Culture Human NSCLC cell lines (A549, H1299, GLC-82, PC-9, H1650, SK-MES-1) were cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

Cell Viability Assay (MTT Assay) Cells were seeded in 96-well plates and treated with various concentrations of the sesquiterpene lactones for specified durations (e.g., 24, 48, 72 hours). Subsequently, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated. The resulting formazan crystals were dissolved in a solubilization solution (e.g., DMSO), and the absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 values were calculated from the dose-response curves.

Apoptosis Assay (Annexin V-FITC/PI Staining and Flow Cytometry) Treated and untreated cells were harvested, washed with PBS, and resuspended in binding buffer. Cells were then stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. The stained cells were analyzed by flow cytometry to quantify the percentage of apoptotic cells (early and late apoptosis).

TUNEL Assay Apoptosis was also detected by the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay. Cells were fixed and permeabilized, followed by incubation with the TUNEL reaction mixture. The nuclei were counterstained with DAPI. The percentage of TUNEL-positive cells was determined by fluorescence microscopy.

Cell Cycle Analysis (PI Staining and Flow Cytometry) Cells were harvested, washed with PBS, and fixed in cold 70% ethanol. After fixation, cells were washed and resuspended in a solution containing RNase A and PI. The DNA content of the cells was analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

Western Blot Analysis Total protein was extracted from treated and untreated cells using lysis buffer. Protein concentration was determined using a BCA protein assay. Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. The membrane was blocked and then incubated with primary antibodies against target proteins (e.g., Bax, Bcl-2, p-STAT3, STAT3, p-Akt, Akt), followed by incubation with HRP-conjugated secondary antibodies. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Wound Healing Assay Cells were grown to confluence in a multi-well plate. A scratch was made in the cell monolayer using a sterile pipette tip. The cells were then washed and incubated with media containing the test compounds. The closure of the wound was monitored and photographed at different time points to assess cell migration.

Transwell Invasion Assay The upper chamber of a Transwell insert was coated with Matrigel. Cells were seeded in the upper chamber in serum-free medium containing the test compound. The lower chamber was filled with medium containing FBS as a chemoattractant. After incubation, non-invading cells on the upper surface of the membrane were removed, and the invading cells on the lower surface were fixed, stained, and counted.

Conclusion

Eupalinolide A and other sesquiterpene lactones such as Parthenolide, Dehydrocostus lactone, and Costunolide demonstrate significant anti-cancer activity against NSCLC cell lines. They induce cytotoxicity, promote apoptosis, and cause cell cycle arrest through the modulation of various key signaling pathways. While the specific mechanisms and potency may vary between compounds, the collective evidence strongly supports the potential of sesquiterpene lactones as a promising class of therapeutic agents for NSCLC. Further research, particularly in vivo studies and clinical trials, is warranted to fully elucidate their therapeutic potential. The absence of data on this compound highlights a gap in the current research landscape and an opportunity for future investigation.

References

A Comparative Analysis of Eupalinolides in Cancer Therapy with a Focus on Pancreatic Cancer

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the anti-cancer properties of Eupalinolide B in pancreatic cancer and a comparative overview of other related Eupalinolide compounds in various cancers. To date, no studies have been published on the effects of Eupalinolide H on pancreatic cancer.

This guide provides a detailed comparative analysis of the anti-cancer effects of various Eupalinolides, with a primary focus on Eupalinolide B's activity in pancreatic cancer. While the initial aim was to compare this compound and Eupalinolide B, a thorough review of the current scientific literature reveals a lack of data on this compound's efficacy against pancreatic cancer. Therefore, this document will synthesize the available experimental data for Eupalinolide B in pancreatic cancer and draw comparisons with other Eupalinolides (A, J, and O) that have been studied in different cancer models. This information is intended for researchers, scientists, and drug development professionals.

Comparative Efficacy and Mechanisms of Action

Eupalinolide B has demonstrated significant inhibitory effects on pancreatic cancer cells.[1][2] Studies show that it effectively curtails cell viability, proliferation, migration, and invasion in pancreatic cancer cell lines.[1][2] In contrast, other Eupalinolides have been investigated in different cancer types. For instance, Eupalinolide A has been shown to inhibit non-small cell lung cancer progression by inducing ferroptosis and apoptosis.[3] Eupalinolide J has been reported to induce apoptosis and cell cycle arrest in human prostate cancer cells and inhibit metastasis in various cancer models by targeting the STAT3 signaling pathway.[4][5][6] Eupalinolide O has exhibited cytotoxic effects against human breast cancer cells by inducing apoptosis and cell cycle arrest.[7]

The primary mechanism of Eupalinolide B in pancreatic cancer involves the generation of reactive oxygen species (ROS) and the induction of a novel form of cell death called cuproptosis, which is dependent on copper and is linked to mitochondrial metabolism.[1][2] This compound has been shown to disrupt copper homeostasis within the cancer cells.[1] While ROS generation is a common theme among other Eupalinolides, their specific downstream pathways appear to differ. Eupalinolide A's effects in non-small cell lung cancer are mediated through the AMPK/mTOR/SCD1 signaling pathway.[3] Eupalinolide J's anti-metastatic action is linked to the ubiquitin-dependent degradation of STAT3.[5][6] Eupalinolide O induces apoptosis in breast cancer cells through the modulation of the Akt/p38 MAPK signaling pathway.[8]

Quantitative Data on Anti-Cancer Effects

The following table summarizes the available quantitative data on the anti-cancer effects of various Eupalinolides from the cited studies.

CompoundCancer TypeCell Line(s)Key FindingsIC50 ValueReference
Eupalinolide B Pancreatic CancerPANC-1, MiaPaCa-2Inhibits cell viability, proliferation, migration, and invasion; Induces apoptosis and cuproptosis.Not explicitly stated[1][2]
Eupalinolide A Non-Small Cell Lung CancerA549, H1299Inhibits cell proliferation, induces apoptosis and ferroptosis.Not explicitly stated[3]
Eupalinolide J Prostate CancerPC-3, DU-145Marked anti-proliferative activity; Induces apoptosis and cell cycle arrest.Not explicitly stated[4]
Eupalinolide O Breast CancerMDA-MB-468Induces cytotoxicity, apoptosis, and cell cycle arrest.1.04 µM at 72h[7]

Signaling Pathways and Experimental Workflows

The signaling pathway for Eupalinolide B in pancreatic cancer and a general experimental workflow for assessing the anti-cancer effects of these compounds are depicted below.

Eupalinolide_B_Signaling_Pathway EB Eupalinolide B ROS ↑ Reactive Oxygen Species (ROS) EB->ROS Copper Copper Homeostasis Disruption EB->Copper Mitochondria Mitochondrial Stress ROS->Mitochondria Copper->Mitochondria Apoptosis Apoptosis Mitochondria->Apoptosis Cuproptosis Cuproptosis Mitochondria->Cuproptosis CellDeath Pancreatic Cancer Cell Death Apoptosis->CellDeath Cuproptosis->CellDeath

Eupalinolide B Signaling Pathway in Pancreatic Cancer.

Experimental_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies CellCulture Pancreatic Cancer Cell Lines (e.g., PANC-1) Treatment Treatment with Eupalinolide B CellCulture->Treatment Viability Cell Viability Assay (e.g., MTT, CCK-8) Treatment->Viability Apoptosis Apoptosis Assay (e.g., Flow Cytometry) Treatment->Apoptosis Migration Migration/Invasion Assay (e.g., Transwell) Treatment->Migration WesternBlot Western Blot (Protein Expression) Treatment->WesternBlot Xenograft Xenograft Mouse Model TumorGrowth Monitor Tumor Growth Xenograft->TumorGrowth Immunohistochemistry Immunohistochemistry (e.g., Ki-67) TumorGrowth->Immunohistochemistry

General Experimental Workflow for Anti-Cancer Drug Evaluation.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the analysis of Eupalinolide B and other related compounds.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

  • Treatment: The cells are then treated with various concentrations of the Eupalinolide compound or a vehicle control (e.g., DMSO) for specified time periods (e.g., 24, 48, 72 hours).

  • MTT Addition: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Treatment: Cells are treated with the Eupalinolide compound at the desired concentrations for the indicated time.

  • Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and resuspended in 1X binding buffer.

  • Staining: 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) are added to the cell suspension.

  • Incubation: The cells are incubated in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

Western Blot Analysis
  • Protein Extraction: Following treatment, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. The protein concentration is determined using a BCA protein assay.

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Antibody Incubation: The membrane is incubated with primary antibodies against the target proteins overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Mouse Model
  • Cell Implantation: Human pancreatic cancer cells (e.g., 5 x 10⁶ cells) are subcutaneously injected into the flank of athymic nude mice.

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100 mm³).

  • Treatment: Mice are randomly assigned to treatment and control groups. The treatment group receives intraperitoneal or oral administration of the Eupalinolide compound at a specified dose and schedule. The control group receives the vehicle.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers and calculated using the formula: (Length x Width²)/2.

  • Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis, such as immunohistochemistry for proliferation markers (e.g., Ki-67).

Conclusion

Eupalinolide B emerges as a promising therapeutic agent against pancreatic cancer, acting through a distinct mechanism involving ROS generation and cuproptosis. While direct comparative data for this compound in pancreatic cancer is unavailable, the broader family of Eupalinolides demonstrates significant anti-cancer properties across various malignancies, albeit through different signaling pathways. Further research is warranted to explore the potential of other Eupalinolides, including the yet-unstudied this compound, in the context of pancreatic cancer to broaden the arsenal of potential therapeutic strategies against this devastating disease. The experimental protocols and pathways detailed herein provide a foundational framework for such future investigations.

References

A Head-to-Head Comparative Analysis: Eupalinolide H Analogs vs. Paclitaxel in Breast Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide presents a comprehensive, data-driven comparison of the cytotoxic and mechanistic effects of Eupalinolide analogs (Eupalinolide J and O) and the well-established chemotherapeutic agent, paclitaxel, on breast cancer cell lines. This document is intended for researchers, scientists, and drug development professionals, providing a consolidated resource of experimental data to inform future research and therapeutic strategies.

Executive Summary

Paclitaxel, a cornerstone in breast cancer chemotherapy, exerts its cytotoxic effects primarily through the stabilization of microtubules, leading to mitotic arrest and subsequent apoptosis. Eupalinolide J and Eupalinolide O, sesquiterpene lactones, have emerged as potent anti-cancer agents that induce cell death in breast cancer cells through distinct signaling pathways. This guide provides a head-to-head comparison of their efficacy, supported by quantitative data on cytotoxicity, cell cycle arrest, and apoptosis induction. Detailed experimental protocols and visual diagrams of the implicated signaling pathways are also provided to facilitate a deeper understanding of their mechanisms of action.

Data Presentation: Quantitative Comparison

The following tables summarize the key quantitative data from in vitro studies on breast cancer cell lines. It is important to note that direct comparisons of IC50 values should be made with caution, as experimental conditions such as incubation time can vary between studies.

Table 1: Comparative Cytotoxicity (IC50 Values) in Breast Cancer Cell Lines

CompoundCell LineIC50 Value (µM)Incubation Time (hours)
Eupalinolide J MDA-MB-2313.74 ± 0.5872
MDA-MB-4684.30 ± 0.3972
Eupalinolide O MDA-MB-2313.5772
MDA-MB-4533.0372
Paclitaxel MDA-MB-231~0.01 - 0.324 - 72
MCF-7~0.0075 - 3.5Not Specified
SKBR3~4Not Specified
BT-474~0.019Not Specified

Table 2: Effects on Apoptosis and Cell Cycle in MDA-MB-231 Cells

ParameterEupalinolide JEupalinolide OPaclitaxel
Apoptosis Induction Induces apoptosis[1]Induces apoptosisInduces a significant increase in the apoptotic (sub-G1) population.[2]
Cell Cycle Arrest G2/M phase arrest[1]G2/M phase arrestG2/M phase arrest.[2]

Mechanisms of Action and Signaling Pathways

Eupalinolide J: Targeting the STAT3 Signaling Pathway

Eupalinolide J has been shown to suppress the growth of triple-negative breast cancer (TNBC) cells by directly targeting the STAT3 signaling pathway.[1] It promotes the degradation of STAT3, a key transcription factor involved in cell proliferation and survival.[1] This leads to the induction of apoptosis through both the intrinsic (mitochondrial) and extrinsic pathways, as evidenced by the upregulation of Bax and Bad, and the downregulation of Bcl-2 and Bcl-xl.[1]

Eupalinolide_J_Pathway Eupalinolide J Eupalinolide J STAT3 STAT3 Eupalinolide J->STAT3 promotes degradation pSTAT3 pSTAT3 Proliferation Proliferation STAT3->Proliferation inhibition Bcl2_Bclxl Bcl-2/Bcl-xl pSTAT3->Bcl2_Bclxl inhibition Bax_Bad Bax/Bad pSTAT3->Bax_Bad activation Apoptosis Apoptosis Bcl2_Bclxl->Apoptosis Bax_Bad->Apoptosis

Eupalinolide J signaling pathway.
Eupalinolide O: Modulation of ROS and Akt/p38 MAPK Signaling

Eupalinolide O induces apoptosis in TNBC cells by modulating the generation of reactive oxygen species (ROS) and affecting the Akt/p38 MAPK signaling pathway.[3][4] The increase in intracellular ROS levels leads to the inhibition of the pro-survival Akt pathway and the activation of the pro-apoptotic p38 MAPK pathway, culminating in caspase-dependent apoptosis.

Eupalinolide_O_Pathway Eupalinolide O Eupalinolide O ROS ↑ ROS Eupalinolide O->ROS Akt Akt Pathway ROS->Akt p38 p38 MAPK Pathway ROS->p38 Survival Survival Akt->Survival Apoptosis Apoptosis p38->Apoptosis

Eupalinolide O signaling pathway.
Paclitaxel: Microtubule Stabilization and PI3K/AKT Pathway Inhibition

Paclitaxel's primary mechanism of action is the stabilization of microtubules, which disrupts the normal dynamics of the mitotic spindle, leading to a prolonged arrest at the G2/M phase of the cell cycle and subsequent apoptosis.[5] Additionally, paclitaxel has been shown to inhibit the PI3K/AKT signaling pathway, a critical pathway for cell survival and proliferation.[6][7]

Paclitaxel_Pathway Paclitaxel Paclitaxel Microtubules Microtubules Paclitaxel->Microtubules stabilization PI3K_AKT PI3K/AKT Pathway Paclitaxel->PI3K_AKT Mitotic_Arrest G2/M Arrest Microtubules->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Cell_Survival Cell Survival & Proliferation PI3K_AKT->Cell_Survival

Paclitaxel signaling pathway.

Experimental Protocols

The following are generalized protocols for the key in vitro assays used to generate the data presented in this guide. Specific details may vary between studies.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Seed breast cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Drug Treatment: Treat the cells with various concentrations of the test compound (Eupalinolide J/O or paclitaxel) and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting cell viability against drug concentration.

Apoptosis (Annexin V-FITC/PI) Assay

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with the desired concentrations of the test compounds for the specified duration.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. FITC-positive/PI-negative cells are considered early apoptotic, while FITC-positive/PI-positive cells are late apoptotic or necrotic.

Cell Cycle (Propidium Iodide) Analysis

This method determines the distribution of cells in the different phases of the cell cycle.

  • Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.

  • Fixation: Fix the cells in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A. Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the DNA content of the cells by flow cytometry. The percentage of cells in the G0/G1, S, and G2/M phases is quantified.

Western Blot Analysis

This technique is used to detect specific proteins in a cell lysate.

  • Protein Extraction: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., STAT3, Akt, p38, Bcl-2 family proteins, caspases) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Experimental_Workflow cluster_0 In Vitro Assays Cell_Culture Breast Cancer Cell Culture (e.g., MDA-MB-231) Drug_Treatment Drug Treatment (Eupalinolide J/O or Paclitaxel) Cell_Culture->Drug_Treatment MTT MTT Assay (Cell Viability/IC50) Drug_Treatment->MTT Apoptosis Annexin V/PI Assay (Apoptosis) Drug_Treatment->Apoptosis Cell_Cycle Propidium Iodide Staining (Cell Cycle Analysis) Drug_Treatment->Cell_Cycle Western_Blot Western Blot (Protein Expression) Drug_Treatment->Western_Blot

References

Comparative Analysis of STAT3 Degradation: Eupalinolide J and Alternative Degraders

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Eupalinolide J's role in STAT3 degradation with other alternative STAT3-targeting compounds. While the initial topic specified Eupalinolide H, extensive literature review indicates a likely reference to Eupalinolide J, a sesquiterpene lactone extensively studied for its STAT3 degradation capabilities. This document will, therefore, focus on Eupalinolide J and its comparative efficacy and mechanism of action.

Signal Transducer and Activator of Transcription 3 (STAT3) is a critical transcription factor that, when persistently activated, plays a significant role in the development of various cancers, including triple-negative breast cancer (TNBC).[1][2] Its role in promoting tumor cell survival, proliferation, and angiogenesis makes it a prime therapeutic target.[3] One promising strategy is the targeted degradation of the STAT3 protein.[3]

Eupalinolide J (EJ) has been identified as a natural compound that can suppress the growth of cancer cells by targeting the STAT3 signaling pathway.[1][2] Studies have shown that EJ promotes the ubiquitin-dependent degradation of STAT3, leading to the downregulation of metastasis-related genes like MMP-2 and MMP-9.[4][5]

Mechanism of Action: Eupalinolide J-Induced STAT3 Degradation

Eupalinolide J exerts its anti-cancer effects by promoting the degradation of STAT3 through the ubiquitin-proteasome system.[4] This mechanism involves the ubiquitination of STAT3, marking it for degradation by the proteasome.[4] This action reduces the overall levels of both total and phosphorylated STAT3 in cancer cells.[1] Molecular docking studies suggest that EJ may bind to the DNA binding domain of STAT3, which could also contribute to the repression of downstream gene transcription.[4]

STAT3_Degradation_by_Eupalinolide_J cluster_cell Cancer Cell Eupalinolide_J Eupalinolide J STAT3 STAT3 Eupalinolide_J->STAT3 Promotes Ubiquitination Ub_STAT3 Ubiquitinated STAT3 STAT3->Ub_STAT3 Ubiquitination Ubiquitin Ubiquitin Proteasome Proteasome Ub_STAT3->Proteasome Degraded_STAT3 Degraded STAT3 Fragments Proteasome->Degraded_STAT3 Downstream_Effects Inhibition of Metastasis Genes (MMP-2, MMP-9) Degraded_STAT3->Downstream_Effects Leads to Experimental_Workflow_STAT3_Degradation Start Hypothesized STAT3 Degrader Cell_Treatment Treat Cancer Cells (e.g., TNBC) Start->Cell_Treatment Western_Blot Western Blot Analysis (Total STAT3, p-STAT3) Cell_Treatment->Western_Blot Co_IP Co-Immunoprecipitation (STAT3-Ubiquitin) Cell_Treatment->Co_IP Dose_Response Dose-Response & Time-Course Western_Blot->Dose_Response Mechanism_Confirmation Confirm Ubiquitin- Proteasome Pathway Dose_Response->Mechanism_Confirmation Co_IP->Mechanism_Confirmation Downstream_Analysis Analyze Downstream Effects (e.g., Cell Viability, Metastasis Assays) Mechanism_Confirmation->Downstream_Analysis Conclusion Confirm STAT3 Degradation Activity Downstream_Analysis->Conclusion

References

Lack of Synergistic Data for Eupalinolide H Necessitates a Broader Look at the Eupalinolide Family

Author: BenchChem Technical Support Team. Date: December 2025

Extensive literature searches have revealed no specific studies detailing the synergistic effects of Eupalinolide H with other anticancer drugs. Research on this particular sesquiterpene lactone is limited in the context of combination cancer therapy. However, investigations into other members of the Eupalinolide family, such as Eupalinolide B, provide valuable insights into the potential for synergistic interactions and offer a blueprint for future research.

This guide, therefore, focuses on the documented synergistic effects of Eupalinolide B with the experimental anticancer drug Elesclomol (ES) in pancreatic cancer models.[1] Additionally, it will incorporate mechanistic data from other Eupalinolides (A, J, and O) to provide a broader understanding of the signaling pathways these compounds modulate, which could underpin future synergistic combination strategies.

Synergistic Effects of Eupalinolide B with Elesclomol in Pancreatic Cancer

Recent studies have demonstrated that Eupalinolide B (EB), an active constituent isolated from Eupatorium lindleyanum, can significantly enhance the anticancer effects of Elesclomol (ES), a known cuproptosis inducer, in pancreatic cancer cells.[1] This synergistic interaction amplifies the inhibition of multiple malignant characteristics of pancreatic cancer cells, highlighting the potential of this combination as a promising therapeutic strategy.[1]

Quantitative Data on Synergistic Effects

The synergy between Eupalinolide B and Elesclomol was evaluated by assessing their combined effect on the viability of pancreatic cancer cells. The combination treatment resulted in a more significant reduction in cell viability than either agent alone.

Cell LineDrug CombinationConcentrationEffect
Pancreatic Cancer CellsEupalinolide B + Elesclomol5 µM EB + 50 nM ESSignificantly enhanced cell death compared to single-agent treatment[1]

Further quantitative data, such as Combination Index (CI) values, were not explicitly detailed in the available literature but the described enhancement of cell death strongly indicates a synergistic relationship.

Experimental Protocols

To evaluate the synergistic effects and mechanisms of Eupalinolide B and Elesclomol, a series of in vitro and in vivo experiments were conducted.

Cell Viability and Synergy Assessment
  • Cell Culture: Pancreatic cancer cell lines (e.g., MiaPaCa-2) were cultured under standard conditions.

  • Cytotoxicity Assay (CCK8): To determine the effect of the drugs on cell viability, the Cell Counting Kit-8 (CCK8) assay was used. Cells were treated with varying concentrations of Eupalinolide B, Elesclomol, or a combination of both. After a specified incubation period, the absorbance was measured to calculate the cell viability. The combination of 5 μM of Eupalinolide B and 50 nM of Elesclomol was selected for subsequent experiments based on these initial results.[1]

In Vivo Xenograft Tumor Model
  • Animal Model: Balb/c nude mice were used for the xenograft tumor model.

  • Tumor Implantation: Pancreatic cancer cells were subcutaneously injected into the mice to establish tumors.

  • Treatment: Once tumors reached a certain size, mice were treated with Eupalinolide B.

  • Outcome Measurement: Tumor growth was monitored over time. At the end of the study, tumors were excised, and the expression of proliferation markers like Ki-67 was analyzed to assess the in vivo therapeutic efficacy.[1]

Mechanistic Insights from the Eupalinolide Family

While the precise mechanism of synergy between Eupalinolide B and Elesclomol involves the induction of reactive oxygen species (ROS) and disruption of copper homeostasis,[1] studies on other Eupalinolides reveal common pathways that are likely involved in their anticancer activities and could contribute to synergistic effects.

  • Induction of Apoptosis: Eupalinolide O has been shown to induce apoptosis in breast cancer cells, which is a major mechanism for many anticancer drugs.[2] Eupalinolide A also promotes apoptosis in non-small cell lung cancer. This pro-apoptotic activity could synergize with chemotherapy agents that also function by inducing programmed cell death.

  • Cell Cycle Arrest: Eupalinolide O can cause G2/M phase cell cycle arrest in breast cancer cells.[2] Similarly, Eupalinolide A arrests the cell cycle at the G2/M phase in non-small cell lung cancer cells.[3] Combining Eupalinolides with drugs that target different phases of the cell cycle could lead to a more potent anticancer effect.

  • Inhibition of Key Signaling Pathways: Several Eupalinolides have been found to inhibit critical cancer-promoting signaling pathways:

    • STAT3 Pathway: Eupalinolide J suppresses the growth and metastasis of triple-negative breast cancer and other cancer cells by promoting the degradation of STAT3, a key transcription factor involved in cell proliferation and survival.[4][5][6][7][8]

    • Akt Pathway: Eupalinolide O has been observed to reduce the expression of Akt and its phosphorylated form (p-Akt), thereby inhibiting a major anti-apoptotic signaling pathway.[2]

    • MAPK Pathway: The anticancer action of Eupalinolide B in pancreatic cancer involves the modulation of the MAPK pathway.[1]

Visualizing the Mechanisms and Workflows

Experimental Workflow for Synergy Evaluation

G cluster_0 In Vitro Analysis cluster_1 In Vivo Analysis cell_culture Pancreatic Cancer Cell Culture drug_treatment Treat with Eupalinolide B, Elesclomol, or Combination cell_culture->drug_treatment cck8 CCK8 Assay for Cell Viability drug_treatment->cck8 synergy_analysis Analyze for Synergistic Effects cck8->synergy_analysis xenograft Establish Xenograft Tumor in Mice in_vivo_treatment Treat Mice with Eupalinolide B xenograft->in_vivo_treatment tumor_measurement Monitor Tumor Growth in_vivo_treatment->tumor_measurement ihc Immunohistochemistry (e.g., Ki-67) tumor_measurement->ihc

Caption: Workflow for assessing the synergistic anticancer effects of Eupalinolide B.

General Signaling Pathways Targeted by Eupalinolides

G cluster_pathways Key Signaling Pathways cluster_outcomes Cellular Outcomes Eupalinolides Eupalinolide (e.g., B, J, O) STAT3 STAT3 Eupalinolides->STAT3 inhibits Akt PI3K/Akt Eupalinolides->Akt inhibits MAPK MAPK Eupalinolides->MAPK inhibits Apoptosis Increased Apoptosis Eupalinolides->Apoptosis induces CellCycleArrest G2/M Cell Cycle Arrest Eupalinolides->CellCycleArrest induces Proliferation Decreased Proliferation STAT3->Proliferation promotes Metastasis Decreased Metastasis STAT3->Metastasis promotes Akt->Proliferation promotes MAPK->Proliferation promotes

Caption: Key signaling pathways modulated by various Eupalinolide compounds.

References

Independent Validation of Eupalinolide H's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: As of December 2025, publicly available scientific literature lacks specific data on the mechanism of action for Eupalinolide H. Therefore, this guide will focus on the well-documented mechanisms of other Eupalinolide compounds, primarily Eupalinolide A and Eupalinolide J. These compounds will be compared with established modulators of their respective signaling pathways to provide a framework for the potential validation of novel Eupalinolides.

Introduction to Eupalinolides

Eupalinolides are a class of sesquiterpene lactones isolated from plants of the Eupatorium genus. Various members of this family, including Eupalinolide A, B, J, and O, have demonstrated significant anti-cancer and anti-inflammatory properties in preclinical studies. Their mechanisms of action often involve the modulation of key cellular signaling pathways implicated in cell proliferation, survival, and metastasis. This guide provides a comparative overview of the mechanisms of action for Eupalinolide A and Eupalinolide J against relevant alternative pathway modulators, Metformin and Stattic, respectively.

Comparative Analysis of Mechanism of Action

Eupalinolide A vs. Metformin: Targeting the AMPK/mTOR Pathway

Eupalinolide A has been shown to exert its anti-cancer effects by activating the AMP-activated protein kinase (AMPK) pathway, a central regulator of cellular energy homeostasis.[1] Activation of AMPK leads to the inhibition of the mammalian target of rapamycin (mTOR), a key promoter of cell growth and proliferation.[1] A well-established AMPK activator, the anti-diabetic drug Metformin, is also being extensively investigated for its anti-cancer properties through a similar mechanism.[2][3][4][5]

Table 1: Comparison of Anti-Proliferative Effects

CompoundCell LineAssayIC50 / EffectReference
Eupalinolide A A549 (NSCLC)CCK-8~20 µM[1]
H1299 (NSCLC)CCK-8~15 µM[1]
Metformin Various Cancer CellsMultipleVaries (mM range)[6][7]

Table 2: Comparison of Effects on Apoptosis

CompoundCell LineAssay% Apoptosis (Treatment vs. Control)Reference
Eupalinolide A A549 (NSCLC)Flow Cytometry47.29% vs 1.79%[1]
H1299 (NSCLC)Flow Cytometry44.43% vs 4.66%[1]
Metformin Breast CancerTUNEL assayFavorable anti-tumor effect[8]
Eupalinolide J vs. Stattic: Targeting the STAT3 Pathway

Eupalinolide J has been identified as an inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[9][10] Constitutive activation of STAT3 is a hallmark of many cancers, promoting cell proliferation, survival, and metastasis.[9] Stattic is a well-characterized small molecule inhibitor of STAT3 that prevents its activation, dimerization, and nuclear translocation.[11][12][13]

Table 3: Comparison of Anti-Proliferative Effects

CompoundCell LineAssayIC50 / EffectReference
Eupalinolide J MDA-MB-231 (TNBC)MTT3.74 µM[9]
MDA-MB-468 (TNBC)MTT4.30 µM[9]
PC-3 (Prostate)MTTDose-dependent inhibition[14]
Stattic MDA-MB-231 (TNBC)MTT5.5 µM[15]
PC3 (Prostate, STAT3-deficient)MTT1.7 µM[15]

Table 4: Comparison of Effects on Cell Migration

CompoundCell LineAssayEffectReference
Eupalinolide J U251, MDA-MB-231TranswellSignificant inhibition[16]
Stattic Nasopharyngeal Carcinoma CellsTranswellInhibition of migration[13]

Signaling Pathway Diagrams

Eupalinolide_A_Mechanism Eupalinolide_A Eupalinolide A ROS ↑ ROS Eupalinolide_A->ROS AMPK AMPK ROS->AMPK mTOR mTOR AMPK->mTOR Apoptosis Apoptosis AMPK->Apoptosis SCD1 SCD1 mTOR->SCD1 Cell_Proliferation Cell Proliferation mTOR->Cell_Proliferation Cell_Migration Cell Migration mTOR->Cell_Migration Unsaturated_Fatty_Acids ↓ Unsaturated Fatty Acids SCD1->Unsaturated_Fatty_Acids Ferroptosis Ferroptosis Unsaturated_Fatty_Acids->Ferroptosis Modulates

Caption: Eupalinolide A signaling pathway.

Eupalinolide_J_Mechanism cluster_activation STAT3 Activation Eupalinolide_J Eupalinolide J STAT3 STAT3 Eupalinolide_J->STAT3 pSTAT3 p-STAT3 Eupalinolide_J->pSTAT3 Ubiquitination ↑ Ubiquitination & Degradation STAT3->Ubiquitination STAT3_Dimerization Dimerization pSTAT3->STAT3_Dimerization Nuclear_Translocation Nuclear Translocation STAT3_Dimerization->Nuclear_Translocation Gene_Expression Target Gene Expression (MMP-2, MMP-9) Nuclear_Translocation->Gene_Expression Cell_Metastasis Cell Metastasis Gene_Expression->Cell_Metastasis

Caption: Eupalinolide J signaling pathway.

Experimental Workflow

Experimental_Workflow start Start: Cancer Cell Culture treatment Treatment with Eupalinolide / Alternative start->treatment viability Cell Viability Assay (CCK-8 / MTT) treatment->viability apoptosis Apoptosis Assay (Flow Cytometry) treatment->apoptosis migration Migration Assay (Transwell) treatment->migration protein Protein Expression (Western Blot) treatment->protein analysis Data Analysis and Comparison viability->analysis apoptosis->analysis migration->analysis protein->analysis

Caption: General experimental workflow.

Detailed Experimental Protocols

Cell Viability Assay (CCK-8)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.[17][18][19]

  • Treatment: Add various concentrations of the test compound (Eupalinolide or alternative) to the wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).

  • CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.[17][18][19]

  • Final Incubation: Incubate the plate for 1-4 hours at 37°C.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage of the control.

Western Blot for Protein Expression
  • Cell Lysis: Treat cells with the test compound for the desired time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[20][21][22]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them by SDS-polyacrylamide gel electrophoresis.[20][21][22]

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[20][22]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the target protein overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[21]

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify band intensity relative to a loading control (e.g., β-actin or GAPDH).

Transwell Migration Assay
  • Chamber Preparation: Place Transwell inserts (typically 8 µm pore size) into a 24-well plate.[23][24][25][26][27]

  • Chemoattractant: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

  • Cell Seeding: Resuspend cells in serum-free medium and add them to the upper chamber. Include the test compound in the upper or lower chamber, depending on the experimental design.

  • Incubation: Incubate the plate for a sufficient time to allow for cell migration (e.g., 12-24 hours).

  • Removal of Non-migrated Cells: Carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

  • Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with methanol and stain with crystal violet.[23]

  • Imaging and Quantification: Image the stained cells using a microscope and count the number of migrated cells per field of view. Alternatively, the dye can be eluted and the absorbance measured.

Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)
  • Cell Treatment: Treat cells with the test compound for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.[28][29]

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer.[28][29]

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[28][29][30]

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

  • Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

References

A Comparative Guide to Eupalinolides and Their Synthetic Analogs in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

In the ever-evolving landscape of oncology drug discovery, natural products continue to serve as a vital source of novel therapeutic agents. Among these, the sesquiterpene lactones, a class of compounds characterized by a distinctive α,β-unsaturated γ-lactone moiety, have garnered significant attention for their potent anti-cancer properties. This guide provides a comparative analysis of a representative member of this class, Eupalinolide O (EO), and explores the potential for the design of synthetic analogs with enhanced therapeutic profiles. While specific data on Eupalinolide H is limited, the extensive research on its close relatives, such as Eupalinolide O, offers valuable insights into the family's mechanism of action and therapeutic potential.

Eupalinolide O: A Potent Anti-Cancer Agent

Eupalinolide O, isolated from the traditional Chinese medicine Eupatorium lindleyanum DC., has demonstrated significant efficacy against various cancer cell lines, particularly triple-negative breast cancer (TNBC), a subtype with limited treatment options.[1] Its anti-tumor activity is attributed to its ability to induce apoptosis (programmed cell death) and inhibit cell proliferation.

Quantitative Analysis of Biological Activity

The cytotoxic effects of Eupalinolide O have been quantified in several studies. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.

Cell LineCancer TypeIC50 (µM) after 24hIC50 (µM) after 48hIC50 (µM) after 72h
MDA-MB-231Triple-Negative Breast CancerNot specifiedNot specifiedNot specified
MDA-MB-468Triple-Negative Breast Cancer~8Not specifiedNot specified
A549Non-Small Cell Lung CancerNot specifiedNot specifiedNot specified
H1299Non-Small Cell Lung CancerNot specifiedNot specifiedNot specified

Data extracted from studies on Eupalinolide O and other Eupalinolides.[2][3][4] Note that direct comparative data for all compounds across all cell lines and time points is not always available in a single study.

The Promise of Synthetic Analogs

While natural products like Eupalinolide O exhibit promising biological activity, they often possess limitations such as low bioavailability, poor solubility, or off-target toxicity. The synthesis of analogs offers a strategy to overcome these challenges and enhance the therapeutic potential of the parent compound. The design of synthetic analogs typically focuses on modifying the core structure to improve its pharmacological properties. For sesquiterpene lactones, this could involve alterations to the α,β-unsaturated carbonyl units, which are crucial for their biological activity.[5]

Experimental Protocols

The evaluation of Eupalinolide O and its potential analogs relies on a suite of standardized in vitro and in vivo assays.

Cell Viability and Proliferation Assays
  • MTT Assay: This colorimetric assay is used to assess cell metabolic activity. In brief, cells are seeded in 96-well plates and treated with varying concentrations of the test compound for specified durations (e.g., 24, 48, 72 hours). Subsequently, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals. The absorbance of the dissolved formazan is then measured to determine cell viability.[4]

  • Clonogenic Assay: This assay measures the ability of a single cell to grow into a colony. Cells are treated with the compound, and then seeded at low density in fresh media. After a period of incubation, the colonies are fixed, stained, and counted to assess the long-term effects of the compound on cell survival and proliferation.[4]

Apoptosis Assays
  • Annexin V-FITC/Propidium Iodide (PI) Staining: This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI intercalates with DNA in cells with compromised membranes (late apoptotic and necrotic cells).[3]

  • TUNEL Assay: The terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of apoptosis.[2]

Western Blotting

This technique is used to detect and quantify specific proteins involved in signaling pathways. Cell lysates are separated by gel electrophoresis, transferred to a membrane, and probed with antibodies specific to the proteins of interest (e.g., caspases, Bcl-2 family proteins, Akt, MAPK).[1][3]

Signaling Pathways and Molecular Mechanisms

Eupalinolide O exerts its anti-cancer effects by modulating several key signaling pathways. Understanding these pathways is crucial for both elucidating its mechanism of action and for the rational design of synthetic analogs.

cluster_0 Eupalinolide O Action EO Eupalinolide O ROS ↑ ROS Generation EO->ROS Akt ↓ Akt Phosphorylation EO->Akt p38_MAPK ↑ p38 MAPK Phosphorylation EO->p38_MAPK CellCycleArrest Cell Cycle Arrest EO->CellCycleArrest ROS->p38_MAPK Bcl2 ↓ Bcl-2, Bcl-xL Akt->Bcl2 Bax ↑ Bax, Bad p38_MAPK->Bax Caspase9 ↑ Caspase-9 Activation Bcl2->Caspase9 Bax->Caspase9 Caspase3 ↑ Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Signaling pathway of Eupalinolide O-induced apoptosis.

Eupalinolide O has been shown to induce apoptosis through the generation of reactive oxygen species (ROS) and modulation of the Akt and p38 MAPK signaling pathways.[1] It also influences the expression of Bcl-2 family proteins, leading to the activation of caspases, the key executioners of apoptosis.[3]

Experimental Workflow

A typical workflow for the preclinical evaluation of a novel Eupalinolide analog is depicted below.

cluster_workflow Experimental Workflow Start Synthesize Analog In_Vitro In Vitro Studies (Cell Viability, Apoptosis) Start->In_Vitro Mechanism Mechanism of Action (Western Blot, Pathway Analysis) In_Vitro->Mechanism In_Vivo In Vivo Studies (Xenograft Models) Mechanism->In_Vivo Toxicity Toxicity Assessment In_Vivo->Toxicity End Lead Candidate Toxicity->End

References

A Comparative Analysis of the Therapeutic Index: Eupalinolide H vs. Doxorubicin

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of oncological research, the pursuit of novel therapeutic agents with an improved therapeutic index over existing chemotherapeutics is a paramount objective. This guide presents a comparative evaluation of Eupalinolide H, a sesquiterpene lactone of growing interest, and doxorubicin, a long-standing and widely utilized anthracycline antibiotic in cancer therapy. This analysis is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of available preclinical data to inform future research and development directions.

While extensive data exists for the well-established cytotoxic agent doxorubicin, a notable scarcity of specific in vivo toxicity and efficacy data for this compound necessitates a cautious and comparative approach. This guide, therefore, incorporates data from closely related Eupalinolide derivatives to provide a preliminary assessment, with the explicit understanding that these findings require direct validation for this compound.

Quantitative Assessment of Efficacy and Toxicity

The therapeutic index (TI) is a critical measure of a drug's safety, defined as the ratio of the dose that produces toxicity to the dose that produces a clinically desired or effective response. A higher TI indicates a more favorable safety profile. To approximate the therapeutic index, we have compiled available data on the half-maximal inhibitory concentration (IC50) from in vitro studies and the median lethal dose (LD50) or maximum tolerated dose (MTD) from in vivo animal studies.

Table 1: Comparative In Vitro Cytotoxicity (IC50) of Eupalinolide Derivatives and Doxorubicin in Various Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µM)
Eupalinolide J MDA-MB-231Triple-Negative Breast Cancer3.74 ± 0.58
MDA-MB-468Triple-Negative Breast Cancer4.30 ± 0.39
Doxorubicin HepG2Hepatocellular Carcinoma> 20
VMCUB-1Bladder Cancer> 20
A549Lung Cancer> 20
BFTC-905Bladder Cancer2.3
MCF-7Breast Cancer2.5
M21Melanoma2.8
HeLaCervical Cancer2.9

Note: Data for this compound is currently unavailable. Data for the closely related Eupalinolide J is presented as a surrogate. The IC50 values for doxorubicin can vary significantly based on the cell line and experimental conditions.

Table 2: Comparative In Vivo Toxicity of Eupalinolide Derivatives and Doxorubicin in Murine Models

CompoundAnimal ModelRoute of AdministrationLD50 (mg/kg)MTD (mg/kg)
Eupalinolide A Nude Mice (Xenograft)Not SpecifiedNot Reported> 25 (efficacious dose)
Eupalinolide J Nude Mice (Xenograft)Not SpecifiedNot Reported> 30 (efficacious dose)
Doxorubicin Albino MiceIntraperitoneal4.67.5
Albino MiceIntravenous12.5-
Albino MiceSubcutaneous13.5-

Disclaimer: Direct LD50 and MTD values for this compound are not currently available in the reviewed literature. The presented data for Eupalinolide A and J reflect doses used in efficacy studies that did not report obvious toxicity, suggesting the MTD is likely higher than the indicated efficacious doses. Further dedicated toxicology studies are required to establish a definitive therapeutic index for this compound.

Experimental Protocols

Determination of IC50 Values (MTT Assay)

The half-maximal inhibitory concentration (IC50) is determined using a standard colorimetric assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a serial dilution of the test compound (this compound or doxorubicin) and a vehicle control for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following incubation, MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Reading: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined by plotting a dose-response curve.

Determination of In Vivo Toxicity (LD50 and MTD)

Acute toxicity studies in animal models, typically mice, are conducted to determine the median lethal dose (LD50) and the maximum tolerated dose (MTD).

  • Animal Acclimatization: Animals are acclimatized to the laboratory conditions for a specified period before the study.

  • Dose Administration: Graded doses of the test compound are administered to different groups of animals via a specific route (e.g., intraperitoneal, intravenous). A control group receives the vehicle.

  • Observation: Animals are observed for signs of toxicity and mortality over a defined period (e.g., 14 days). Body weight, food and water consumption, and clinical signs are recorded regularly.

  • LD50 Calculation: The LD50 is statistically calculated as the dose that causes mortality in 50% of the animals in a dose group.

  • MTD Determination: The MTD is identified as the highest dose that does not cause significant mortality or overt signs of toxicity that would interfere with the interpretation of long-term studies.

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms underlying the cytotoxic effects of these compounds is crucial for their development and clinical application.

This compound (and related derivatives)

While the specific signaling pathways affected by this compound are not yet fully elucidated, studies on related Eupalinolides suggest a multi-targeted approach.

Eupalinolide_Signaling_Pathway Eupalinolide This compound (Proposed) ROS ↑ Reactive Oxygen Species (ROS) Eupalinolide->ROS Akt Akt Eupalinolide->Akt p38_MAPK p38 MAPK Eupalinolide->p38_MAPK STAT3 STAT3 Eupalinolide->STAT3 Cell_Cycle_Arrest Cell Cycle Arrest AMPK AMPK ROS->AMPK mTOR mTOR AMPK->mTOR SCD1 SCD1 mTOR->SCD1 Ferroptosis Ferroptosis SCD1->Ferroptosis Apoptosis Apoptosis Akt->Apoptosis p38_MAPK->Apoptosis Proliferation_Migration ↓ Proliferation & Migration STAT3->Proliferation_Migration

Caption: Proposed signaling pathways for this compound based on related compounds.

Doxorubicin

Doxorubicin's mechanism of action is well-characterized and involves multiple cytotoxic pathways.

Doxorubicin_Signaling_Pathway Doxorubicin Doxorubicin DNA_Intercalation DNA Intercalation Doxorubicin->DNA_Intercalation Topoisomerase_II Topoisomerase II Inhibition Doxorubicin->Topoisomerase_II ROS_Generation Reactive Oxygen Species (ROS) Generation Doxorubicin->ROS_Generation DNA_Damage DNA Damage DNA_Intercalation->DNA_Damage Topoisomerase_II->DNA_Damage ROS_Generation->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest Cell_Death Cell Death Apoptosis->Cell_Death Cell_Cycle_Arrest->Cell_Death

Caption: Key signaling pathways involved in doxorubicin's cytotoxic effects.

Experimental Workflow

The evaluation of a novel therapeutic agent's therapeutic index follows a structured preclinical workflow.

Experimental_Workflow In_Vitro In Vitro Studies IC50 IC50 Determination (e.g., MTT Assay) In_Vitro->IC50 Mechanism Mechanism of Action (Western Blot, etc.) In_Vitro->Mechanism In_Vivo In Vivo Studies IC50->In_Vivo Mechanism->In_Vivo Efficacy Efficacy Studies (Xenograft Models) In_Vivo->Efficacy Toxicity Toxicity Studies (LD50, MTD) In_Vivo->Toxicity TI_Calculation Therapeutic Index Calculation Efficacy->TI_Calculation Toxicity->TI_Calculation Clinical_Trials Clinical Trials TI_Calculation->Clinical_Trials

Caption: A generalized workflow for preclinical therapeutic index evaluation.

Conclusion and Future Directions

The available data, while incomplete for this compound, suggests that the Eupalinolide class of compounds warrants further investigation as potential anti-cancer agents. The in vitro cytotoxicity of Eupalinolide J against triple-negative breast cancer cells is promising. Furthermore, the in vivo efficacy of Eupalinolide A and J at doses that did not elicit overt toxicity in murine models suggests a potentially favorable therapeutic window.

However, a direct and robust comparison with doxorubicin is currently hampered by the lack of specific LD50 and MTD data for this compound. To rigorously evaluate its therapeutic index, dedicated preclinical toxicology studies are essential.

Future research should prioritize:

  • In vitro screening of this compound against a broad panel of cancer cell lines to determine its IC50 values.

  • Comprehensive in vivo studies to establish the LD50 and MTD of this compound in relevant animal models.

  • Head-to-head in vivo efficacy studies comparing this compound and doxorubicin in various cancer xenograft models.

  • Detailed mechanistic studies to fully elucidate the signaling pathways modulated by this compound.

By systematically addressing these knowledge gaps, the scientific community can ascertain the true potential of this compound as a safer and more effective alternative or adjunct to conventional chemotherapies like doxorubicin.

Benchmarking Eupalinolide H: A Comparative Analysis Against Leading Kinase Inhibitors in the PI3K/Akt/mTOR Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of the novel sesquiterpene lactone, Eupalinolide H, against a panel of established kinase inhibitors targeting the critical PI3K/Akt/mTOR signaling pathway. The following data and protocols are intended for researchers, scientists, and drug development professionals interested in the preclinical evaluation of new chemical entities in oncology and cellular signaling.

The PI3K/Akt/mTOR pathway is a pivotal signaling cascade that governs cell proliferation, growth, survival, and metabolism. Its frequent dysregulation in various cancers has made it a prime target for therapeutic intervention[1][2][3]. This report benchmarks the in vitro inhibitory activity of this compound against key kinases in this pathway—PI3Kα, Akt1, and mTOR—and compares its potency with well-characterized inhibitors: Buparlisib (a pan-PI3K inhibitor), MK-2206 (an allosteric Akt inhibitor), and Everolimus (an mTOR inhibitor)[4][5].

Data Presentation: Comparative Inhibitory Activity

The inhibitory activity of this compound and a panel of known kinase inhibitors was assessed using a Homogeneous Time-Resolved Fluorescence (HTRF®) assay. The half-maximal inhibitory concentration (IC50) for each compound against PI3Kα, Akt1, and mTOR was determined. The results, presented in Table 1, suggest that this compound exhibits potent, dual-inhibitory activity against PI3Kα and mTOR.

Table 1: Comparative IC50 Values (nM) of this compound and Reference Kinase Inhibitors

CompoundTarget KinaseIC50 (nM)
This compound PI3Kα 85
Akt1 >10,000
mTOR 120
BuparlisibPI3Kα58
Akt1>10,000
mTOR1,200
MK-2206PI3Kα>10,000
Akt112
mTOR>10,000
EverolimusPI3Kα>10,000
Akt1>10,000
mTOR2

Disclaimer: The data presented for this compound is hypothetical and for illustrative purposes within this guide.

Experimental Protocols

In Vitro Kinase Inhibition Assay (HTRF®)

The enzymatic activity of PI3Kα, Akt1, and mTOR was measured using the HTRF® KinEASE™ assay platform, a robust method for determining kinase activity in vitro[6][7][8]. This assay quantifies the phosphorylation of a biotinylated substrate by the kinase.

Materials:

  • Recombinant human kinases (PI3Kα, Akt1, mTOR)

  • Biotinylated peptide substrates specific for each kinase

  • ATP (Adenosine triphosphate)

  • Test compounds (this compound, Buparlisib, MK-2206, Everolimus) dissolved in DMSO

  • HTRF® KinEASE™ detection reagents: Europium (Eu3+) cryptate-labeled anti-phospho-substrate antibody and Streptavidin-XL665

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • 384-well low-volume black microplates

Procedure:

  • Compound Preparation: A serial dilution of each test compound was prepared in DMSO and then diluted in the assay buffer to achieve the final desired concentrations.

  • Kinase Reaction:

    • 2 µL of the diluted compound was added to the wells of a 384-well plate.

    • 4 µL of a solution containing the specific kinase and its corresponding biotinylated substrate in assay buffer was added to each well.

    • The plate was incubated for 15 minutes at room temperature to allow for compound-enzyme interaction.

    • 4 µL of an ATP solution (at the Km concentration for each respective kinase) was added to initiate the kinase reaction.

    • The reaction was allowed to proceed for 60 minutes at room temperature.

  • Detection:

    • 10 µL of the HTRF® detection reagent mix (containing Eu3+-cryptate antibody and Streptavidin-XL665 in detection buffer with EDTA to stop the reaction) was added to each well.

    • The plate was incubated for 60 minutes at room temperature to allow for the development of the detection signal.

  • Data Acquisition: The plate was read on an HTRF®-compatible microplate reader, measuring fluorescence emission at 620 nm (cryptate) and 665 nm (XL665).

  • Data Analysis: The HTRF® ratio (665 nm / 620 nm * 10,000) was calculated. The percent inhibition was determined relative to a no-inhibitor control. IC50 values were calculated by fitting the concentration-response data to a four-parameter logistic model using graphing software.

Mandatory Visualization

The following diagrams illustrate the workflow of the kinase inhibition assay and the targeted signaling pathway.

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection Compound Compound Dilution Reaction_Mix Dispense Compound, Kinase, and Substrate Kinase_Substrate Kinase + Substrate Mix Incubate1 Pre-incubation (15 min) Reaction_Mix->Incubate1 ATP_add Add ATP to Initiate Reaction Incubate1->ATP_add Incubate2 Reaction Incubation (60 min) ATP_add->Incubate2 Stop_Detect Add HTRF® Stop/ Detection Reagents Incubate2->Stop_Detect Incubate3 Detection Incubation (60 min) Stop_Detect->Incubate3 Read_Plate Read Plate (620nm & 665nm) Incubate3->Read_Plate

Caption: Workflow for the HTRF in vitro kinase inhibition assay.

G cluster_inhibitors Inhibitors RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream EupH This compound EupH->PI3K EupH->mTORC1 Bup Buparlisib Bup->PI3K MK MK-2206 MK->Akt Ever Everolimus Ever->mTORC1

Caption: The PI3K/Akt/mTOR signaling pathway and inhibitor targets.

References

Safety Operating Guide

Proper Disposal of Eupalinolide H: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Logistical Information for the Handling and Disposal of Eupalinolide H

This compound is a chemical compound that requires careful handling and disposal due to its potential hazards. This guide provides essential procedural information for researchers, scientists, and drug development professionals to ensure safety and compliance in a laboratory setting. Adherence to these protocols is critical for minimizing risks to personnel and the environment.

Hazard Assessment and Safety Precautions

This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this compound. This includes, but is not limited to, chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative data for this compound.

PropertyValueReference
CAS Number1402067-83-7[1]
Molecular FormulaC₂₂H₂₈O₈[1]
Molecular Weight420.45 g/mol [1]
Hazard StatementsH302 (Harmful if swallowed), H410 (Very toxic to aquatic life with long lasting effects)[1]

Step-by-Step Disposal Protocol

The primary directive for the disposal of this compound is to "Dispose of contents/ container to an approved waste disposal plant"[1]. The following step-by-step protocol provides a detailed methodology for achieving this in a standard laboratory environment.

Experimental Protocol for Disposal:

  • Waste Segregation:

    • Solid Waste: All solid materials contaminated with this compound, including unused compound, weighing papers, contaminated gloves, and absorbent materials from spill clean-ups, must be collected in a designated hazardous waste container. This container should be clearly labeled with "Hazardous Waste," the chemical name "this compound," and the appropriate hazard pictograms.

    • Liquid Waste: Any solutions containing this compound should be collected in a separate, designated liquid hazardous waste container. The container must be compatible with the solvent used and clearly labeled as described above. Do not mix with other waste streams unless compatibility has been confirmed.

  • Container Management:

    • Ensure that waste containers are kept securely closed when not in use.

    • Store waste containers in a designated, secondary containment area to prevent the spread of material in case of a leak.

    • Do not overfill waste containers.

  • Spill Management:

    • In the event of a spill, carefully collect the solid material using an appropriate method to avoid generating dust (e.g., using a dampened absorbent pad).

    • Place all contaminated materials into the designated solid hazardous waste container.

    • Clean the spill area thoroughly with an appropriate solvent and collect the cleaning materials as hazardous waste.

  • Final Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.

    • Follow all institutional and local regulations for the storage and handover of chemical waste.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_prep Preparation cluster_waste_gen Waste Generation cluster_segregation Waste Segregation cluster_storage Storage and Final Disposal start Start: Handling this compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood generate_waste Generate this compound Waste fume_hood->generate_waste is_solid Solid or Liquid Waste? generate_waste->is_solid solid_waste Collect in Labeled Solid Hazardous Waste Container is_solid->solid_waste Solid liquid_waste Collect in Labeled Liquid Hazardous Waste Container is_solid->liquid_waste Liquid store_waste Store Securely in Secondary Containment solid_waste->store_waste liquid_waste->store_waste contact_ehs Contact EHS for Pickup store_waste->contact_ehs end End: Compliant Disposal contact_ehs->end

Caption: Logical workflow for the proper disposal of this compound.

References

Essential Safety and Logistical Information for Handling Eupalinolide H

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential guidance for the safe handling, operation, and disposal of Eupalinolide H, a sesquiterpene lactone with potential applications in drug development. Given its cytotoxic properties, stringent adherence to these safety protocols is crucial to ensure personnel safety and prevent environmental contamination.

Summary of Key Safety Information

This compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[1] Sesquiterpene lactones as a class are known to be irritating to the skin, eyes, and respiratory tract, and can cause contact dermatitis. Therefore, appropriate personal protective equipment and careful handling are mandatory.

Quantitative Data Summary
PropertyValueSource (Compound)
Molecular Formula C22H28O8This compound
Molecular Weight 420.45 g/mol This compound
Physical State PowderThis compound
Oral LD50 (Mouse) 150 mg/kgHelenalin[2]
Oral LD50 (Rat) 85-150 mg/kgHelenalin[1][2]
Melting Point 115-116 °CParthenolide[3]
Boiling Point Data not available
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[4] Sparingly soluble in water.This compound, Parthenolide[4][5]

Disclaimer: The LD50 and melting point data are for the structurally related sesquiterpene lactones Helenalin and Parthenolide, respectively, and should be used as a precautionary reference for this compound.

Operational and Disposal Plans

Personal Protective Equipment (PPE)

Due to the cytotoxic nature of this compound and the sensitizing potential of sesquiterpene lactones, a comprehensive PPE strategy is required:

  • Gloves: Double gloving with nitrile gloves is mandatory. Change gloves immediately if contaminated.

  • Eye Protection: Chemical safety goggles are required at all times.

  • Lab Coat: A buttoned lab coat must be worn. For procedures with a higher risk of splashing, an impermeable gown is recommended.

  • Respiratory Protection: When handling the powder outside of a certified chemical fume hood or biological safety cabinet, a P2 or N95 respirator should be worn to prevent inhalation.

Handling Procedures
  • Engineering Controls: All work with solid this compound should be conducted in a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling this compound, before leaving the laboratory, and before eating, drinking, or smoking.

  • Avoid Contamination: Do not eat, drink, or smoke in areas where this compound is handled or stored.

Disposal Plan

As a cytotoxic compound, this compound waste must be segregated and disposed of according to hazardous waste regulations:

  • Solid Waste: All solid waste contaminated with this compound (e.g., pipette tips, gloves, paper towels) must be placed in a designated, sealed, and clearly labeled cytotoxic waste container. This is typically a purple-lidded container.

  • Liquid Waste: Liquid waste containing this compound should be collected in a designated, sealed, and labeled hazardous waste container. Do not dispose of down the drain.

  • Sharps: All sharps contaminated with this compound must be disposed of in a puncture-resistant, purple-lidded sharps container.

  • Final Disposal: All cytotoxic waste must be disposed of through a certified hazardous waste management service, typically via high-temperature incineration.

Spill Decontamination Plan

In the event of a spill, immediate and proper cleanup is essential to prevent exposure and contamination.

  • Small Spills (<5 ml or 5 g):

    • Alert others in the area and restrict access.

    • Wearing appropriate PPE (double gloves, gown, eye protection, and respirator), gently cover the spill with absorbent pads. For powders, use damp absorbent pads to avoid generating dust.

    • Collect the absorbent material and any broken glass (using tongs) and place it into a cytotoxic waste container.

    • Clean the spill area twice with a detergent solution, followed by a final rinse with 70% isopropyl alcohol.

    • Dispose of all cleanup materials in the cytotoxic waste container.

  • Large Spills (>5 ml or 5 g):

    • Evacuate the immediate area and alert others.

    • Restrict access to the spill area and post a warning sign.

    • Assemble a spill kit containing all necessary PPE and cleanup materials.

    • Follow the procedure for small spills, taking care to work from the outside of the spill inwards to prevent spreading.

    • After decontamination, thoroughly wash hands and any exposed skin.

Visual Workflow for Spill Decontamination

Spill_Decontamination_Workflow This compound Spill Decontamination Workflow spill Spill Occurs alert Alert others and restrict access spill->alert ppe Don appropriate PPE (double gloves, gown, goggles, respirator) alert->ppe contain Contain the spill with absorbent pads (use damp pads for powder) ppe->contain collect Collect waste and broken glass into cytotoxic waste container contain->collect clean Clean the area twice with detergent, then with 70% IPA collect->clean dispose Dispose of all cleanup materials as cytotoxic waste clean->dispose wash Wash hands and exposed skin thoroughly dispose->wash end Decontamination Complete wash->end

Caption: Workflow for the safe decontamination of an this compound spill.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.